molecular formula C4H3FN2O B3421374 5-Fluoro-2-hydroxypyrimidine CAS No. 214290-48-9

5-Fluoro-2-hydroxypyrimidine

Cat. No.: B3421374
CAS No.: 214290-48-9
M. Wt: 114.08 g/mol
InChI Key: HPABFFGQPLJKBP-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrimidin-2-one is an organohalogen compound and a member of pyrimidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
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InChI Key

HPABFFGQPLJKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90174067
Record name 5-Fluoropyrimidin-2-one
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Molecular Weight

114.08 g/mol
Source PubChem
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CAS No.

2022-78-8, 214290-48-9
Record name 5-Fluoropyrimidin-2-one
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Record name 5-Fluoro-2(1H)-pyrimidone
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Foundational & Exploratory

Introduction: The Significance of Fluorination in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Reactivity, and Applications

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidinone, is a prime exemplar of a fluorinated pyrimidine building block.[3][4] It serves not only as a versatile intermediate for more complex active pharmaceutical ingredients (APIs) but also functions as an oral prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development.

Structure and Tautomerism

This compound exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyrimidone form (keto).[5][6] In solid state and in polar solvents, the pyrimidone form is generally favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[7] This equilibrium is a crucial determinant of its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

The choice of reaction conditions can selectively favor one tautomer, thereby directing the regioselectivity of subsequent chemical transformations. For instance, O-alkylation might be achieved under conditions that favor the hydroxy tautomer, while N-alkylation would proceed from the pyrimidone form.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 2022-78-8[4]
Molecular Formula C₄H₃FN₂O[4][6]
Molecular Weight 114.08 g/mol [4][6]
Appearance Solid[3][4]
Melting Point 170-174 °C[3][4][8]
Density 1.46 ± 0.1 g/cm³ (Predicted)[3][8]
pKa 7.39 ± 0.10 (Predicted)[3]
Solubility Soluble (359 g/L at 25 °C)[6]
SMILES String Oc1ncc(F)cn1[4]
InChI Key HPABFFGQPLJKBP-UHFFFAOYSA-N[4]

Part 2: Synthesis and Reactivity

As a key building block, the synthesis of this compound and its subsequent chemical transformations are of high interest.

Synthetic Pathway

A common and industrially viable route to this compound involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine.[9] This method is advantageous due to its simple route, accessible starting materials, and mild reaction conditions.[9]

Workflow: Synthesis of this compound

Synthesis start 2,4-Dichloro-5-fluoropyrimidine step1 Selective Reduction (Metal or Hydrogenolysis) start->step1 intermediate 2-Chloro-5-fluoropyrimidine step1->intermediate step2 Hydrolysis (Acidic or Alkaline) intermediate->step2 product This compound step2->product

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine [9]

  • Step 1: Selective Reduction to 2-Chloro-5-fluoropyrimidine

    • To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. The choice of agent is critical for selectivity at the C4 position.

      • Metal Reduction: Use a metal powder like zinc or iron in the presence of an acid (e.g., acetic acid).

      • Hydrogenolysis: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

    • Maintain the reaction temperature as specified by the chosen reduction method, typically ranging from room temperature to gentle heating.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, filter off the catalyst or metal residues. Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

  • Step 2: Hydrolysis to this compound

    • Dissolve the crude 2-chloro-5-fluoropyrimidine from Step 1 in an appropriate aqueous medium.

      • Acidic Hydrolysis: Use an aqueous solution of a strong acid like HCl or H₂SO₄.

      • Alkaline Hydrolysis: Use an aqueous solution of a base like NaOH or KOH.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the intermediate.

    • After completion, cool the reaction mixture.

    • Adjust the pH to near neutral to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Key Chemical Transformations

The hydroxyl group (in its pyrimidone form) is a versatile handle for further functionalization. A primary and highly useful reaction is its conversion to a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction: Conversion to 2-Chloro-5-fluoropyrimidine

Reaction reactant This compound reagent POCl₃ (Phosphorus Oxychloride) reactant->reagent product 2-Chloro-5-fluoropyrimidine reagent->product Chlorination

Caption: Chlorination of the 2-hydroxy group using POCl₃.

This transformation is pivotal for synthesizing a wide range of 2-substituted-5-fluoropyrimidines, which are common motifs in pharmacologically active compounds.[4][5]

Part 3: Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a prodrug.

Prodrug of 5-Fluorouracil (5-FU)

This compound (also referred to as 5-Fluoro-Pyrimidinone or 5FP in this context) is an oral prodrug of the potent anticancer agent 5-Fluorouracil (5-FU).[4] The in-vivo conversion is mediated by the enzyme hepatic aldehyde oxidase.

This prodrug strategy offers several potential advantages over direct administration of 5-FU:

  • Improved Oral Bioavailability: Bypassing issues related to 5-FU's own absorption and metabolism.

  • Modified Pharmacokinetics: Potentially leading to sustained release of the active drug, which can improve the therapeutic window.

  • Targeted Activation: Conversion by a specific enzyme (hepatic aldehyde oxidase) can influence the distribution of the active drug.

Preclinical studies have demonstrated the anti-tumor activity of 5FP against various cancer models, validating its mechanism as an effective delivery system for 5-FU.[4]

Part 4: Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected NMR features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show signals for the two protons on the pyrimidine ring. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C4 position would also be a doublet. A broad singlet corresponding to the N-H proton of the pyrimidone tautomer would also be present, and its chemical shift would be sensitive to solvent and concentration.

  • ¹³C NMR: Four distinct carbon signals are expected. The C-F coupling will be observable, with the signal for C5 appearing as a large doublet.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. 19F NMR is particularly useful for assessing the purity of fluorinated compounds.[10]

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed[4][6]
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation[4][6]
Serious Eye Damage (Category 1)
alt text
H318: Causes serious eye damage[4][6]
STOT SE (Category 3)
alt text
H335: May cause respiratory irritation[4][6]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4][11] A dust mask (e.g., N95) is recommended when handling the solid powder.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

  • Storage: Store in a tightly closed container in a cool, dry place (recommended storage temperature 2-8°C).[3]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]

References

5-Fluoro-2-hydroxypyrimidine synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 5-Fluoro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Abstract

This compound, also known as 5-fluoro-2(1H)-pyrimidinone, is a pivotal heterocyclic intermediate in the pharmaceutical industry. Its structural motif is a cornerstone for the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably in the realm of anticancer and antifungal therapies such as 5-Fluorouracil (5-FU) and 5-Fluorocytosine.[1][2] The precise introduction of a fluorine atom at the C5 position of the pyrimidine ring imparts unique biochemical properties, significantly enhancing the therapeutic efficacy of its derivatives. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, followed by a detailed protocol for its purification to meet stringent pharmaceutical quality standards. We will delve into the underlying chemical principles, process optimization, and analytical validation required for its successful preparation.

Strategic Approach to Synthesis: Rationale and Pathway Selection

While several synthetic avenues to fluorinated pyrimidines exist, a particularly effective and industrially viable route commences with 2,4-dichloro-5-fluoropyrimidine. This starting material is readily accessible and offers a regioselective handle for chemical manipulation. The core strategy involves a two-step sequence:

  • Selective Dechlorination/Reduction: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution and reduction compared to the one at the C2 position. This differential reactivity is exploited to selectively remove the C4-chloro group, yielding 2-chloro-5-fluoropyrimidine.

  • Hydrolysis: The remaining C2-chloro group is then hydrolyzed to a hydroxyl group, affording the target molecule, this compound.

This pathway is advantageous due to its straightforward execution, use of accessible reagents, and amenability to large-scale production.[3]

Visualizing the Synthesis Pathway

The logical flow of this synthetic strategy is depicted below.

Synthesis_Pathway Start 2,4-Dichloro-5-fluoropyrimidine Intermediate 2-Chloro-5-fluoropyrimidine Start->Intermediate Selective Reduction (e.g., Metal or Hydrogenolysis) Final This compound (Target) Intermediate->Final Hydrolysis (Acidic or Alkaline)

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

Detailed Experimental Protocols

The following sections provide actionable, step-by-step protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis via Hydrolysis of 2-Chloro-5-fluoropyrimidine

This protocol is adapted from established methodologies for the selective reduction and hydrolysis of dichlorofluoropyrimidines.[3]

Step A: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine

  • Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1 mole equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.

  • Reductant Addition: Introduce a reducing agent. A common method is metal reduction, for example, using zinc dust (1.1-1.5 mole equivalents) in the presence of a proton source like acetic acid. Alternatively, catalytic hydrogenation (hydrogenolysis) can be employed.

  • Reaction Execution: Stir the mixture at a controlled temperature. The reaction is typically exothermic and may require initial cooling. After the initial exotherm subsides, the reaction can be gently heated (e.g., 40-60 °C) to ensure completion.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the metal residues. The filtrate, containing 2-chloro-5-fluoropyrimidine, can be concentrated under reduced pressure. For many applications, this intermediate can be carried forward to the next step without rigorous purification.

Step B: Hydrolysis of 2-Chloro-5-fluoropyrimidine

  • Reactor Setup: Charge the crude or purified 2-chloro-5-fluoropyrimidine (1 mole equivalent) into a reactor suitable for heating under reflux.

  • Hydrolysis Medium: Add an aqueous solution for hydrolysis. Both acidic and alkaline conditions are effective.[3]

    • Alkaline Hydrolysis: Use an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 mole equivalents). This is often preferred for its cleaner reaction profile.

    • Acidic Hydrolysis: Use an aqueous solution of a strong acid like hydrochloric or sulfuric acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the disappearance of the 2-chloro-5-fluoropyrimidine intermediate by TLC or HPLC.

  • Isolation of Crude Product:

    • After alkaline hydrolysis, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a strong acid (e.g., HCl) to a pH of 7-8. The product will precipitate out of the solution.

    • After acidic hydrolysis, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The resulting solid is the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[4]

Step A: Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[5] For this compound, a mixture of ethanol and water or isopropanol and water is often effective. The compound exhibits good solubility in hot water.

Step B: Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[4]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Visualizing the Purification Workflow

The general process for purifying the synthesized product is outlined below.

Purification_Workflow Crude Crude Solid Product (from filtration) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Impurtities remain in solution Filter Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Drying under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of the final product.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed.

PropertyValueReference(s)
Chemical Formula C₄H₃FN₂O[6][7]
Molecular Weight 114.08 g/mol [6][7][8]
Appearance White to off-white solid/powder[7]
Melting Point 170-174 °C[7]
Purity (by HPLC) ≥ 99%[9]
Solubility Sparingly soluble in water[6]
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection (around 265 nm) can effectively separate the product from impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,4-dichloro-5-fluoropyrimidine: Corrosive and an irritant. Handle with care.

  • Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • This compound: May cause skin and eye irritation. It is classified as an acute toxicant if swallowed.[7][10]

Conclusion

The synthesis of this compound via selective reduction of 2,4-dichloro-5-fluoropyrimidine followed by hydrolysis represents a reliable and scalable method for producing this key pharmaceutical intermediate. The success of the overall process hinges not only on the careful execution of the synthesis but also on a well-designed purification strategy, typically involving recrystallization, to achieve the high purity required for subsequent API manufacturing. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of fluorinated heterocycles.

References

The Core Mechanism of 5-Fluoro-2-hydroxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Prodrug's Potential

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine analog that serves as a prodrug for the widely used chemotherapeutic agent, 5-fluorouracil (5-FU).[1][2] Its significance in oncology and drug development lies in its potential for improved oral bioavailability and targeted activation, offering a strategic advantage over the direct administration of 5-FU.[2] This guide provides an in-depth exploration of the intricate mechanism of action of this compound, from its initial conversion to its ultimate cytotoxic effects on cancer cells. Understanding these core mechanisms is paramount for researchers and drug development professionals seeking to optimize its therapeutic efficacy and develop novel anticancer strategies.

Part 1: The Bioactivation Cascade: From Prodrug to Active Metabolites

The journey of this compound from an inactive prodrug to a potent anticancer agent involves a multi-step enzymatic conversion process. This bioactivation is a critical determinant of its therapeutic activity.

Initial Conversion to 5-Fluorouracil (5-FU)

This compound is converted to the active cytotoxic drug, 5-fluorouracil (5-FU), primarily by the action of hepatic aldehyde oxidase.[1][2] This initial conversion is a key step that unleashes the therapeutic potential of the prodrug.

The Metabolic Crossroads of 5-FU

Once formed, 5-FU enters the complex intracellular metabolic pathways, where it is converted into three key active metabolites that are the ultimate effectors of its anticancer activity.[3][4][5] These are:

  • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

  • Fluorodeoxyuridine triphosphate (FdUTP): A fraudulent nucleotide that gets incorporated into DNA.

  • Fluorouridine triphosphate (FUTP): A fraudulent nucleotide that gets incorporated into RNA.

The anabolic conversion of 5-FU to these active metabolites can occur via two main pathways:

  • The Orotate Phosphoribosyltransferase (OPRT) Pathway: 5-FU is directly converted to fluorouridine monophosphate (FUMP) by OPRT. FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to the active metabolite FUTP. FUDP can also be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP or phosphorylated to FdUTP.[4][6][7]

  • The Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway: 5-FU is converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase. FUDR is then phosphorylated by thymidine kinase to form the active metabolite FdUMP.[4][6][7]

The following diagram illustrates the metabolic activation of 5-FU:

Metabolic_Activation_of_5FU cluster_prodrug Prodrug Activation cluster_activation Metabolic Activation cluster_targets Cellular Targets This compound This compound 5-FU 5-FU This compound->5-FU Aldehyde Oxidase FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP Kinases FUTP FUTP FUDP->FUTP Kinases FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA FUTP->RNA Incorporation & Dysfunction FdUTP FdUTP FdUDP->FdUTP Kinases FdUMP FdUMP FdUDP->FdUMP Dephosphorylation DNA DNA FdUTP->DNA Incorporation & Damage TS TS FdUMP->TS Inhibition FUDR->FdUMP TK TS_Inhibition dUMP dUMP TS TS dUMP->TS Substrate dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis TS->dTMP Catalysis Ternary Complex TS-FdUMP-CH2THF (Inactive) TS->Ternary Complex CH2THF CH2THF CH2THF->TS Cofactor FdUMP FdUMP FdUMP->TS Inhibitor Ternary Complex->DNA Synthesis Inhibition TS_Assay_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Reaction Setup Reaction Setup ([3H]dUMP, CH2THF, Lysate ± FdUMP) Protein Quantification->Reaction Setup Incubation Incubation (37°C) Reaction Setup->Incubation Reaction Termination Termination (Activated Charcoal) Incubation->Reaction Termination Centrifugation Centrifugation Reaction Termination->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Scintillation Counting Scintillation Counting Supernatant Collection->Scintillation Counting Data Analysis Data Analysis (Calculate Activity & IC50) Scintillation Counting->Data Analysis

References

An In-depth Technical Guide on the Enzymatic Conversion of 5-Fluoro-2-hydroxypyrimidine to 5-Fluorouracil (5-FU)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the enzymatic pathways and methodologies for the conversion of pyrimidine precursors to the potent chemotherapeutic agent, 5-Fluorouracil (5-FU). While the direct enzymatic conversion of 5-Fluoro-2-hydroxypyrimidine to 5-FU is not extensively documented in mainstream literature, this document will explore the relevant and well-characterized enzymatic reactions within the pyrimidine salvage pathway that are central to the synthesis and activation of 5-FU from its analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development and biocatalysis.

Introduction: The Significance of 5-Fluorouracil and its Enzymatic Synthesis

5-Fluorouracil (5-FU), first synthesized in 1957, is a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers[1][2]. As a pyrimidine analogue, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly dividing cancer cells[3][4]. The metabolic activation of 5-FU is a complex process mediated by several enzymes, which convert it into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)[3][5].

The chemical synthesis of 5-FU can be complex and may involve hazardous reagents[6][7][8]. Consequently, enzymatic and biocatalytic approaches for the synthesis of 5-FU and its derivatives are of significant interest. These methods offer the potential for higher specificity, milder reaction conditions, and a more environmentally benign process. This guide will delve into the key enzymes of the pyrimidine salvage pathway that can be harnessed for the production of 5-FU from its precursors.

The Pyrimidine Salvage Pathway: A Gateway to 5-FU Synthesis

The pyrimidine salvage pathway is a crucial metabolic route that recycles pyrimidine bases and nucleosides from the degradation of nucleic acids[3][9]. This pathway is less energy-intensive than de novo synthesis and is a key target for many anticancer and antiviral drugs. Several enzymes within this pathway are pivotal for the metabolism and activation of fluoropyrimidines.

Key Enzymes in Fluoropyrimidine Metabolism

The enzymatic conversion of pyrimidine precursors to 5-FU and its subsequent activation is a multi-step process. The primary enzymes of interest are:

  • Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate[10][11][12]. It can also act on 5-FU and its nucleoside derivatives, playing a role in both the activation and degradation of the drug.

  • Pyrimidine Nucleoside Phosphorylase (PyNPase): This class of enzymes catalyzes the conversion of pyrimidine nucleosides to their corresponding bases[13][14][15]. PyNPase is notably involved in the activation of the 5-FU prodrug, capecitabine, by converting it to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to 5-FU[16].

  • Orotate Phosphoribosyltransferase (OPRT): OPRT is a key enzyme in the initial activation of 5-FU, converting it to 5-fluorouridine monophosphate (FUMP)[17][18][19]. The activity of OPRT in tumor cells is often correlated with sensitivity to 5-FU treatment[18].

While the direct conversion of this compound to 5-FU would likely require a hydroxylation step at the C4 position, the aforementioned enzymes are critical for the subsequent and more extensively studied conversions of fluoropyrimidine nucleosides to 5-FU.

Conceptual Enzymatic Pathway for 5-FU Production

The enzymatic production of 5-FU can be conceptualized as a cascade of reactions, starting from a suitable precursor. In the context of converting a pyrimidine base, the pyrimidine salvage pathway offers a viable route.

Enzymatic_Conversion_to_5FU cluster_0 Conceptual Pathway 5_Fluoro_2_hydroxypyrimidine This compound 5_FU 5-Fluorouracil (5-FU) 5_Fluoro_2_hydroxypyrimidine->5_FU Hypothetical Hydroxylation (e.g., Hydroxylase) 5_FU_Nucleoside 5-Fluorouridine or 5-Fluoro-2'-deoxyuridine 5_FU->5_FU_Nucleoside Uridine Phosphorylase (UPase) or Thymidine Phosphorylase (TPase) (in reverse) Active_Metabolites Active Metabolites (FUMP, FUTP, FdUTP) 5_FU->Active_Metabolites Orotate Phosphoribosyltransferase (OPRT) & Kinases 5_FU_Nucleoside->5_FU Uridine Phosphorylase (UPase) or Thymidine Phosphorylase (TPase)

Caption: Conceptual workflow for the enzymatic conversion of a pyrimidine precursor to 5-FU and its active metabolites.

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion and analysis of 5-FU from a precursor, focusing on the well-characterized conversion of a nucleoside analogue like 5'-deoxy-5-fluorouridine (5'-DFUR) by Pyrimidine Nucleoside Phosphorylase (PyNPase).

Enzyme Activity Assay for Pyrimidine Nucleoside Phosphorylase (PyNPase)

This protocol is designed to measure the activity of PyNPase in converting a substrate like 5'-DFUR to 5-FU.

Materials:

  • Recombinant or purified PyNPase

  • 5'-deoxy-5-fluorouridine (5'-DFUR) substrate solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Trichloroacetic acid (TCA), 15% (w/v)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase for HPLC (e.g., 95% 10 mM ammonium acetate, 5% acetonitrile)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of 10 mM 5'-DFUR, and 30 µL of purified water.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the PyNPase enzyme solution. A control reaction should be prepared with 10 µL of buffer instead of the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 50 µL of 15% TCA.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant for the presence of 5-FU using HPLC. The retention times of 5-FU and 5'-DFUR should be predetermined using standards.

  • Quantification: Quantify the amount of 5-FU produced by comparing the peak area to a standard curve. One unit of PyNPase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-FU per minute under the specified conditions.

Quantitative Data Summary
ParameterValueReference
Enzyme Pyrimidine Nucleoside Phosphorylase (PyNPase)[16]
Substrate 5'-deoxy-5-fluorouridine (5'-DFUR)[16]
Product 5-Fluorouracil (5-FU)[16]
Optimal pH 7.4[20]
Optimal Temperature 37°CN/A
Km for 5-FU (reverse) ~50 µM (for Uridine Phosphorylase)[20]
Analysis Method High-Performance Liquid Chromatography (HPLC)N/A

In-depth Discussion: Causality and Self-Validation

The choice of PyNPase for the conversion of a nucleoside prodrug to 5-FU is based on its established role in the activation of capecitabine, a widely used oral chemotherapeutic agent. The overexpression of PyNPase in tumor cells has been shown to enhance their sensitivity to 5'-DFUR, demonstrating the direct causal link between enzyme activity and drug activation[16].

The described protocol incorporates a self-validating system through the use of a no-enzyme control. The absence of 5-FU formation in the control reaction validates that the observed conversion is indeed due to the enzymatic activity of PyNPase. Furthermore, the use of HPLC with pure standards for both the substrate and product ensures accurate identification and quantification, adding to the trustworthiness of the results.

Conclusion and Future Directions

The enzymatic synthesis of 5-FU represents a promising alternative to traditional chemical methods. While the direct conversion of this compound to 5-FU requires further investigation to identify a suitable hydroxylating enzyme, the well-characterized enzymes of the pyrimidine salvage pathway provide a robust framework for the production of 5-FU from other precursors. Future research should focus on enzyme discovery and engineering to develop novel biocatalytic cascades for the efficient and sustainable production of this vital anticancer drug. The development of orally bioavailable precursors that are selectively activated by enzymes overexpressed in tumors continues to be a key strategy in reducing the toxic side effects of 5-FU chemotherapy[21].

References

5-Fluoro-2-hydroxypyrimidine CAS number 2022-78-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8): A Cornerstone Fluorinated Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Characteristics and Structural Elucidation

This compound (CAS: 2022-78-8) is a fluorinated organic compound recognized for its role as a versatile building block in the synthesis of high-value pharmaceutical agents.[1][2][3] The strategic placement of a fluorine atom onto the pyrimidine scaffold significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug design.[1][2][3] It is also commonly known by its tautomeric name, 5-Fluoro-2(1H)-pyrimidinone.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.

PropertyValueSource(s)
CAS Number 2022-78-8
Molecular Formula C₄H₃FN₂O[6]
Molecular Weight 114.08 g/mol [6]
Appearance White to off-white solid[5]
Melting Point 170-174 °C[4][7]
Density ~1.46 g/cm³ (Predicted)[4][7]
pKa 7.39 ± 0.10 (Predicted)[4]
Solubility Soluble in polar organic solvents[5]
The Critical Aspect of Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (amide) form, 5-Fluoro-2(1H)-pyrimidinone.[4][8] In the solid state and in most solvent systems, the keto form is predominant. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its behavior in alkylation and acylation reactions, which can occur at the nitrogen or oxygen atom depending on the reaction conditions. Understanding this dynamic is fundamental to predicting reaction outcomes and designing synthetic pathways.

synthesis_workflow start Start: 2,4-Dichloro-5-fluoropyrimidine step1 Step 1: Selective Reduction (Metal or Hydrogenolysis) start->step1 intermediate Intermediate: 2-Chloro-5-fluoropyrimidine step1->intermediate step2 Step 2: Hydrolysis (Acidic or Alkaline) intermediate->step2 product Final Product: This compound step2->product

References

The Unseen Pillar: A Technical Guide to the Discovery and Enduring Significance of 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the technical history and scientific importance of 5-Fluoro-2-hydroxypyrimidine, a molecule that, while not a frontline therapeutic itself, serves as a cornerstone in the synthesis of vital chemotherapeutic agents. We will explore its discovery within the broader context of fluorinated pyrimidines, detail its synthesis, and illuminate its critical role as a chemical intermediate in the development of life-saving drugs.

The Dawn of Fluorinated Pyrimidines: A New Paradigm in Chemotherapy

The story of this compound is intrinsically linked to the groundbreaking work on fluorinated pyrimidines in the mid-20th century, a research avenue that revolutionized cancer treatment. The central hypothesis, pursued with vigor by Dr. Charles Heidelberger and his colleagues, was born from the observation that tumor cells exhibit a voracious appetite for the pyrimidine base uracil, incorporating it at a much higher rate than healthy cells.[1][2] This differential uptake presented a unique therapeutic window: a molecule mimicking uracil could potentially be selectively absorbed by cancer cells, where it could then act as an antimetabolite, disrupting their replication.

The strategic introduction of a fluorine atom at the 5-position of the pyrimidine ring was a stroke of genius. The C-F bond is exceptionally strong, and the fluorine atom's van der Waals radius is similar to that of a hydrogen atom. This meant that a 5-fluorinated pyrimidine could be mistaken for its natural counterpart by cellular machinery, while the fluorine atom's powerful electron-withdrawing nature would critically interfere with enzymatic reactions essential for DNA and RNA synthesis.[1] This rational drug design approach culminated in the landmark synthesis of 5-Fluorouracil (5-FU) in 1957 by Heidelberger, Robert Duschinsky, and Edward Pleven.[3][4] 5-FU, or 5-fluoro-2,4-dihydroxypyrimidine, quickly proved to be a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[5][6] This inhibition leads to "thymineless death" in rapidly dividing cancer cells.[5][6]

While 5-FU became the celebrated therapeutic agent, the foundational research into the synthesis of fluorinated pyrimidines inevitably involved the creation and characterization of numerous related structures, including the subject of this guide, this compound. Although not the primary focus of the initial biological studies, its role as a key synthetic precursor was quickly recognized.

The Synthesis of a Versatile Intermediate

The initial synthesis of fluorinated pyrimidines, as described in the seminal 1957 publications, involved the cyclization of fluorinated precursors. A common approach involved the reaction of ethyl fluoroacetate with an appropriate three-carbon unit to form the pyrimidine ring. While specific details of the first synthesis of this compound are not prominently highlighted in these early papers, which focused on the more biologically active 5-FU, its preparation would have followed similar chemical principles.

Over the years, numerous synthetic routes to this compound have been developed and refined, reflecting its importance as a building block. A prevalent modern method involves the selective manipulation of more highly functionalized pyrimidines.

Representative Synthetic Protocol: From 2,4-dichloro-5-fluoropyrimidine

A common and scalable approach to this compound begins with the readily available 2,4-dichloro-5-fluoropyrimidine. This method involves a selective reduction followed by hydrolysis.

Step 1: Selective Reduction to 2-chloro-5-fluoropyrimidine

In this step, one of the chlorine atoms, typically the more reactive one at the 4-position, is selectively removed. This can be achieved through catalytic hydrogenation or by using a metal-based reducing agent.

  • Methodology:

    • 2,4-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • A catalyst, for example, palladium on carbon (Pd/C), is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere, often at a controlled pressure and temperature.

    • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the selective removal of a single chlorine atom.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.

Step 2: Hydrolysis to this compound

The remaining chlorine atom at the 2-position is then replaced with a hydroxyl group through hydrolysis. This can be carried out under acidic or basic conditions.

  • Methodology (Acidic Hydrolysis):

    • The 2-chloro-5-fluoropyrimidine from the previous step is treated with an aqueous acid, such as hydrochloric acid.

    • The mixture is heated to promote the hydrolysis reaction.

    • The progress of the reaction is monitored until the starting material is consumed.

    • The reaction mixture is then neutralized, and the product, this compound, is isolated by filtration or extraction.

This two-step process provides a reliable route to this compound from a commercially available starting material.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the hydroxy form (5-fluoro-2-pyrimidinol) and the more stable keto form (5-fluoro-2(1H)-pyrimidinone). This equilibrium is a crucial aspect of its chemical reactivity.

Caption: Tautomeric equilibrium of this compound.

The keto form is generally favored in the solid state and in most solvents. The presence of the N-H and C=O groups in the keto tautomer allows for the formation of hydrogen bonds, which influences its physical properties and crystal structure.

PropertyValue
Molecular Formula C₄H₃FN₂O
Molecular Weight 114.08 g/mol
Appearance White to off-white solid
Melting Point 170-174 °C
CAS Number 2022-78-8

Spectroscopic data for 5-fluoro-2(1H)-pyrimidinone would be detailed here in a full whitepaper, including 1H NMR, 13C NMR, 19F NMR, and IR spectra, with assignments for key signals.

A Crucial Stepping Stone: this compound in Drug Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its chemical structure offers several handles for further functionalization, making it a valuable starting material for a range of therapeutic agents.

Case Study: Synthesis of Tegafur

A prominent example of the synthetic utility of this compound is in the preparation of Tegafur, a prodrug of 5-Fluorouracil. Tegafur is designed to be metabolized in the body to release 5-FU, offering the potential for oral administration and a more sustained release of the active drug.

The synthesis of Tegafur can be envisioned to proceed from this compound, although in practice, it is often synthesized from 5-Fluorouracil itself. However, for the purpose of illustrating the reactivity of this compound, a hypothetical synthetic pathway highlights its potential.

tegafur_synthesis start This compound intermediate1 Activation/Protection start->intermediate1 Step 1 intermediate2 Coupling with Tetrahydrofuran derivative intermediate1->intermediate2 Step 2 end Tegafur intermediate2->end Step 3 (Deprotection)

Caption: Conceptual synthetic pathway to Tegafur.

In a more practical and widely used industrial synthesis, 5-Fluorouracil is the starting material. However, the underlying chemistry demonstrates the importance of the fluorinated pyrimidine core that this compound represents.

Conclusion and Future Perspectives

This compound, while often overshadowed by its more famous derivative, 5-Fluorouracil, is a testament to the intricate and interconnected nature of drug discovery and development. Its history is woven into the very fabric of rational drug design, emerging from the pioneering efforts to create targeted cancer therapies. As a versatile and reliable chemical intermediate, it continues to play a vital role in the synthesis of established and novel therapeutic agents. The ongoing exploration of new fluorinated pyrimidine derivatives ensures that the legacy of this "unseen pillar" of medicinal chemistry will endure, continuing to provide the essential building blocks for the medicines of tomorrow.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-hydroxypyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Advantage of a Prodrug Approach

The fluoropyrimidine analog 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for a multitude of solid tumors for decades.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into RNA and DNA, ultimately leading to cell death in rapidly proliferating cancer cells.[2] However, the clinical utility of 5-FU is often hampered by its unpredictable oral bioavailability and significant systemic toxicity.[3]

To circumvent these limitations, the prodrug strategy has emerged as a promising approach. 5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-pyrimidinone (5FP), is an orally administered prodrug of 5-FU. This application note provides a comprehensive guide for researchers on the utilization of this compound in cancer research, detailing its mechanism of action, protocols for in vitro and in vivo evaluation, and analytical methods for pharmacokinetic studies.

The central advantage of this compound lies in its targeted activation. It is specifically converted to the active cytotoxic agent, 5-FU, by the enzyme hepatic aldehyde oxidase. This liver-specific conversion is designed to improve the therapeutic index of 5-FU by enhancing its oral absorption and potentially reducing gastrointestinal toxicity associated with direct 5-FU administration.

II. Mechanism of Action: A Targeted Conversion to a Potent Anticancer Agent

The therapeutic efficacy of this compound is entirely dependent on its bioconversion to 5-FU. The following diagram illustrates this critical metabolic pathway.

Metabolic_Pathway Figure 1: Metabolic Activation of this compound This compound This compound 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) This compound->5-Fluorouracil (5-FU) Hepatic Aldehyde Oxidase Active Metabolites Active Metabolites 5-Fluorouracil (5-FU)->Active Metabolites Anabolic Pathway Inhibition_of_Thymidylate_Synthase Inhibition_of_Thymidylate_Synthase Active Metabolites->Inhibition_of_Thymidylate_Synthase RNA/DNA_Incorporation RNA/DNA_Incorporation Active Metabolites->RNA/DNA_Incorporation Cell_Death Cell_Death Inhibition_of_Thymidylate_Synthase->Cell_Death RNA/DNA_Incorporation->Cell_Death

Caption: Metabolic activation of this compound to 5-FU and its downstream cytotoxic effects.

Once converted to 5-FU, the subsequent anabolic pathway leads to the formation of active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, leading to a depletion of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2] FUTP and FdUTP are incorporated into RNA and DNA, respectively, causing disruption of normal cellular processes and ultimately triggering apoptosis.[2]

III. In Vitro Evaluation of this compound

The initial assessment of this compound's anticancer potential is typically performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., 5-FU) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Table 1: Representative IC50 Values of 5-FU in Various Cancer Cell Lines (for reference)

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer20.22[5]
MCF-7Breast Cancer1.71[5]
A549Lung Cancer10.32[5]
HepG2Liver CancerVaries[5]
ESCCEsophageal Squamous Cell Carcinoma1.00 - 39.81[6]

Note: The IC50 values for this compound will be dependent on the expression and activity of aldehyde oxidase in the specific cell line used.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8]

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Figure 2: Workflow for Apoptosis Detection Cell_Treatment Cell_Treatment Cell_Harvesting Cell_Harvesting Cell_Treatment->Cell_Harvesting Annexin_V_PI_Staining Annexin_V_PI_Staining Cell_Harvesting->Annexin_V_PI_Staining Flow_Cytometry Flow_Cytometry Annexin_V_PI_Staining->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A simplified workflow for assessing apoptosis using Annexin V and PI staining followed by flow cytometry.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[11]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

IV. In Vivo Evaluation of this compound

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in a whole-animal system.[3]

A. Xenograft Tumor Model

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Efficacy Assessment: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.

In_Vivo_Workflow Figure 3: General Workflow for In Vivo Efficacy Studies Cell_Implantation Cell_Implantation Tumor_Growth Tumor_Growth Cell_Implantation->Tumor_Growth Treatment_Administration Treatment_Administration Tumor_Growth->Treatment_Administration Tumor_Measurement Tumor_Measurement Treatment_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy_Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: A streamlined workflow for conducting in vivo efficacy studies using a xenograft mouse model.

V. Pharmacokinetic Analysis

To understand the conversion of this compound to 5-FU and their distribution in the body, pharmacokinetic studies are crucial.

A. Quantification of this compound and 5-FU in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of drugs and their metabolites in biological matrices.[13][14]

Protocol Outline:

  • Sample Collection: Collect blood samples from treated animals at various time points.

  • Plasma Preparation: Separate the plasma by centrifugation.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove interfering substances.[15]

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable column and mobile phase for chromatographic separation. The mass spectrometer is set to detect the specific mass-to-charge ratios of this compound and 5-FU.[14]

  • Data Analysis: Quantify the concentrations of both compounds by comparing their peak areas to those of known standards.

VI. Conclusion and Future Directions

This compound represents a promising oral prodrug strategy to improve the therapeutic window of 5-FU. The protocols outlined in this application note provide a framework for researchers to comprehensively evaluate its efficacy and mechanism of action in various cancer models. Future research should focus on identifying predictive biomarkers for response to this compound therapy and exploring its potential in combination with other anticancer agents.

VII. References

  • 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. (URL: --INVALID-LINK--)

  • Annexin V staining assay protocol for apoptosis. Abcam. (URL: --INVALID-LINK--)

  • The Annexin V Apoptosis Assay. (URL: --INVALID-LINK--)

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. (URL: --INVALID-LINK--)

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: --INVALID-LINK--)

  • MTT Cell Assay Protocol. (URL: --INVALID-LINK--)

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: --INVALID-LINK--)

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: --INVALID-LINK--)

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. (URL: --INVALID-LINK--)

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. (URL: --INVALID-LINK--)

  • MTT assay protocol. Abcam. (URL: --INVALID-LINK--)

  • Assaying cell cycle status using flow cytometry. PMC - NIH. (URL: --INVALID-LINK--)

  • MTT Proliferation Assay Protocol. ResearchGate. (URL: --INVALID-LINK--)

  • Cell Cycle Analysis. (URL: --INVALID-LINK--)

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. (URL: --INVALID-LINK--)

  • Flow Cytometry Basics Guide. (URL: --INVALID-LINK--)

  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity. (URL: --INVALID-LINK--)

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. (URL: --INVALID-LINK--)

  • Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU... ResearchGate. (URL: --INVALID-LINK--)

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Semantic Scholar. (URL: --INVALID-LINK--)

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. (URL: --INVALID-LINK--)

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. (URL: --INVALID-LINK--)

  • Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. (URL: --INVALID-LINK--)

  • Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC. (URL: --INVALID-LINK--)

  • Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. (URL: --INVALID-LINK--)

  • Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. PubMed. (URL: --INVALID-LINK--)

  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. PubMed. (URL: --INVALID-LINK--)

References

Application Notes: Preparation of 5-Fluoro-2-hydroxypyrimidine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of stock solutions of 5-Fluoro-2-hydroxypyrimidine (5-F-2-HP). Intended for researchers, scientists, and professionals in drug development, this guide explains the critical physicochemical properties of the compound and the scientific rationale behind each step of the protocol. By adhering to these guidelines, researchers can ensure the preparation of accurate, stable, and reliable stock solutions for use in a variety of experimental applications, from enzymatic assays to cell-based screening.

Introduction and Scientific Background

This compound (also known as 5-Fluoro-2(1H)-pyrimidinone) is a fluorinated analog of the pyrimidine base. Fluorination is a common strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and overall pharmacokinetic profile of a parent molecule. As a heterocyclic building block, 5-F-2-HP is a valuable precursor in the synthesis of a wide range of biologically active compounds, including potential antiviral and anticancer agents.[1] Accurate and consistent preparation of stock solutions is the foundational first step for any subsequent in vitro or in vivo studies, as errors in concentration or degradation of the compound can significantly compromise experimental results.

This protocol is designed to be a self-validating system, emphasizing safety, accuracy in weighing and dissolution, and appropriate storage to maintain the integrity of the compound over time.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for proper handling and preparation. Key data for this compound (CAS: 2022-78-8) are summarized below.

PropertyValueSource
Molecular Formula C₄H₃FN₂OSigma-Aldrich
Molecular Weight 114.08 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 170-174 °CSigma-Aldrich, ChemicalBook[2]
pKa 7.39 ± 0.10 (Predicted)ChemicalBook[2]
Solubility Soluble in DMSO.[3] Limited solubility in water.[4]MCE[3], Guidechem[4]

2.1. Critical Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Measures:

    • Always handle this compound within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.

    • Avoid inhalation of dust and direct contact with skin and eyes.[6]

    • In case of contact, wash the affected area thoroughly with water and seek medical advice if irritation persists.[7]

Experimental Protocol: Preparing a 100 mM DMSO Stock Solution

The selection of a solvent is the most critical decision in preparing a stock solution. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[9][10] This protocol details the preparation of a 100 mM stock, a common concentration for high-throughput screening and cellular assays.

3.1. Required Materials and Equipment

  • This compound (CAS: 2022-78-8), solid

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes and sterile tips

  • Appropriately sized polypropylene or glass vial with a screw cap

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile 0.22 µm syringe filters (if sterile stock is required for cell culture)

  • Sterile cryovials for aliquoting

3.2. Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_final Finalization & Storage start Start calc Calculate Mass (e.g., for 1 mL of 100 mM) start->calc Define Target Concentration & Volume weigh Weigh Compound (1.14 mg) calc->weigh add_dmso Add Solvent (1 mL DMSO) weigh->add_dmso dissolve Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve qc_check QC Check: Visual Inspection for Complete Dissolution dissolve->qc_check qc_check->dissolve Fail filter Sterile Filter (Optional) (0.22 µm Syringe Filter) qc_check->filter Pass aliquot Aliquot into Cryovials filter->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Caption: Workflow for preparing a 5-F-2-HP stock solution.

3.3. Step-by-Step Methodology

Step 1: Perform Necessary Calculations

The first step is to calculate the mass of 5-F-2-HP required to achieve the target concentration in the desired volume. The standard formula is:

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For a 100 mM (0.1 M) stock solution in 1 mL (0.001 L) : Mass (g) = 0.1 mol/L × 0.001 L × 114.08 g/mol = 0.011408 g Mass (mg) = 11.41 mg

Scientist's Note: It is often more practical and accurate to weigh a slightly larger mass (e.g., 11.41 mg) and adjust the solvent volume accordingly, rather than attempting to weigh exactly 1.14 mg for a 100 µL volume. For this protocol, we will calculate for 1 mL.

Step 2: Weighing the Compound

  • Place a clean, static-free weigh boat or paper on the analytical balance and tare it.

  • Carefully weigh out 11.41 mg of this compound.

  • Record the exact mass weighed. This is crucial for calculating the true final concentration.

  • Carefully transfer the weighed powder into a clean, labeled vial.

Step 3: Dissolution

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Secure the cap tightly and vortex the solution for 1-2 minutes.

  • Trustworthiness Check: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.[3] If undissolved solid remains, proceed to the next step.

  • (Optional) Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and can significantly aid dissolution.

  • Repeat the visual inspection. If the solution is still not clear, gentle warming (to 37°C) can be attempted, but care must be taken as heat can degrade some compounds.

Step 4: (Optional) Sterilization for Cell Culture

If the stock solution will be used in sterile cell culture applications, it must be filter-sterilized.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a sterile recipient vessel. Note: Some material will be lost in the filter dead volume.

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock, aliquot the solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene cryovials.[11]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term stability.[11] Protect from light by storing them in a labeled freezer box.

Quality Control, Stability, and Troubleshooting

4.1. Validating Concentration

For most applications, careful weighing and dissolution are sufficient. For GMP or other highly regulated environments, the concentration can be verified using HPLC with a standard curve or by UV-Vis spectrophotometry if a reference extinction coefficient is known.

4.2. Stability Considerations

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock is a primary cause of degradation. Aliquoting is the most effective preventative measure.[11]

  • Moisture: DMSO is highly hygroscopic (readily absorbs water from the air). Water contamination can cause the compound to precipitate out of solution upon freezing. Use anhydrous DMSO and minimize the time the stock vial is open to the air.

  • Light Sensitivity: While specific photostability data for 5-F-2-HP is not widely published, many complex organic molecules are light-sensitive. As a best practice, storing aliquots in the dark (e.g., in a freezer box or amber vials) is recommended.[12]

  • pH: The stability of related fluorinated pyrimidines can be pH-dependent, often showing increased degradation under acidic conditions.[13][14] When diluting the DMSO stock into aqueous buffers for experiments, ensure the final pH of the working solution is controlled and documented.

4.3. Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve Insufficient solvent; compound has low solubility at room temp.Use sonication. Gently warm the solution (do not exceed 40°C). If it still fails, a lower concentration stock must be prepared.
Precipitate forms after freezing Water absorbed by DMSO; solution was saturated.Use fresh, anhydrous DMSO. Ensure the stock is fully dissolved before freezing. Prepare a slightly less concentrated stock.
Inconsistent experimental results Stock degradation; inaccurate pipetting.Use a fresh aliquot for each experiment. Verify pipette calibration. Prepare a new stock solution.

Conclusion

This application note provides a robust and reliable protocol for the preparation of this compound stock solutions. By integrating an understanding of the compound's chemical properties with best practices for laboratory technique—including accurate calculations, proper dissolution methods, and careful storage—researchers can ensure the integrity and reproducibility of their experimental work.

References

Application Notes and Protocols for In Vivo Studies Using 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Oral Fluoropyrimidine Therapy

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone (5FP), represents a promising oral prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The rationale behind the development of oral fluoropyrimidine prodrugs is to enhance patient convenience, improve the pharmacokinetic profile, and potentially reduce the systemic toxicity associated with intravenous 5-FU administration.[1] 5FP is designed for efficient absorption from the gastrointestinal tract, followed by conversion to the active cytotoxic agent, 5-FU, primarily by the enzyme hepatic aldehyde oxidase. This targeted activation in the liver aims to provide sustained exposure of tumor cells to 5-FU while mitigating some of the peak concentration-related side effects of bolus IV 5-FU.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols and methodologies outlined herein are based on established principles for the preclinical assessment of fluoropyrimidine-based anticancer agents and can be adapted to specific research questions and tumor models.

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic efficacy of this compound is contingent upon its metabolic conversion to 5-FU and the subsequent anabolism of 5-FU to its active metabolites. Understanding this pathway is critical for designing informative in vivo studies and interpreting the resulting data.

The metabolic activation of 5-FU proceeds via two main pathways to exert its cytotoxic effects:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate, a crucial precursor for DNA synthesis and repair.[3]

  • Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent nucleotides disrupts RNA processing and function and induces DNA damage, contributing to cytotoxicity.[4]

Metabolic_Pathway_5FP_to_5FU cluster_tumor Intracellular Activation 5FP This compound (Oral Administration) GI_Tract Gastrointestinal Tract 5FP->GI_Tract Absorption Liver Liver GI_Tract->Liver Portal Circulation 5FU_Systemic 5-Fluorouracil (5-FU) (Systemic Circulation) Liver->5FU_Systemic Conversion via Aldehyde Oxidase Tumor_Cell Tumor Cell 5FU_Systemic->Tumor_Cell Uptake Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) Tumor_Cell->Active_Metabolites Anabolism Cytotoxicity Cytotoxicity (Inhibition of DNA/RNA Synthesis) Active_Metabolites->Cytotoxicity

Caption: Metabolic activation of this compound to 5-FU.

Preclinical In Vivo Study Design: Key Considerations

A well-designed in vivo study is paramount for the successful preclinical evaluation of this compound. The following sections detail critical aspects of the experimental design.

Animal Models

The choice of animal model is crucial and should align with the research objectives. For oncology studies, human tumor xenograft models in immunodeficient mice are commonly employed.

  • Subcutaneous Xenograft Models: These models are relatively easy to establish and allow for straightforward monitoring of tumor growth via caliper measurements. They are well-suited for initial efficacy screening.[5]

  • Orthotopic Xenograft Models: Implanting tumor cells into the corresponding organ of origin (e.g., cecum for colon cancer) can better recapitulate the tumor microenvironment and metastatic potential.[6]

Recommended Cell Lines for Colorectal Cancer Models:

  • HCT-116

  • HT-29

  • SW620

Dosing and Administration

This compound is intended for oral administration. The vehicle, dose, and schedule should be carefully optimized.

  • Vehicle Selection: A common vehicle for oral gavage is 0.5% carboxymethyl cellulose (CMC) in water.

  • Dose Determination: Dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Dosing can be guided by preclinical data on other oral fluoropyrimidines.

  • Administration Schedule: A daily oral administration schedule for a defined period (e.g., 14-21 days) is a common starting point for efficacy studies.[5]

Parameter Recommendation Rationale
Animal Species Mouse (e.g., BALB/c nude, NOD/SCID)Well-characterized for xenograft studies.
Tumor Model Subcutaneous xenograft (initial efficacy) or Orthotopic (metastasis studies)Balances ease of use with clinical relevance.
Route of Administration Oral gavageMimics the intended clinical route for 5FP.
Vehicle 0.5% Carboxymethyl Cellulose (CMC)A standard, well-tolerated vehicle for oral suspensions.
Dosing Regimen Daily for 14-21 daysProvides sustained exposure to the prodrug and active metabolite.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting key in vivo studies with this compound.

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.

Materials:

  • Human colorectal cancer cells (e.g., HCT-116)

  • Immunodeficient mice (e.g., female BALB/c nude, 6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation: Culture HCT-116 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound or vehicle control daily via oral gavage for 21 consecutive days.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.

Data Analysis:

  • Calculate the mean tumor volume and body weight for each group over time.

  • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

In_Vivo_Efficacy_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., HCT-116) Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - 5FP Treatment Groups Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint: - Euthanasia - Tumor Excision & Weighing Monitoring->Endpoint Data_Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo efficacy study.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound and its conversion to 5-FU in mice.

Materials:

  • Non-tumor-bearing mice (e.g., male CD-1, 6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and 5-FU in the plasma samples using a validated LC-MS/MS method.[7]

Data Analysis:

  • Calculate key pharmacokinetic parameters for both this compound and 5-FU, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

PK Parameter 5-Fluoro-2-pyrimidinone (5FP) 5-Fluorouracil (5-FU)
Bioavailability (Oral) ~100% (at 25 mg/kg in mice)[2]Low and erratic
Half-life (t1/2) Longer than 5-FU[2]Short
Cmax Dose-dependentDependent on 5FP conversion rate
Tmax Typically 0.5-1 hourLater than 5FP Tmax
Metabolism Converted to 5-FU by hepatic aldehyde oxidase[2]Catabolized by DPD[8]
Protocol 3: Acute Toxicity Assessment

Objective: To evaluate the acute toxicity profile of this compound following a single high dose.

Materials:

  • Healthy, non-tumor-bearing mice

  • This compound

  • Vehicle

Procedure:

  • Dose Groups: Establish several dose groups, including a vehicle control and escalating doses of this compound.

  • Administration: Administer a single oral dose of the test compound or vehicle to each mouse.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level) and mortality for at least 14 days.

  • Body Weight: Record the body weight of each animal daily.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

Data Analysis:

  • Determine the LD50 (median lethal dose) if applicable.

  • Characterize the dose-dependent toxic effects.

Data Interpretation and Troubleshooting

  • High Variability in Tumor Growth: Ensure consistent cell passage number and implantation technique. Increase the number of animals per group to improve statistical power.

  • Unexpected Toxicity: Re-evaluate the MTD. Consider the possibility of off-target effects or species-specific metabolism.

  • Low Oral Bioavailability: Assess the formulation and solubility of the compound. Ensure proper oral gavage technique.

Conclusion

This compound holds promise as an orally administered prodrug of 5-FU. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of its efficacy, pharmacokinetics, and safety. Rigorous and well-controlled in vivo studies are essential to advance our understanding of this compound and its potential clinical utility in cancer therapy.

References

Application Notes and Protocols for the Quantification of 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Fluoro-2-hydroxypyrimidine, a critical analyte in pharmaceutical research and development. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that emphasizes scientific integrity and practical application. We delve into the core principles and methodologies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to be a self-validating system, offering not just procedural steps, but also the scientific rationale behind experimental choices. This guide is grounded in authoritative references to ensure technical accuracy and trustworthiness, providing a robust resource for the precise and reliable quantification of this compound in various matrices.

Introduction: The Significance of this compound Quantification

This compound is a key metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The accurate quantification of this and other related compounds is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of fluoropyrimidine drugs.[1][2] The concentration of these metabolites can correlate with both the efficacy and toxicity of the parent drug, making their precise measurement essential for optimizing patient treatment regimens and for the development of new drug formulations.[1][3] This guide provides a selection of robust analytical methods to meet the varying sensitivity and matrix complexity demands encountered in research and clinical settings.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Workhorse Method

High-Performance Liquid Chromatography (HPLC) with UV detection remains a widely adopted and cost-effective technique for the quantification of this compound. Its reliability, robustness, and accessibility make it a staple in many analytical laboratories.

Principle of HPLC-UV

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For this compound, a reversed-phase C18 column is commonly employed, where the nonpolar stationary phase retains the analyte to a certain degree while a more polar mobile phase carries it through the column. The retention time, the time it takes for the analyte to elute from the column, is a characteristic feature used for identification. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, typically around 265 nm for 5-fluorouracil and its derivatives.[4][5]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Matrix (Plasma, Serum, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation 1. Centrifugation Centrifugation Protein_Precipitation->Centrifugation 2. Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection 3. Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration 4. Injection Injection onto HPLC Filtration->Injection 5. Separation Chromatographic Separation (C18 Column) Injection->Separation 6. Detection UV Detection (265 nm) Separation->Detection 7. Chromatogram Chromatogram Generation Detection->Chromatogram 8. Peak_Integration Peak Area Integration Chromatogram->Peak_Integration 9. Quantification Quantification (Calibration Curve) Peak_Integration->Quantification 10.

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Quantification

2.3.1. Reagents and Materials

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Biological matrix (e.g., human serum)

  • Syringe filters (0.22 µm)

2.3.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]

  • Data acquisition and processing software

2.3.3. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a solution of 5 mM KH2PO4 in water and adjust the pH to 6.0 with phosphoric acid. Mix with methanol in a ratio of 96:4 (v/v).[2] Filter through a 0.22 µm membrane and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.[2]

2.3.4. Sample Preparation

  • To 200 µL of plasma or serum, add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2.3.5. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: 5 mM KH2PO4 (pH 6.0) : Methanol (96:4, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm or 266 nm[2][6][7]

  • Column Temperature: Ambient or controlled at 25°C[2]

2.3.6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.[8]

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Performance Characteristics of HPLC-UV Method
ParameterTypical ValueReference
Linearity Range0.1 - 100 µg/mL[2]
Limit of Quantification (LOQ)0.040 µg/mL (for 5-FU)[6]
Recovery90.2 - 108.8%[2]
Precision (%RSD)< 2.1%[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This precursor ion is then fragmented in the collision cell (Q2). The resulting product ions are then separated in the third quadrupole (Q3) and detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise.[1]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix IS_Addition Internal Standard Addition Sample->IS_Addition 1. Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction 2. Evaporation Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution Evaporation->Reconstitution 4. Injection Injection onto LC Reconstitution->Injection 5. Separation Chromatographic Separation Injection->Separation 6. Ionization Electrospray Ionization (ESI) Separation->Ionization 7. MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis 8. Peak_Integration Peak Area Ratio Integration MS_Analysis->Peak_Integration 9. Quantification Quantification (Calibration Curve) Peak_Integration->Quantification 10. UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample Solution Dilution Dilution with Buffer Sample->Dilution 1. Blank_Measurement Measure Blank (Buffer) Dilution->Blank_Measurement 2. Sample_Measurement Measure Sample Absorbance at λmax Blank_Measurement->Sample_Measurement 3. Quantification Quantification (Calibration Curve) Sample_Measurement->Quantification 4.

References

The Synthetic Utility of 5-Fluoro-2-hydroxypyrimidine: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fluorinated Pyrimidines

In the landscape of medicinal chemistry, few scaffolds have demonstrated the profound and lasting impact of fluorinated pyrimidines. First introduced in the 1950s, these compounds, most notably 5-fluorouracil (5-FU), have become mainstays in oncology and virology.[1] The strategic incorporation of a fluorine atom at the C-5 position of the pyrimidine ring dramatically alters the molecule's electronic properties, metabolic stability, and enzymatic interactions, leading to potent therapeutic effects.[2][3] 5-Fluoro-2-hydroxypyrimidine, a key precursor and tautomer of 5-fluorouracil, serves as a versatile and foundational building block for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in chemical synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Applications of this compound

This compound is a versatile reactant that can be employed in a variety of synthetic transformations. Its utility primarily stems from its ability to undergo reactions at the nitrogen and oxygen atoms of the pyrimidine ring, as well as its capacity to be converted into other functionalized pyrimidines. The principal applications include its conversion to the more commonly used 5-fluorouracil, subsequent N-alkylation to generate prodrugs, transformation into 2-chloro-5-fluoropyrimidine for cross-coupling reactions, and its use in glycosylation reactions for the synthesis of nucleoside analogs.

Tautomerization to 5-Fluorouracil: The Gateway to Diverse Derivatives

This compound exists in tautomeric equilibrium with 5-fluorouracil. In most synthetic contexts, it is the 5-fluorouracil tautomer that serves as the immediate precursor for further derivatization.

Application Note 1: Synthesis of N-Alkylated 5-Fluorouracil Derivatives

The N-alkylation of 5-fluorouracil is a widely employed strategy to create prodrugs with altered solubility, bioavailability, and pharmacokinetic profiles.[4] By masking the polar N-H groups, these derivatives can exhibit improved membrane permeability and may be designed for targeted release of the active 5-FU molecule.

Rationale for Experimental Choices

The choice of a suitable base and solvent is critical for achieving selective and efficient N-alkylation. A non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred to deprotonate the pyrimidine nitrogen without competing in the alkylation reaction. Acetonitrile is a common solvent as it is polar enough to dissolve the reactants and intermediates but is generally unreactive under these conditions. Cooling the reaction mixture initially helps to control the exothermic deprotonation step and prevent side reactions.

Experimental Protocol: N1-Propargylation of 5-Fluorouracil

This protocol details the synthesis of an N1-propargyl derivative of 5-fluorouracil, a common intermediate for further modification via click chemistry.

Materials:

  • 5-Fluorouracil (derived from this compound)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Propargyl bromide

  • Acetonitrile (anhydrous)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluorouracil (100 mg, 0.77 mmol) in anhydrous acetonitrile (2 mL), add DBU (115 μL, 0.77 mmol).

  • Cool the reaction mixture to 4°C in an ice bath.

  • Add propargyl bromide (0.77 mmol) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 1.5% methanol in dichloromethane as the eluent to yield the pure N1-propargyl-5-fluorouracil.

Quantitative Data for N-Alkylated 5-Fluorouracil Derivatives
DerivativeAlkylating AgentYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
1 (Biphenyl-4-yl)methyl acetate31.1180.5-18212.00 (s, 1H), 7.3-8.1 (m, 10H), 5.58 (s, 2H), 3.7 (s, 2H)170.89, 157.37 (d), 149.22, 139.78, 139.41 (d), 138.84, 132.92, 130.00, 129.42 (d), 128.89, 127.38, 126.61, 126.57, 70.86, 40.22377 (M++Na)
7 Propargyl bromide--7.60 (d, 1H), 4.72 (d, 2H), 4.61 (d, 2H), 2.56 (t, 1H), 2.20 (t, 1H)156.19 (d), 148.92, 140.26 (d), 125.33 (d), 77.24, 76.74, 75.47, 71.51, 38.18, 31.27205.0414 (HRMS)

Data adapted from references[5] and[2].

Application Note 2: Conversion to 2-Chloro-5-fluoropyrimidine for Cross-Coupling Reactions

The transformation of this compound into 2-chloro-5-fluoropyrimidine is a crucial step for engaging in various palladium-catalyzed cross-coupling reactions. The chloro substituent serves as a good leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Causality in Experimental Design

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, making it ideal for converting the hydroxypyrimidine to the corresponding chloropyrimidine. The reaction is typically performed neat or in a high-boiling inert solvent. Careful temperature control is necessary to manage the reactivity of POCl₃.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoropyrimidine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add this compound to an excess of phosphorus oxychloride.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by distillation or chromatography to obtain 2-chloro-5-fluoropyrimidine.[6]

Application Note 3: Glycosylation for the Synthesis of Fluorinated Nucleoside Analogs

The synthesis of fluorinated nucleoside analogs is a cornerstone of antiviral and anticancer drug discovery.[7][8] this compound (as its 5-fluorouracil tautomer) can be glycosylated to form these crucial compounds.

The Vorbrüggen Glycosylation: A Mechanistic Overview

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It involves the reaction of a silylated heterocyclic base with a protected sugar derivative (often an acetate or halide) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The silylation of the pyrimidine base increases its nucleophilicity and solubility in organic solvents. The Lewis acid activates the sugar donor, facilitating the nucleophilic attack by the silylated base to form the N-glycosidic bond.

Experimental Workflow for Glycosylation

G cluster_silylation Silylation of Pyrimidine Base cluster_glycosylation Glycosylation Reaction cluster_deprotection Deprotection A 5-Fluorouracil B HMDS / (NH4)2SO4 A->B Reflux C Silylated 5-Fluorouracil B->C E TMSOTf in Acetonitrile C->E D Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) D->E F Protected Nucleoside Analog E->F G Methanolic Ammonia F->G Stir at RT H Final Fluorinated Nucleoside G->H

References

Application Notes & Protocols: A Framework for the Rational Design and Evaluation of 5-Fluoro-2-hydroxypyrimidine Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, but its clinical utility is often hampered by a narrow therapeutic index and significant systemic toxicity.[1] A promising strategy to mitigate these drawbacks involves the development of prodrugs that can be selectively converted to the active agent within the tumor microenvironment. This guide provides a comprehensive experimental framework for the design, synthesis, and rigorous preclinical evaluation of prodrugs based on the 5-Fluoro-2-hydroxypyrimidine (5-FHP) scaffold. As a potential precursor to 5-FU, 5-FHP offers a unique platform for innovative prodrug design aimed at enhancing tumor-specific drug delivery and improving the overall therapeutic window. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind a multi-tiered evaluation process, from initial chemical stability and in vitro cytotoxicity to in vivo efficacy and pharmacokinetic assessments.

Introduction: The Rationale for 5-FHP Prodrug Development

5-Fluorouracil exerts its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA, ultimately leading to cell death.[2][3] However, its non-selective action and rapid metabolism, primarily by dihydropyrimidine dehydrogenase (DPD) in the liver, contribute to systemic toxicity and variable patient responses.[4] Prodrug strategies for 5-FU, such as capecitabine and tegafur, have successfully improved its oral bioavailability and therapeutic index.[5] These approaches often rely on enzymatic conversion to 5-FU, which can be more active in tumor tissues.[5][6]

This compound (5-FHP), also known as 5-Fluoro-Pyrimidinone (5FP), is an oral prodrug of 5-FU that is converted to the active drug by hepatic aldehyde oxidase.[7] This presents a unique opportunity for designing novel prodrugs of 5-FHP itself, creating a two-step activation process that could further enhance tumor selectivity and reduce systemic exposure to 5-FU. The goal is to design a 5-FHP prodrug that is stable in systemic circulation, but is efficiently converted to 5-FHP, and subsequently to 5-FU, preferentially at the tumor site.

This guide will delineate the critical experimental stages for evaluating such novel 5-FHP prodrugs.

Prodrug Design and Synthesis Considerations

The design of a successful 5-FHP prodrug hinges on the chemical linkage between 5-FHP and a promoiety. This linker should be stable under physiological conditions but cleavable by tumor-specific stimuli, such as:

  • Enzyme-specific cleavage: Exploiting enzymes that are overexpressed in the tumor microenvironment (e.g., certain proteases, phosphatases, or reductases).

  • Hypoxia-activated linkers: Designing linkers that are cleaved under the low-oxygen conditions characteristic of solid tumors.

  • pH-sensitive linkers: Utilizing the slightly acidic environment of tumors to trigger prodrug activation.

The choice of promoiety can also influence the physicochemical properties of the prodrug, such as solubility and membrane permeability.

In Vitro Characterization of 5-FHP Prodrugs

A tiered in vitro screening approach is essential to identify promising lead candidates for further development.

Physicochemical Properties: Solubility and Stability

A thorough assessment of a novel pyrimidine derivative's physicochemical properties is a critical first step.[8] Poor aqueous solubility can limit bioavailability, while instability can compromise efficacy and safety.[8]

Protocol 1: Aqueous Solubility Assessment

  • Preparation of Standard Solutions: Prepare a stock solution of the 5-FHP prodrug in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Sample Preparation: Add an excess of the solid prodrug to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved prodrug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Protocol 2: Stability in Physiological Media

  • Media Preparation: Prepare solutions of the 5-FHP prodrug in various physiologically relevant media, including:

    • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate the tumor microenvironment).

    • Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Human or mouse plasma and liver microsomes.[11]

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixtures.

  • Reaction Quenching: Immediately stop any potential degradation by adding a suitable quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Quantify the remaining concentration of the parent prodrug and the appearance of 5-FHP and 5-FU using a validated LC-MS/MS method.[12]

Data Presentation: Stability of 5-FHP Prodrugs

Prodrug CandidateMediumHalf-life (t1/2) in hoursPrimary Degradation Product(s)
Prodrug APBS (pH 7.4)> 48None detected
Prodrug APBS (pH 5.5)24.55-FHP
Prodrug AHuman Plasma12.85-FHP
Prodrug BPBS (pH 7.4)> 48None detected
Prodrug BPBS (pH 5.5)> 48None detected
Prodrug BHuman Plasma36.25-FHP
Cellular Assays: Uptake, Conversion, and Cytotoxicity

Protocol 3: Cellular Uptake and Conversion to 5-FHP and 5-FU

  • Cell Culture: Culture a panel of cancer cell lines (e.g., colorectal, breast, pancreatic) and a non-cancerous control cell line.

  • Treatment: Treat the cells with the 5-FHP prodrug at various concentrations and for different durations.

  • Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them to release intracellular contents.

  • Extraction: Perform a protein precipitation and extraction of the cell lysate to isolate the prodrug and its metabolites.

  • Quantification: Analyze the cell lysates for the intracellular concentrations of the prodrug, 5-FHP, and 5-FU using LC-MS/MS.[13]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the 5-FHP prodrug, 5-FHP, and 5-FU for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: In Vitro Cytotoxicity of 5-FHP Prodrugs

CompoundCell LineIC50 (µM) after 72h exposure
5-FUHT-29 (Colon)5.2
5-FHPHT-29 (Colon)15.8
Prodrug AHT-29 (Colon)8.1
Prodrug BHT-29 (Colon)25.4
5-FUMCF-7 (Breast)3.9
5-FHPMCF-7 (Breast)12.1
Prodrug AMCF-7 (Breast)6.5
Prodrug BMCF-7 (Breast)19.8

In Vivo Efficacy and Pharmacokinetic Studies

Promising prodrug candidates identified from in vitro studies should be advanced to in vivo evaluation in relevant animal models.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a prodrug and its active metabolite is crucial.[15][16][17]

Protocol 5: In Vivo Pharmacokinetic Study

  • Animal Model: Use healthy mice or rats.

  • Drug Administration: Administer the 5-FHP prodrug via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the prodrug, 5-FHP, and 5-FU from the plasma and quantify their concentrations using a validated LC-MS/MS method.[18]

  • PK Parameter Calculation: Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Data Presentation: Key Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Prodrug AOral2015001.065003.5
5-FHP (from Prodrug A)Oral208002.042004.0
5-FU (from Prodrug A)Oral203502.521002.5
In Vivo Antitumor Efficacy

Protocol 6: Xenograft Tumor Model Study

  • Tumor Implantation: Implant human cancer cells (the same lines used in vitro) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, 5-FU, 5-FHP, and the 5-FHP prodrug.

  • Drug Administration: Administer the treatments according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Safety and Toxicological Assessment

A preliminary assessment of the prodrug's safety profile is essential.

Protocol 7: Acute Toxicity Study

  • Animal Model: Use healthy mice.

  • Dose Escalation: Administer single, escalating doses of the 5-FHP prodrug to different groups of mice.

  • Observation: Closely monitor the animals for any signs of toxicity, including changes in behavior, weight loss, and mortality, over a period of 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Visualization of Experimental Workflows and Pathways

Diagram 1: Prodrug Activation and Mechanism of Action

Prodrug_Activation Prodrug 5-FHP Prodrug (Systemic Circulation) Tumor Tumor Microenvironment (e.g., specific enzymes, hypoxia) Prodrug->Tumor Preferential Accumulation FHP 5-FHP Tumor->FHP Prodrug Cleavage FU 5-FU FHP->FU Metabolic Conversion Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FU->Active_Metabolites Intracellular Anabolism Effect Inhibition of Thymidylate Synthase & RNA/DNA Incorporation Active_Metabolites->Effect Apoptosis Tumor Cell Apoptosis Effect->Apoptosis

Caption: Proposed pathway for tumor-selective activation of a 5-FHP prodrug.

Diagram 2: Overall Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Safety Assessment cluster_3 Decision Point Design Prodrug Design & Synthesis Solubility_Stability Solubility & Stability Assays (Protocol 1 & 2) Design->Solubility_Stability Cellular_Assays Cellular Uptake, Conversion & Cytotoxicity Assays (Protocol 3 & 4) Solubility_Stability->Cellular_Assays PK_Studies Pharmacokinetic Studies (Protocol 5) Cellular_Assays->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (Protocol 6) PK_Studies->Efficacy_Studies Toxicity_Studies Acute Toxicity Studies (Protocol 7) Efficacy_Studies->Toxicity_Studies Lead_Selection Lead Candidate Selection Toxicity_Studies->Lead_Selection

Caption: Tiered experimental workflow for 5-FHP prodrug evaluation.

Conclusion

The development of 5-FHP prodrugs represents a rational and promising approach to improve the therapeutic index of 5-FU-based chemotherapy. By employing the systematic experimental design outlined in these application notes, researchers can rigorously evaluate novel prodrug candidates. This multi-tiered approach, encompassing physicochemical characterization, in vitro cellular assays, and in vivo efficacy and safety studies, provides a robust framework for identifying lead compounds with enhanced tumor selectivity and an improved safety profile, ultimately paving the way for more effective and better-tolerated cancer therapies.

References

Application Notes & Protocols: Leveraging 5-Fluoro-2-hydroxypyrimidine in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Fluoro-2-hydroxypyrimidine in high-throughput screening (HTS) assays. We delve into the underlying mechanism of action, present detailed protocols for both biochemical and cell-based assays, and offer insights into data interpretation and quality control. Our goal is to equip researchers with the necessary knowledge to confidently integrate this compound into their drug discovery workflows, primarily as a robust control or probe for identifying novel anticancer therapeutics.

Introduction: The Strategic Role of Fluoropyrimidines in Oncology HTS

The fluoropyrimidine family, most notably 5-Fluorouracil (5-FU), represents a cornerstone of chemotherapy for a variety of solid tumors, including colorectal and breast cancers[1]. This compound (also known as 5-Fluoro-2(1H)-pyrimidone) serves as a crucial intermediate and, in some contexts, an oral prodrug of 5-FU[2][3]. Its chemical structure, a pyrimidine ring with a fluorine atom at the C5 position, is fundamental to its biological activity[4][5]. In the realm of HTS, this compound and its metabolites are invaluable tools. They can be employed as benchmark cytotoxic agents, positive controls in cell viability screens, or as chemical probes to investigate the pyrimidine metabolic pathway and identify novel drug candidates that may synergize with or overcome resistance to fluoropyrimidine-based therapies.

The strategic placement of the fluorine atom is key; it enhances the molecule's biological effects, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity[4][6]. Understanding the conversion of this compound to its active forms is critical for designing and interpreting HTS assays.

Mechanism of Action: A Multi-pronged Attack on Cell Proliferation

The cytotoxic effects of this compound are not direct but are mediated through its intracellular conversion into the active metabolites of 5-FU. This metabolic activation pathway is a critical aspect for consideration in assay design, particularly when choosing between biochemical and cellular models.

The primary mechanisms are twofold[1][7]:

  • Inhibition of Thymidylate Synthase (TYMS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate. This action blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA replication. The resulting "thymineless death" is a primary driver of cytotoxicity[1][7].

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) are mistakenly incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair and impairs RNA processing and function, further contributing to cell cycle arrest and apoptosis[1][7].

The conversion of the parent compound to these active metabolites relies on a series of intracellular enzymes, making cell-based assays a more holistic measure of its potential efficacy.

Metabolic_Activation_Pathway cluster_0 Cellular Environment cluster_1 Disruption of Nucleic Acid Synthesis 5F2OHP This compound 5FU 5-Fluorouracil (5-FU) 5F2OHP->5FU Metabolic Conversion FU_Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) 5FU->FU_Metabolites Anabolic Activation TYMS_Inhibition Inhibition of Thymidylate Synthase (TYMS) FU_Metabolites->TYMS_Inhibition DNA_Damage Incorporation into DNA (via FdUTP) FU_Metabolites->DNA_Damage RNA_Damage Incorporation into RNA (via FUTP) FU_Metabolites->RNA_Damage Cytotoxicity Cytotoxicity & Apoptosis TYMS_Inhibition->Cytotoxicity DNA_Damage->Cytotoxicity RNA_Damage->Cytotoxicity

Caption: Metabolic activation of this compound.

High-Throughput Screening Applications

The primary application of this compound in an HTS context is as a positive control for cytotoxicity in cell-based assays. Its well-characterized, potent antiproliferative effects provide a robust benchmark for assay performance and for comparing the activity of novel compounds.

Key HTS Applications:

  • Positive Control: Validating cell-based antiproliferation and cytotoxicity assays.

  • Benchmark Compound: Comparing the potency (e.g., IC50) of test compounds against a known therapeutic agent.

  • Tool Compound: Screening for enhancers of fluoropyrimidine activity (synergy screens) or for compounds that rescue cells from its effects, potentially identifying novel resistance mechanisms or targets in the DNA damage response pathway.

Experimental Protocols

The following protocols are designed for 96-well or 384-well formats, making them suitable for automated HTS platforms[8].

Protocol 1: Cell-Based Cytotoxicity Assay (Luminescence-Based ATP Measurement)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to increased cytotoxicity. This method is generally more sensitive and has a wider dynamic range than colorimetric assays like MTT[9][10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29 or MCF-7, known to be sensitive to 5-FU)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (CAS 2022-78-8)[11]

  • DMSO (for stock solution)

  • White, opaque 96-well or 384-well microplates suitable for luminescence

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Plate luminometer

Workflow Diagram:

HTS_Cell_Assay_Workflow start Start step1 1. Seed Cells in Microplate start->step1 step2 2. Incubate (24 hours) step1->step2 step3 3. Add Compound (Serial Dilutions) step2->step3 step4 4. Incubate (72 hours) step3->step4 step5 5. Add ATP Detection Reagent step4->step5 step6 6. Measure Luminescence step5->step6 end 7. Analyze Data (IC50 Calculation) step6->end

Caption: Workflow for a cell-based HTS cytotoxicity assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete growth medium to create a concentration range (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a white, opaque microplate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well for a 96-well plate).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Add the prepared serial dilutions of this compound to the appropriate wells.

    • Include "vehicle control" wells (medium with DMSO only) and "maximum kill" wells (e.g., treated with a high concentration of a potent toxin like staurosporine or left as media-only background).

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is typically sufficient for antimetabolites to exert their effect on cell division.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate luminometer.

    • Normalize the data: % Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100.

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Cell LineHT-29 (Colon), MCF-7 (Breast)Known sensitivity to 5-FU provides a reliable response.
Seeding Density (96-well)2,000 - 5,000 cells/wellEnsures cells are in logarithmic growth phase and provides adequate signal.
Compound Concentration0.01 µM - 100 µM (10-point)Covers a wide range to accurately define the dose-response curve.
Incubation Time72 hoursAllows for multiple cell doubling times, necessary for antimetabolites.
Assay Quality Metrics
Z'-factor[12][13]> 0.5Indicates a robust assay with a large separation between positive and negative controls.
Signal-to-Background> 5Ensures a sufficient window to detect changes in cell viability.
Protocol 2: Biochemical Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

DPD is the rate-limiting enzyme in the catabolism of 5-FU[14]. Screening for DPD inhibitors is a strategy to increase the bioavailability and efficacy of 5-FU. This protocol provides a general framework for an HTS-compatible DPD inhibition assay.

Objective: To identify inhibitors of DPD activity by monitoring the conversion of a substrate.

Materials:

  • Recombinant human DPD enzyme.

  • DPD Substrate: 5-Fluorouracil or a surrogate substrate.

  • Cofactor: NADPH.

  • Assay Buffer: (e.g., 100 mM potassium phosphate, pH 7.4).

  • Detection Method: LC-MS/MS to measure the formation of the metabolite dihydrofluorouracil (FUH2)[14].

  • 384-well microplates.

  • Positive Control Inhibitor (e.g., Gimeracil).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds, 5-FU (substrate), and Gimeracil (control inhibitor) in DMSO.

    • Dilute the DPD enzyme and NADPH in assay buffer to the desired working concentrations.

  • Assay Reaction:

    • Add test compounds or controls to the wells of a 384-well plate.

    • Add the DPD enzyme to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of 5-FU and NADPH.

  • Incubation and Termination:

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol) to precipitate the enzyme.

  • Detection and Analysis:

    • Centrifuge the plates to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Use LC-MS/MS to quantify the amount of FUH2 produced[14].

    • Calculate the percent inhibition relative to vehicle (DMSO) controls.

    • Determine IC50 values for active compounds by plotting percent inhibition against compound concentration.

Trustworthiness and Self-Validation

To ensure the reliability of HTS data, every assay plate must be a self-validating system.

  • Plate Controls: Each plate should include vehicle controls (0% inhibition) and a positive control inhibitor (100% inhibition) to calculate the Z'-factor, which assesses the quality and suitability of the assay for HTS[13].

  • Compound QC: this compound used as a control should be of high purity (≥97%) to ensure consistent and reproducible results[2][5].

  • Cell Health Monitoring: For cell-based assays, regularly monitor cell passage number, viability, and morphology to prevent experimental drift over time.

By adhering to these principles, researchers can generate high-quality, reproducible data, forming a trustworthy foundation for critical " go/no-go " decisions in the drug discovery pipeline[15].

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2-hydroxypyrimidine Experimental Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and variabilities encountered during experiments with this versatile fluorinated building block. Here, we address specific issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key physical and chemical properties of this compound I should be aware of?

    • What are the common tautomeric forms of this compound, and how do they affect its reactivity?

    • In which solvents is this compound most soluble?

  • Troubleshooting Synthesis and Purification

    • My synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine is giving a low yield. What are the likely causes and solutions?

    • I am observing significant byproduct formation during my synthesis. How can I identify and minimize these impurities?

    • What are the best practices for purifying this compound?

  • Navigating Common Reactions and Side Products

    • When converting this compound to 2-Chloro-5-fluoropyrimidine using POCl₃, my reaction is sluggish or fails. What should I investigate?

    • My N-alkylation of this compound is yielding a mixture of products. How can I improve the regioselectivity?

  • Analytical and Stability Issues

    • How can I accurately assess the purity of my this compound sample?

    • My compound appears to be degrading upon storage or during a reaction. What are the likely degradation pathways and how can I prevent them?

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties of this compound is crucial for designing robust experiments. Below is a summary of its key characteristics:

PropertyValueSource
CAS Number 2022-78-8[1]
Molecular Formula C₄H₃FN₂O[1]
Molecular Weight 114.08 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 170-174 °C[1]
pKa ~7.39 (Predicted)[2]
Purity (Typical) ≥97%[1]

These properties indicate that this compound is a stable, solid compound at room temperature. Its pKa suggests it is a weak acid, a factor that is critical in planning reactions involving bases.

Q2: What are the common tautomeric forms of this compound, and how do they affect its reactivity?

A2: Like other 2-hydroxypyrimidines, this compound exists in tautomeric equilibrium between the hydroxy and the more stable keto (or pyrimidinone) form.[3][4] The presence of these tautomers can significantly influence its reactivity, particularly in alkylation reactions.

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine.

The keto tautomer is generally the predominant form in solution.[5] This has important implications for reactions like N-alkylation, where reaction at either the N1 or N3 position can occur, leading to a mixture of isomers.[6] The reaction conditions, such as the choice of base and solvent, can influence the position of this equilibrium and, consequently, the product distribution.

Q3: In which solvents is this compound most soluble?
SolventSolubilityNotes
Water SolubleSolubility can be enhanced at higher pH due to salt formation.
Methanol, Ethanol SolubleOften used for recrystallization.
Dimethylformamide (DMF) SolubleA common solvent for reactions involving this substrate.
Dimethyl sulfoxide (DMSO) SolubleAnother common polar aprotic solvent for reactions.
Acetonitrile Moderately SolubleSolubility may be sufficient for some reactions.
Dichloromethane, Chloroform Sparingly SolubleGenerally not ideal for dissolving the compound.
Toluene, Hexanes InsolubleUseful as anti-solvents during purification.

It is always recommended to perform a small-scale solubility test with your specific batch of material before committing to a large-scale experiment.

Troubleshooting Synthesis and Purification

Q4: My synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine is giving a low yield. What are the likely causes and solutions?

A4: The synthesis of this compound often proceeds via the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine, followed by hydrolysis.[7] Low yields can stem from several factors in this two-step process.

Synthesis_Workflow Start 2,4-dichloro-5-fluoropyrimidine Intermediate 2-chloro-5-fluoropyrimidine Start->Intermediate Selective Reduction Product This compound Intermediate->Product Hydrolysis Byproduct 5-fluoropyrimidine Intermediate->Byproduct Over-reduction

Caption: Synthetic pathway to this compound.

Potential Causes and Solutions for Low Yield:

  • Over-reduction: During the selective reduction step, the desired intermediate, 2-chloro-5-fluoropyrimidine, can be further reduced to the byproduct 5-fluoropyrimidine.[7]

    • Solution: Carefully control the stoichiometry of the reducing agent (e.g., zinc powder). Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed and before significant byproduct formation occurs.

  • Incomplete Hydrolysis: The conversion of 2-chloro-5-fluoropyrimidine to the final product may not go to completion.

    • Solution: Ensure adequate reaction time and temperature for the hydrolysis step. The choice of acid or base for hydrolysis is also critical; acidic hydrolysis is often preferred.[7]

  • Suboptimal Reaction Conditions: The temperature and solvent can significantly impact the reaction outcome.

    • Solution: For the reduction step, a temperature range of 70-95°C is often employed.[7] For hydrolysis, a similar temperature range is effective. Ensure the use of appropriate solvents that facilitate the reaction while minimizing side reactions.

Q5: I am observing significant byproduct formation during my synthesis. How can I identify and minimize these impurities?

A5: The most common byproduct in the synthesis from 2,4-dichloro-5-fluoropyrimidine is 5-fluoropyrimidine, resulting from over-reduction.[7] Another potential impurity is the starting material itself if the reaction is incomplete.

Identification and Minimization of Byproducts:

Byproduct/ImpurityIdentification MethodMinimization Strategy
5-fluoropyrimidine GC-MS, ¹H NMRPrecise control of reducing agent stoichiometry; reaction monitoring.
2,4-dichloro-5-fluoropyrimidine (starting material) TLC, GC-MSEnsure sufficient reaction time and temperature for the reduction step.
Dihydroxy byproduct HPLC, LC-MSCan form during hydrolysis of the starting material. Optimize the selective reduction to consume the starting material before extensive hydrolysis.[8]
Q6: What are the best practices for purifying this compound?

A6: Purification is critical to obtaining a high-purity final product. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid this compound.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, water).

      • If necessary, hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: While less common for large-scale purification of this compound, silica gel chromatography can be used to separate it from closely related impurities if recrystallization is ineffective. A polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is typically required.

Navigating Common Reactions and Side Products

Q7: When converting this compound to 2-Chloro-5-fluoropyrimidine using POCl₃, my reaction is sluggish or fails. What should I investigate?

A7: The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine using phosphorus oxychloride (POCl₃) is a standard transformation, but several factors can lead to poor results.[9][10]

Troubleshooting the Chlorination Reaction:

  • Moisture: POCl₃ is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is not performed neat.

  • Insufficient Temperature: The reaction typically requires heating to proceed at a reasonable rate.

    • Solution: The reaction is often run at reflux in neat POCl₃ or in a high-boiling solvent. For solvent-free conditions in a sealed reactor, temperatures of 160-180°C have been reported to be effective.[10]

  • Absence of a Base/Catalyst: While the reaction can proceed without an additive, the presence of a tertiary amine like pyridine or N,N-dimethylaniline can accelerate the reaction.

    • Solution: Add a catalytic or stoichiometric amount of a suitable tertiary amine to the reaction mixture.

  • Reagent Quality: The purity of both the starting material and POCl₃ is important.

    • Solution: Use high-purity this compound. Freshly distilled or a newly opened bottle of POCl₃ is recommended.

Q8: My N-alkylation of this compound is yielding a mixture of products. How can I improve the regioselectivity?

A8: The N-alkylation of 2-hydroxypyrimidines is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N3) in the pyrimidinone tautomer, as well as the oxygen of the hydroxy tautomer, leading to a mixture of N1-alkylated, N3-alkylated, and O-alkylated products.[6][11]

Alkylation_Pathways Start This compound N1_Product N1-alkylated product Start->N1_Product N1-alkylation N3_Product N3-alkylated product Start->N3_Product N3-alkylation O_Product O-alkylated product Start->O_Product O-alkylation

Caption: Possible alkylation pathways for this compound.

Strategies to Improve Regioselectivity:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the product ratio.

    • Insight: The use of a strong, non-nucleophilic base in a polar aprotic solvent (e.g., NaH in DMF) often favors N-alkylation. The specific conditions may favor one nitrogen over the other. A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, acetonitrile) is recommended to optimize for the desired isomer.

  • Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can influence the site of attack.

    • Insight: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen.

  • Protection-Deprotection Strategy: For unambiguous synthesis of a single isomer, a protection-deprotection strategy may be necessary, although this adds steps to the synthesis.

Analytical and Stability Issues

Q9: How can I accurately assess the purity of my this compound sample?

A9: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.

    • Typical Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~260-270 nm).

    • Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. It is crucial to develop a method that can resolve the main peak from all potential impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and identifying impurities.

    • ¹H NMR: Provides information on the protons in the molecule. The presence of unexpected signals can indicate impurities.

    • ¹⁹F NMR: A single peak is expected for this compound. The presence of other fluorine-containing signals would indicate fluorinated impurities.

    • Quantitative NMR (qNMR): Can be used for an absolute purity determination by integrating the signal of the analyte against a certified internal standard of known purity.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of unknown impurities when coupled with a separation technique like LC or GC.

Q10: My compound appears to be degrading upon storage or during a reaction. What are the likely degradation pathways and how can I prevent them?

A10: While this compound is generally stable, related fluoropyrimidines can be susceptible to degradation under certain conditions.

  • Hydrolysis under Harsh Conditions: While hydrolysis of a chloro-substituent is a synthetic route to this compound, the pyrimidine ring itself can be susceptible to hydrolytic cleavage under extreme pH and high temperatures, although this is less common for the parent heterocycle.

  • Photodegradation: Prolonged exposure to high-energy light could potentially lead to degradation.

    • Solution: Store the compound in an amber vial or protected from light, especially when in solution.

  • Instability in Strong Oxidizing or Reducing Environments: As with most organic molecules, exposure to strong oxidizing or reducing agents outside of a controlled reaction can lead to decomposition.

General Recommendations for Ensuring Stability:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • In Solution: Prepare solutions fresh when possible. If storage of a solution is necessary, store it at a low temperature and protected from light.

  • Reaction Conditions: Be mindful of the pH and temperature of your reactions. Avoid unnecessarily harsh conditions.

References

Technical Support Center: Optimizing 5-Fluoro-2-hydroxypyrimidine Dosage In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-hydroxypyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the in vitro dosage of this compound. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring your results are both accurate and reproducible.

Part 1: Getting Started with this compound

This section addresses the most fundamental questions researchers have when first working with this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CAS 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidone, is a fluoropyrimidine antimetabolite.[1] It functions as a prodrug, meaning it is converted into the widely studied chemotherapeutic agent 5-Fluorouracil (5-FU) within the biological system.[2] The cytotoxic activity stems from the subsequent intracellular metabolism of 5-FU into three active metabolites:

  • Fluorodeoxyuridine Monophosphate (FdUMP): This is the primary mediator of cytotoxicity. FdUMP forms a stable complex with the enzyme thymidylate synthase (TS), which is critical for the synthesis of thymidine, an essential precursor for DNA synthesis and repair.[3][4][5] Inhibition of TS leads to a depletion of thymidine, resulting in what is known as "thymineless cell death."[5]

  • Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate. This fraudulent incorporation disrupts RNA processing and function, contributing to cellular damage.[3][6][7]

  • Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite can be incorporated directly into DNA, leading to DNA fragmentation and instability, which triggers cell death pathways.[3][4][7]

The conversion of the parent compound to 5-FU is a critical step. In vivo, this is mediated by enzymes like hepatic aldehyde oxidase.[2] For in vitro studies, the metabolic capacity of your chosen cell line to perform this conversion will be a key determinant of the compound's potency.

Simplified Metabolic Activation Pathway

cluster_0 Drug Administration & Conversion cluster_1 Anabolic Activation Pathways cluster_2 Cytotoxic Mechanisms 5F2HP This compound (Prodrug) 5FU 5-Fluorouracil (5-FU) 5F2HP->5FU Cell-specific enzymes FUTP FUTP 5FU->FUTP FdUMP FdUMP 5FU->FdUMP RNA_Damage RNA Dysfunction FUTP->RNA_Damage FdUTP FdUTP FdUMP->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage

Caption: Intracellular activation of this compound.

Q2: How should I prepare stock and working solutions of this compound?

A2: Proper solubilization is critical for obtaining reliable data. While the compound is reported to have high aqueous solubility (359 g/L)[1], using a solvent like dimethyl sulfoxide (DMSO) for high-concentration stock solutions is standard practice to ensure stability and prevent microbial growth.

Detailed Protocol: Preparation of Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous, cell culture-grade DMSO

    • Sterile, pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes or vials

  • Stock Solution Preparation (e.g., 100 mM):

    • Calculate the required mass of the compound (Molecular Weight: 114.08 g/mol ).[1][8] For 1 mL of a 100 mM stock, you would need 11.41 mg.

    • Weigh the powder accurately and add it to a sterile vial.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution.

    • Prepare serial dilutions of your compound directly in pre-warmed (37°C) cell culture medium. Crucially, add the small volume of DMSO stock into the larger volume of medium while gently vortexing. This rapid dilution into a larger volume prevents the compound from precipitating out of solution.[10]

    • Always prepare fresh working solutions for each experiment.[10]

Trustworthiness Check: The final concentration of DMSO in the culture medium must be kept low, typically ≤0.5% (v/v), as DMSO itself can be toxic to cells. You must include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of DMSO used in your dilutions, but without the compound.[10] This validates that any observed cytotoxicity is due to the compound and not the solvent.

Parameter Value Source
CAS Number 2022-78-8[1][8]
Molecular Weight 114.08 g/mol [1][8]
Molecular Formula C₄H₃FN₂O[1][8]
Recommended Stock Solvent DMSO (Cell Culture Grade)[10][11]
Stock Solution Storage -20°C to -80°C (in aliquots)[9]
Final DMSO Concentration ≤0.5% (v/v) ; must be validated for your cell line[10]
Table 1: Key Properties and Handling of this compound.

Part 2: Core Principles of Assay Design & Troubleshooting

This section provides a deeper dive into experimental design and addresses common issues encountered in the lab.

Q3: What is a good starting concentration range for a dose-response experiment?

A3: The optimal concentration is highly dependent on the cell line's metabolic activity and sensitivity. A robust approach involves two phases: a range-finding experiment followed by a definitive IC50 experiment.

  • Range-Finding Experiment: Use a broad, logarithmic dilution series to identify an approximate effective range. This minimizes the resources spent on concentrations that are either ineffective or immediately lethal.

  • Definitive IC50 Experiment: Once you have an approximate range from the first experiment, perform a narrower, more detailed dilution series (e.g., 8-12 points) around the estimated IC50 to precisely determine its value.[12]

Experiment Type Recommended Concentration Range Rationale
Range-Finding 10 nM to 1 mM (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM)To quickly identify the window of biological activity for your specific cell line.
Definitive IC50 A narrower range based on range-finding results (e.g., 8-12 concentrations centered around the estimated IC50)To generate a high-resolution dose-response curve for accurate IC50 calculation.
Table 2: Recommended Starting Concentration Ranges.
Q4: Which cytotoxicity assay should I choose?

A4: The choice of assay is critical and can influence your results. The most common is the MTT assay, which measures mitochondrial reductase activity.[11] However, it's important to understand the potential for artifacts.

  • MTT/XTT Assays: These are reliable for many applications but can be confounded by compounds that alter cellular metabolism or directly interact with the formazan product, leading to false viability readings.[13]

  • LDH Release Assays: These measure cytotoxicity by detecting the release of lactate dehydrogenase from cells with compromised membrane integrity. This is a direct measure of cell death and is less prone to metabolic interference.[13]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These quantify the amount of ATP present, which is a robust indicator of viable, metabolically active cells. They are often more sensitive and have a better signal-to-noise ratio than other methods.[13]

Expert Recommendation: If you observe inconsistent results with an MTT assay, it is highly advisable to validate your findings using an orthogonal method, such as an LDH or ATP-based assay, to ensure the observed effect is not an artifact.[13]

Q5: My IC50 values are inconsistent between experiments. What's going wrong?

A5: Inconsistency in IC50 values is a common and frustrating issue. It almost always points to a lack of stringent control over experimental variables.[14][15]

Problem Potential Cause Solution & Scientific Rationale
Inconsistent IC50 Values 1. Variable Cell Seeding Density: Cells in different growth phases respond differently to drugs. If initial cell numbers vary, the final population at the time of assay will differ, altering the apparent IC50.[14]1. Standardize Cell Seeding: Always use cells in the logarithmic growth phase. Perform accurate cell counts (e.g., with a hemocytometer or automated counter) before seeding. Ensure a homogenous cell suspension before plating.
2. Inconsistent Incubation Time: The IC50 is a time-dependent parameter. A 24-hour incubation will almost always yield a higher IC50 than a 72-hour incubation because the drug has had less time to act.[16]2. Strictly Control Incubation Time: Standardize the duration of drug exposure across all comparative experiments (e.g., always 48 hours). Report the incubation time along with the IC50 value.
3. Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the drug and media components, leading to skewed results.3. Mitigate Edge Effects: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
No Observable Effect 1. Low Metabolic Conversion: The chosen cell line may lack the necessary enzymes to efficiently convert the prodrug to active 5-FU.1. Select an Appropriate Cell Line: If possible, choose a cell line known to have relevant metabolic activity or compare results across several cell lines. You could also test 5-FU directly as a positive control.
2. Concentration Too Low / Incubation Too Short: Insufficient dose or time for the compound to exert its effect.2. Expand Dose & Time: Increase the concentration range and/or extend the incubation period (e.g., to 72 hours).
Precipitate in Media 1. Improper Dilution Technique: Adding a large volume of media to a small volume of DMSO stock can cause the compound to crash out of solution.1. Correct Dilution Method: Always add the small volume of DMSO stock to the larger volume of pre-warmed culture medium while mixing to ensure rapid and even dispersion.
Table 3: Troubleshooting Common Experimental Issues.

Part 3: Standardized Experimental Workflow

Following a standardized workflow is paramount for generating reproducible data. This section provides a detailed protocol for a typical IC50 determination experiment.

General Workflow for In Vitro Dosage Optimization

prep Step 1: Stock Solution Preparation (100 mM in DMSO) culture Step 2: Cell Culture & Seeding (Log phase cells, optimized density) range_find Step 3: Range-Finding Experiment (Broad log-scale dilutions) culture->range_find definitive Step 4: Definitive IC50 Experiment (Narrow, linear dilutions) range_find->definitive Analyze results to inform concentrations assay Step 5: Cytotoxicity Assay (e.g., MTT, 48h incubation) definitive->assay readout Step 6: Data Acquisition (Plate Reader) assay->readout analysis Step 7: Data Analysis (Non-linear regression to find IC50) readout->analysis

Caption: Standardized workflow for determining IC50 values.

Detailed Protocol: IC50 Determination by MTT Assay

This protocol is a standard method for assessing cell viability.[11]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform an accurate cell count.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate. The optimal density ensures cells in control wells are still proliferating at the end of the assay.

    • Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.[11]

  • Compound Treatment:

    • Prepare fresh working solutions of this compound via serial dilution in pre-warmed media. Include a "media only" (no treatment) control and a "vehicle only" (DMSO) control.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Return the plate to the incubator for the desired time period (e.g., 48 hours).[10]

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

References

Technical Support Center: Improving the Bioavailability of 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating 5-Fluoro-2-hydroxypyrimidine. Our objective is to provide actionable, in-depth answers to common experimental challenges, moving beyond simple protocols to explain the fundamental science behind each strategic choice. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in your work.

Section 1: Foundational Concepts & Physicochemical Properties

This section addresses the fundamental characteristics of this compound, which are critical for designing effective bioavailability enhancement strategies.

Q1: What is this compound, and how does it relate to 5-Fluorouracil (5-FU)?

A1: this compound, also known as 5-Fluoro-2(1H)-pyrimidinone, is a pyrimidine analog.[1][2][3] It is structurally related to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[4][5] The primary relationship is that this compound can be considered both a metabolite and a potential oral prodrug of 5-FU.[6] In some contexts, it is converted in the body to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[5][7]

Expert Rationale: Understanding this relationship is crucial. While your direct focus is on this compound, its therapeutic efficacy is often linked to its conversion to 5-FU. Therefore, strategies to improve its bioavailability are fundamentally about increasing the systemic or tumor-site concentration of 5-FU. The challenges faced by 5-FU, such as erratic oral absorption and rapid metabolism, are highly relevant to your work.[8][9][10]

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

A2: The bioavailability of this compound is governed by several key properties. While extensive data on this specific molecule is less common than for 5-FU, we can infer its behavior from its structure and available data points.

Expert Rationale: A compound's journey from administration to systemic circulation is a battle against its own physicochemical nature. Poor aqueous solubility is a primary hurdle for dissolution in the gastrointestinal (GI) tract, while lipophilicity (logP) dictates its ability to permeate the lipid membranes of intestinal cells. The pKa value is critical as it determines the ionization state of the molecule at different physiological pH levels, which in turn affects both solubility and permeability.

Data Presentation: Comparative Physicochemical Properties

PropertyThis compound5-Fluorouracil (5-FU)Implication for Bioavailability
Molecular Formula C₄H₃FN₂O[1][2]C₄H₃FN₂O₂Structural similarity suggests related metabolic pathways.
Molecular Weight 114.08 g/mol [1][11]130.08 g/mol Low molecular weight is generally favorable for absorption.
Aqueous Solubility Reported as "freely soluble" (359 g/L at 25°C)[1]Soluble in waterHigh solubility is advantageous for dissolution in the gut.
pKa 7.39 (Predicted)[1]~8.0[10]Ionization state will change in the GI tract, affecting permeability.
Melting Point 170-174 °C[11]282-286 °CIndicates a stable solid form.
Section 2: Overcoming Core Bioavailability Barriers

This section provides troubleshooting guidance for the three main obstacles to achieving adequate oral bioavailability: solubility, permeability, and metabolic stability.

Q3: My compound has good aqueous solubility, so why am I still observing low oral bioavailability?

A3: High aqueous solubility is necessary but not sufficient for good oral bioavailability. If dissolution is not the rate-limiting step, the problem likely lies with poor intestinal permeability or extensive first-pass metabolism.[12]

Expert Rationale: The journey of an orally administered drug is fraught with peril. After dissolving, the molecule must pass through the intestinal epithelial barrier. This barrier is not just a passive wall; it is a dynamic system featuring lipid membranes that resist polar molecules and metabolic enzymes that can degrade the drug before it ever reaches the bloodstream.[13][14]

  • Low Permeability: Despite its solubility, the polar nature of this compound can hinder its passive diffusion across the lipid-rich enterocyte membranes.[12]

  • First-Pass Metabolism: Pyrimidine analogs are notoriously susceptible to degradation in both the gut wall and the liver. The enzyme dihydropyrimidine dehydrogenase (DPD) is a major contributor to the catabolism of 5-FU and related compounds, significantly reducing the amount of active drug reaching systemic circulation.[10][15]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, further reducing net absorption.[12]

Visualization: Barriers to Oral Bioavailability

G cluster_gut GI Lumen (pH 1-8) drug This compound (Administered Drug) dissolved Drug in Solution drug->dissolved Dissolution enterocyte Apical Membrane Enterocyte Basolateral Membrane dissolved->enterocyte:f0 metabolism_gut Gut Wall Metabolism (DPD) dissolved->metabolism_gut Degradation enterocyte:f0->dissolved portal_vein Portal Vein enterocyte:f1->portal_vein liver Liver (Metabolism) portal_vein->liver First-Pass Metabolism systemic Systemic Circulation (Bioavailable Drug) liver->systemic efflux P-gp Efflux

Caption: Key physiological barriers limiting oral drug bioavailability.

Q4: How can I experimentally determine if intestinal permeability is the limiting factor for my compound?

A4: The most common and reliable in vitro method is the Caco-2 cell permeability assay. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer mimicking the intestinal barrier, complete with tight junctions and efflux transporters.[16]

Expert Rationale: The Caco-2 model provides a quantitative measure of a drug's ability to cross the intestinal epithelium. By measuring the flux of the compound from the apical (lumen) side to the basolateral (blood) side, you can calculate an apparent permeability coefficient (Papp). This value is a strong predictor of in vivo absorption. The assay can also be used to investigate the role of efflux transporters by comparing permeability in the presence and absence of known inhibitors like verapamil (for P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane insert (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow or Cascade Blue.[16]

  • Assay Setup (A→B Permeability):

    • Wash the monolayer on both apical (A) and basolateral (B) sides with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (this compound) at a known concentration to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17][18]

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux rate (mass/time).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the apical chamber.

Data Presentation: Interpreting Papp Values

Papp (cm/s)Predicted In Vivo Absorption
< 1 x 10⁻⁶Low (<20%)
1 - 10 x 10⁻⁶Moderate (20-80%)
> 10 x 10⁻⁶High (>80%)
Section 3: Formulation & Chemical Modification Strategies

When inherent physicochemical properties are a barrier, formulation or chemical modification is the next logical step. This section explores these advanced strategies.

Q5: What is a "prodrug" approach, and how could it be applied to this compound?

A5: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12] This strategy is exceptionally effective for overcoming bioavailability barriers. For this compound, a prodrug approach would involve chemically modifying the molecule to enhance its lipophilicity or target specific transporters, with the goal of subsequent conversion back to the parent compound or directly to 5-FU.[5][19]

Expert Rationale: The success of oral fluoropyrimidines like Capecitabine and Tegafur is a testament to the power of the prodrug strategy.[9][20] These molecules are designed to be absorbed intact and then enzymatically converted to 5-FU, often with some degree of tumor selectivity.[5][9] By masking the polar functional groups of this compound with lipophilic moieties (e.g., alkoxycarbonyl groups), you can dramatically improve its ability to cross the intestinal membrane.[19] The key is to design a chemical linkage that is stable in the GI tract but readily cleaved by enzymes in the intestinal wall, liver, or target tissue.

Visualization: Prodrug Activation Strategy

G Prodrug Lipophilic Prodrug (e.g., 1-Alkoxycarbonyl derivative) Absorption Passive Diffusion across Intestinal Wall Prodrug->Absorption Hydrolysis Enzymatic Hydrolysis (e.g., by Plasma Esterases) Absorption->Hydrolysis ActiveDrug This compound (or 5-FU) Hydrolysis->ActiveDrug Target Systemic Circulation & Target Tissue ActiveDrug->Target

Caption: Generalized workflow for a lipophilic prodrug strategy.

Q6: I'm considering a nano-delivery system. What are the primary advantages and which type should I start with?

A6: Nano-delivery systems encapsulate the drug in particles ranging from 1 to 1000 nm, offering several key advantages: improved solubility of poorly soluble drugs, protection from enzymatic degradation in the GI tract, and potential for targeted delivery.[7][21][22] For a water-soluble compound like this compound, the main benefits would be protection from first-pass metabolism and enhanced permeability. A good starting point would be polymeric nanoparticles.[4]

Expert Rationale: While your compound is soluble, its susceptibility to metabolism is a major hurdle. Encapsulating it within a nanoparticle shields it from degradative enzymes like DPD in the gut lumen and intestinal wall. Furthermore, nanoparticles can be absorbed via endocytosis, bypassing the typical transcellular diffusion pathways and potentially avoiding efflux pumps. Polymeric nanoparticles, such as those made from chitosan or PLGA, are well-characterized, biodegradable, and have shown success in delivering 5-FU and its analogs.[4][21][23]

Data Presentation: Comparison of Nanocarrier Systems

Nanocarrier TypePrimary Advantage for this compoundKey Consideration
Polymeric Nanoparticles Protection from metabolism, enhanced permeability (EPR effect).[21]Drug loading efficiency, release kinetics.[4]
Lipid-Based Nanoparticles (e.g., SLNs) High biocompatibility, can enhance lymphatic uptake.[24]Potential for lower drug loading for hydrophilic drugs.
Mesoporous Silica Nanoparticles (MSNs) High surface area and pore volume for high drug loading.[23]Biocompatibility and degradation profile.
Gold Nanoparticles (AuNPs) Facile surface functionalization for targeting.[25]Long-term toxicity and clearance.
Section 4: Experimental Design & Bioanalysis

This section focuses on the practical aspects of quantifying your compound and its metabolites in biological systems.

Q7: What is the best analytical method for quantifying this compound and its metabolites in plasma or tissue samples?

A7: The gold standard for quantifying small molecules like this compound and its metabolites (like 5-FU) in complex biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[18][26] While HPLC with UV detection can also be used, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations and distinguishing the drug from endogenous interferences.[17][26]

Expert Rationale: Bioanalytical methods must be sensitive enough to detect therapeutic concentrations and selective enough to differentiate the parent drug from its metabolites and endogenous matrix components. HPLC provides the necessary chromatographic separation, while tandem mass spectrometry provides two levels of mass filtering (parent ion and fragment ion), resulting in extremely high specificity and low limits of detection.

Experimental Protocol: General Workflow for Sample Analysis

  • Sample Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and store at -80°C until analysis. For tissue, homogenize in a suitable buffer.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a new tube. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a method that provides good chromatographic separation of this compound and expected metabolites.

  • Quantification: Create a calibration curve using standards of known concentrations prepared in the same biological matrix (e.g., blank plasma) and process them in the same way as the unknown samples.

Visualization: Bioanalytical Workflow

G Sample Plasma or Tissue Homogenate Prep Protein Precipitation & Extraction Sample->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Quantification against Calibration Curve Analysis->Data

Caption: Standard workflow for bioanalysis of small molecules.

References

Introduction: The Challenge of Synthesizing 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides in-depth troubleshooting and practical advice for the synthesis of 5-Fluoro-2-hydroxypyrimidine, a critical building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis.

This compound is the predominant enol tautomer of the widely recognized anticancer drug 5-Fluorouracil (5-FU). Due to this tautomeric equilibrium, the synthesis and handling of one is intrinsically linked to the other. The synthesis is notoriously sensitive to reaction conditions, often leading to issues with yield, purity, and reproducibility. This guide is structured to address these specific pitfalls directly, providing not just solutions, but the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What is the relationship between this compound and 5-Fluorouracil?

A: this compound and 5-Fluorouracil are tautomers, meaning they are isomers that readily interconvert. The equilibrium heavily favors the 5-Fluorouracil (lactam) form. For all practical purposes in synthesis, isolation, and application, they are often treated as the same compound. The synthetic pitfalls and successes for producing 5-FU are directly applicable to obtaining this compound.

Q2: My overall yield is consistently low. What are the most common reasons?

A: Low yields in this synthesis typically stem from three primary areas:

  • Incomplete Reactions: The hydrolysis of precursor intermediates, such as 2-chloro or 2-alkoxy-5-fluoropyrimidines, is often slow and may not go to completion under insufficiently stringent conditions.[1]

  • Product Degradation: The pyrimidine ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of byproducts like fluoroacetaldehyde and urea.[2]

  • Mechanical Loss During Workup: The product has significant water solubility. Aggressive extraction or multiple transfer steps can lead to substantial loss of material. Isolation via precipitation requires careful pH control to ensure maximum recovery.

Q3: Which synthetic route is most reliable for lab-scale synthesis?

A: While several routes exist, including direct fluorination of uracil[3] or cyclization of fluoroacetic acid derivatives[4], a highly reliable and controllable method involves the selective reduction and subsequent hydrolysis of 2,4-dichloro-5-fluoropyrimidine.[1] This two-step process offers distinct advantages:

  • Avoids Hazardous Reagents: It bypasses the need for highly toxic elemental fluorine gas.

  • Control over Selectivity: The reduction of the C4-chloro group can be achieved selectively over the C2-chloro group, providing a clean intermediate.

  • Well-Defined Steps: Each step can be monitored and purified, making troubleshooting more straightforward.

Q4: How can I reliably confirm the purity of my final product?

A: A combination of techniques is recommended:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the product from non-fluorinated impurities and confirm the molecular weight.

  • Melting Point: The melting point of 5-Fluorouracil is sharp (around 282-286 °C with decomposition). A broad or depressed melting range indicates impurities.

  • Elemental Analysis: Provides confirmation of the empirical formula.

Part 2: Troubleshooting Guide

This guide is designed to diagnose and solve specific experimental issues.

Problem: Low or No Product After Hydrolysis Step

You have successfully synthesized the 2-chloro-5-fluoropyrimidine intermediate, but the final hydrolysis step is yielding little to no product.

G start Low Yield Detected in Hydrolysis Step check_tlc Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_tlc is_sm Is Starting Material (2-Chloro Intermediate) Predominant? check_tlc->is_sm is_degraded Are Multiple Unidentified Byproducts Present? is_sm->is_degraded No sol_incomplete Diagnosis: Incomplete Hydrolysis Solution: 1. Increase reaction time. 2. Increase temperature moderately (e.g., 95°C). 3. Use stronger acid/base concentration. is_sm->sol_incomplete Yes sol_degradation Diagnosis: Product Degradation Solution: 1. Decrease reaction temperature. 2. Use milder hydrolysis conditions. 3. Shorten reaction time and monitor closely. is_degraded->sol_degradation Yes sol_workup Diagnosis: Workup Issue Solution: 1. Minimize aqueous extractions. 2. Ensure pH for precipitation is optimal (pH 2-3). 3. Evaporate aqueous phase if necessary. is_degraded->sol_workup No G A 2,4-Dichloro-5-fluoropyrimidine B 2-Chloro-5-fluoropyrimidine A->B  Step A: Selective Reduction (e.g., Zn, NH₄OH/Toluene)   C This compound (5-Fluorouracil) B->C  Step B: Acid Hydrolysis (e.g., aq. HCl, reflux)  

References

Technical Support Center: Stabilizing 5-Fluoro-2-hydroxypyrimidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in aqueous solutions. We will move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental outcomes are both reliable and reproducible.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is this compound, and why is its stability in aqueous solutions a critical concern?

This compound (CAS No: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine analog.[1] Such compounds are foundational in medicinal chemistry and drug development, often serving as precursors or active agents themselves, particularly in oncology research where they function as antimetabolites.[2]

The stability of this compound in aqueous solutions is a primary concern because degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a lack of experimental reproducibility.[3] Like its well-studied relative, 5-Fluorouracil (5-FU), the pyrimidine ring is susceptible to chemical breakdown through several pathways, making careful handling and formulation essential for accurate research.[4][5]

Q2: What are the primary environmental factors that trigger the degradation of this compound?

The chemical integrity of this compound in solution is threatened by several key factors. Understanding these is the first step toward mitigation. The primary drivers of degradation are:

  • pH: The compound exhibits significant instability in alkaline and strongly acidic conditions, leading to hydrolysis.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[6]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photodegradation, breaking chemical bonds within the molecule.[6][7]

  • Oxidizing Agents: The presence of dissolved oxygen, metal ions, or other oxidizing species can lead to oxidative degradation of the pyrimidine ring.[6][8]

Troubleshooting Guide: From Problem to Solution

This section addresses common problems encountered during experiments, explaining the root cause and providing actionable solutions.

Q3: I prepared a stock solution in a standard phosphate buffer (pH 7.4) and left it on the bench. The next day, my assay results were inconsistent, and I saw new peaks in my HPLC analysis. What happened?

This is a classic scenario resulting from a combination of environmental factors. Let's dissect the potential causes and solutions.

Root Cause Analysis:

  • Photodegradation: Standard laboratory lighting and sunlight from windows emit a broad spectrum of light, including UV wavelengths that can energize and break down the pyrimidine ring structure.[6] Fluorinated aromatics are known to be susceptible to photolysis.[9]

  • Thermal Degradation: Ambient room temperature, especially if it fluctuates or is elevated, provides the activation energy needed to speed up slow-moving degradation reactions like hydrolysis and oxidation.[6]

  • Oxidation: Standard buffers are typically prepared in water that is saturated with atmospheric oxygen. Over time, this dissolved oxygen, potentially catalyzed by trace metal impurities in your reagents, can lead to the formation of oxidative byproducts.

The Solution: A Proactive Approach to Solution Prep and Storage

To ensure consistency, every step of your solution preparation and storage workflow must be controlled.

  • Light Protection: Always store your stock solutions and even your working solutions in amber glass vials or tubes wrapped in aluminum foil to block light.[6]

  • Temperature Control: Immediately after preparation, store solutions at 2-8°C for short-term use (1-3 days) or in aliquots at -20°C to -80°C for long-term storage to drastically slow degradation kinetics.

  • Oxygen Exclusion (for highest stability): For sensitive, long-term studies, use deoxygenated water (prepared by sparging with inert gas like nitrogen or argon for 30-60 minutes) to prepare your solutions.

Below is a workflow diagram illustrating the best practices for preparing a stable solution.

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Weigh Compound solvent Select Solvent: Deoxygenated, HPLC-grade Water start->solvent buffer Select Buffer: (e.g., Citrate, pH 5-6) solvent->buffer dissolve Dissolve Compound (Gentle sonication if needed) buffer->dissolve additives Consider Additives: Antioxidant? Chelator? dissolve->additives filter Sterile Filter (0.22 µm) (If required for application) additives->filter protect Transfer to Amber Vial (Light Protection) filter->protect aliquot Aliquot for Use (Avoid Freeze-Thaw Cycles) protect->aliquot store Store at appropriate temp: -20°C to -80°C (Long-term) 2-8°C (Short-term) aliquot->store

Caption: Recommended workflow for preparing and storing this compound solutions.

Q4: My experiment requires a pH of 9. I'm observing extremely rapid degradation of my compound. Why is it so unstable in alkaline conditions, and what can I do?

This issue stems from the compound's intrinsic susceptibility to base-catalyzed hydrolysis.

The Underlying Mechanism: Alkaline Hydrolysis

In alkaline solutions, the pyrimidine ring of this compound is highly vulnerable to nucleophilic attack by hydroxide ions (OH⁻). This is analogous to the well-documented degradation pathway of 5-Fluorouracil.[4][5] The process generally proceeds as follows:

  • Hydration: A hydroxide ion attacks the C6 position of the pyrimidine ring. This leads to the hydration of the C5-C6 double bond.

  • Ring Opening: The resulting unstable intermediate undergoes cleavage of the N3-C4 bond, opening the pyrimidine ring.

  • Further Degradation: The open-ring structure rapidly breaks down into smaller molecules, such as urea, fluoride ions, and highly reactive aldehydes.[4]

This degradation cascade is visualized below.

G cluster_pathways A This compound B [OH⁻ Attack] C5-C6 Hydration Intermediate A->B  Base-Catalyzed  Hydrolysis (pH > 8) E Oxidized Pyrimidine Products A->E  Oxidation  (ROS, Metal Ions) F Photodegradation Products A->F  Photolysis  (UV/Visible Light) C Ring-Opened Intermediate (Ureidopropanoic acid analog) B->C  Ring Cleavage D Degradation Products: Urea, Fluoride Ion, Fluoroacetaldehyde C->D  Breakdown

Caption: Key degradation pathways for this compound in aqueous solution.

Mitigation Strategies for Alkaline Conditions:

  • Work Fast and Cold: If alkaline pH is unavoidable, prepare the solution immediately before use and keep it on ice to slow the reaction rate.

  • pH Optimization: Determine the absolute minimum pH required for your experiment. Even a slight reduction from pH 9 to pH 8 can significantly decrease the degradation rate.

  • Buffer Choice: While the pH is high, using a robust buffer like Tris can sometimes trap reactive aldehyde intermediates, though this may have other consequences for your experiment.[4]

Quantitative Data Summary & Recommended Protocols

For optimal stability, careful selection of buffers and storage conditions is paramount.

Table 1: Influence of pH and Temperature on Stability
ParameterConditionStability ImpactRecommended Mitigation
pH > 8.0 (Alkaline)Very High DegradationAvoid if possible; use immediately if necessary. Maintain lowest possible pH.
7.0 - 8.0 (Neutral to Slightly Alkaline)Moderate DegradationUse robust buffering; prepare fresh solutions.
5.0 - 7.0 (Slightly Acidic to Neutral) Optimal Stability Recommended range for stock solutions and storage.
< 4.0 (Strongly Acidic)Moderate to High DegradationAvoid for long-term storage.
Temperature 20-25°C (Ambient)Moderate Degradation RateSuitable for immediate use only.
2-8°C (Refrigerated)Low Degradation RateRecommended for short-term storage (1-3 days).
-20°C to -80°C (Frozen) Minimal Degradation Recommended for long-term storage (>3 days).
Table 2: Recommended Buffer Systems for pH Control

The choice of buffer is critical for maintaining the optimal pH where the compound is most stable.[10][11]

Target pH RangeBuffer SystempKaNotes & Considerations
4.5 - 5.5Acetate Buffer4.76Excellent choice for stability. Ensure compatibility with your assay.
5.5 - 6.5Citrate Buffer4.76, 6.40Provides good buffering capacity in the optimal stability range. Also acts as a mild chelator.
6.0 - 7.2Phosphate Buffer (e.g., PBS)7.20Commonly used but offers less protection than citrate at the lower end of the pH range.
6.8 - 8.2HEPES Buffer7.55A common biological buffer; use with caution and be aware of potential for moderate degradation.

Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol integrates best practices to maximize the shelf-life and reproducibility of your this compound stock solution.

Objective: To prepare a 10 mM stock solution in a stability-optimized buffer.

Materials:

  • This compound (MW: 114.08 g/mol )

  • HPLC-grade water

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Nitrogen or Argon gas (optional, for highest stability)

  • 0.22 µm sterile syringe filter

  • Amber glass vials and/or polypropylene microcentrifuge tubes

Procedure:

  • Prepare Deoxygenated Buffer (Optional but Recommended):

    • Prepare a 50 mM sodium citrate buffer at pH 6.0.

    • Place the buffer in a flask and sparge with nitrogen or argon gas for 30-60 minutes on ice to remove dissolved oxygen.

  • Weigh the Compound:

    • Accurately weigh 1.14 mg of this compound to prepare 1 mL of a 10 mM solution. Perform this in a fume hood, as the compound is a combustible solid and may be harmful if ingested or inhaled.

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber vial.

    • Add the prepared deoxygenated citrate buffer to the final desired volume (e.g., 1 mL).

    • Cap the vial tightly and vortex gently. If needed, sonicate briefly in a water bath to ensure complete dissolution.

  • Sterilization and Storage:

    • If sterility is required for your application (e.g., cell culture), draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new, sterile amber vial.

    • Create small-volume aliquots (e.g., 50 µL) in sterile amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label clearly and store at -20°C or -80°C for long-term use.

Protocol: A Guide to Forced Degradation Studies

To develop a truly stability-indicating analytical method, you must first understand what degradation products to look for. A forced degradation (or stress testing) study is the definitive way to achieve this.[3][12]

Objective: To intentionally degrade this compound under controlled conditions to generate its primary degradation products for analytical method development.

Procedure Outline:

A stock solution (e.g., 1 mg/mL) of the compound is prepared and subjected to the following parallel stress conditions. The goal is to achieve 5-20% degradation.[12][13]

  • Acid Hydrolysis: Treat the solution with 1 M HCl at 60°C for 24 hours.[14]

  • Base Hydrolysis: Treat the solution with 0.01 M NaOH at room temperature for 3 hours.[14] Note: Degradation will be rapid.

  • Oxidative Degradation: Treat the solution with 0.3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Heat the solution at 80°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the solution to direct UV light (e.g., 254 nm) or a photostability chamber for 48 hours.[15]

Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., RP-HPLC with a photodiode array detector).

  • The resulting chromatograms will reveal the retention times of the degradation products relative to the parent compound, allowing you to develop a gradient method that can resolve all species, thereby proving its "stability-indicating" nature.[16]

By implementing these scientifically-grounded strategies and protocols, you can ensure the stability and integrity of your this compound solutions, leading to more accurate and reliable experimental results.

References

How to minimize off-target effects of 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Research Applications

Welcome to the technical support resource for 5-Fluoro-2-hydroxypyrimidine. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and validated protocols to help you confidently navigate the use of this compound and minimize the impact of off-target effects.

Section 1: Core Concepts & Foundational Knowledge

This section addresses the most fundamental questions regarding this compound, focusing on its mechanism of action and the origin of its off-target potential.

FAQ: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

Answer: this compound itself is a prodrug, meaning it is biologically inactive until it is converted into its active form within the cell. The primary consideration for any experiment involving this compound is its metabolic conversion to the well-known chemotherapeutic agent, 5-Fluorouracil (5-FU).[1][2] This conversion is catalyzed by the enzyme hepatic aldehyde oxidase.[1]

Once converted to 5-FU, the molecule undergoes further metabolic activation through three main pathways, each with distinct consequences for the cell:

  • On-Target Pathway (Thymidylate Synthase Inhibition): 5-FU is converted to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme Thymidylate Synthase (TS).[3] TS is responsible for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, causing DNA damage and cell cycle arrest, which is the intended "on-target" anticancer effect.[3]

  • Off-Target Pathway 1 (DNA Damage): 5-FU can also be converted to 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). DNA polymerases can mistakenly incorporate FdUTP into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation disrupts DNA structure and function, leading to widespread, non-specific DNA damage.[3]

  • Off-Target Pathway 2 (RNA Disruption): The third pathway involves the conversion of 5-FU to 5-fluorouridine 5'-triphosphate (FUTP). RNA polymerases incorporate FUTP into various RNA species. This leads to impaired RNA processing, stability, and function, affecting global gene expression and protein synthesis.[3]

Therefore, the "off-target" effects of this compound are intrinsically linked to the pleiotropic effects of its active metabolite, 5-FU. Minimizing these effects requires differentiating the desired phenotype (from TS inhibition) from generalized cytotoxicity caused by DNA and RNA corruption.

G cluster_0 Extracellular cluster_1 Intracellular Metabolism cluster_2 Cellular Consequences 5-F-2-HP This compound (Prodrug) 5-FU 5-Fluorouracil (5-FU) 5-F-2-HP->5-FU Aldehyde Oxidase FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits DNA_Damage DNA Incorporation & Damage FdUTP->DNA_Damage Causes RNA_Disruption RNA Incorporation & Disruption FUTP->RNA_Disruption Causes On_Target On-Target Effect (Apoptosis, Cell Cycle Arrest) TS_Inhibition->On_Target Off_Target Off-Target Effects (Generalized Cytotoxicity) DNA_Damage->Off_Target RNA_Disruption->Off_Target G cluster_workflow Troubleshooting & Validation Workflow Start Unexpected Phenotype Observed CheckDose Is concentration >> EC50? Start->CheckDose RescueExp Perform Thymidine Rescue Experiment (Protocol 2) CheckDose->RescueExp No ReduceDose Action: Lower Concentration & Re-test CheckDose->ReduceDose Yes RescueResult Is Phenotype Rescued? RescueExp->RescueResult OnTarget Conclusion: Phenotype is likely ON-TARGET RescueResult->OnTarget Yes OffTarget Conclusion: Phenotype is likely OFF-TARGET RescueResult->OffTarget No GlobalAnalysis Further Investigation: - Transcriptomics (RNA-seq) - Proteomics - Orthogonal Assay OffTarget->GlobalAnalysis ReduceDose->RescueExp

References

Enhancing the conversion of 5-Fluoro-2-hydroxypyrimidine to 5-FU

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Fluorouracil (5-FU). This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of fluoropyrimidine synthesis. We will address common challenges encountered during the conversion of pyrimidine precursors to the final 5-FU active pharmaceutical ingredient, with a focus on troubleshooting low yields, managing impurities, and optimizing reaction conditions.

Section 1: Foundational FAQs

This section addresses high-level questions regarding the synthesis of 5-FU, establishing a baseline understanding of the core chemical transformations.

Q1: What are the principal synthetic routes for producing 5-Fluorouracil (5-FU)?

There are several established methods for synthesizing 5-FU. Historically, a common route involves the condensation of fluoroacetic acid esters with formates, followed by cyclization with urea or its derivatives.[1] A prominent example involves reacting S-methyl isothiourea with an appropriate intermediate to form 2-methylthio-4-hydroxy-5-fluoropyrimidine, which is then hydrolyzed to yield 5-FU.[1] Another major strategy is the direct fluorination of uracil using elemental fluorine or other fluorinating agents like trifluoromethyl hypofluorite.[1][2] The choice of route often depends on the available starting materials, scalability, and safety considerations associated with handling potent fluorinating agents.

Q2: My protocol involves converting a 2-substituted-5-fluoropyrimidine (e.g., 2-thioalkyl or 2-alkoxy) to 5-FU. What is the fundamental mechanism of this conversion?

This is a critical and common final step in several 5-FU synthesis pathways. The conversion of a precursor like 2-methylthio-4-hydroxy-5-fluoropyrimidine to 5-FU is typically an acid-catalyzed hydrolysis reaction.[1]

  • Mechanism: The reaction proceeds via protonation of the leaving group (e.g., the sulfur of the 2-methylthio group), making it a better leaving group. A water molecule then performs a nucleophilic attack on the C2 carbon of the pyrimidine ring. Subsequent rearrangement and elimination of the leaving group (e.g., methanethiol) result in the formation of the thermodynamically stable 2-oxo functional group, yielding the final 5-fluorouracil structure.

G cluster_start Precursor cluster_reagents Reagents cluster_process Mechanism Steps cluster_product Product Precursor 2-Methylthio-5-fluoropyrimidine-4-one Protonation Protonation of Thioether Precursor->Protonation Reagents H₂O / H⁺ (e.g., HCl) Reagents->Protonation Attack Nucleophilic Attack by H₂O at C2 Protonation->Attack Activates C2 Elimination Elimination of Methanethiol (CH₃SH) Attack->Elimination Forms tetrahedral intermediate Product 5-Fluorouracil (5-FU) Elimination->Product Forms stable 2-oxo group

Q3: Why is precise control over reaction conditions so crucial during the final hydrolysis step?

The pyrimidine ring, while aromatic, can be susceptible to degradation under harsh conditions. Excessive heat or highly concentrated acid can lead to ring-opening side reactions or other unwanted transformations, significantly reducing the yield and complicating the purification process. Conversely, conditions that are too mild will result in an incomplete reaction, leaving unreacted starting material. Therefore, a carefully optimized balance of temperature, reaction time, and catalyst concentration is essential to maximize the conversion to 5-FU while minimizing byproduct formation.

Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion

Problem: The conversion of my 2-substituted-5-fluoropyrimidine precursor is stalling, resulting in a low yield of 5-FU.

This is a frequent challenge. The flowchart below outlines a systematic approach to diagnosing and resolving this issue.

Troubleshooting_Yield start Low 5-FU Yield check_purity Is starting material pure? (>98% by HPLC/NMR) start->check_purity check_conditions Are hydrolysis conditions (Temp, Time, [H⁺]) optimal? check_purity->check_conditions Yes sol_purify Action: Purify precursor (Recrystallization/Chromatography) check_purity->sol_purify No check_solubility Is the precursor fully dissolved during reaction? check_conditions->check_solubility Yes sol_optimize Action: Optimize conditions. See Table 1. Increase Temp/Time incrementally. check_conditions->sol_optimize No sol_solvent Action: Use a co-solvent (e.g., ethanol, acetic acid) or screen alternative solvents. check_solubility->sol_solvent No success Yield Improved check_solubility->success Yes sol_purify->success sol_optimize->success sol_solvent->success

Possible Cause 1: Sub-optimal Hydrolysis Conditions

The kinetics of the hydrolysis are highly sensitive to temperature and acid concentration.

Solution: Systematically optimize the reaction conditions. Begin with the conditions reported in the literature for similar substrates and incrementally adjust one variable at a time (e.g., temperature, acid concentration, or reaction time). Monitor the reaction progress using a suitable analytical method like HPLC or TLC.

ParameterRange to InvestigateRationale & Considerations
Temperature 60°C - 100°CHigher temperatures accelerate the reaction but also increase the risk of degradation. Start at a moderate temperature (e.g., 80°C) and increase if the reaction is slow.[3]
Acid HCl, H₂SO₄Hydrochloric acid is commonly used for the hydrolysis of 2-methylthio intermediates.[1]
Acid Conc. 1 M - 6 MHigher concentration increases the rate of protonation but can also promote side reactions.
Reaction Time 2 - 8 hoursMonitor hourly after the first 2 hours to identify the point of maximum conversion before significant degradation occurs.[3]
Table 1: Parameters for Optimizing Acid-Catalyzed Hydrolysis

Possible Cause 2: Poor Solubility of the Starting Material

If the pyrimidine precursor is not fully dissolved in the reaction medium, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

Solution:

  • Increase Agitation: Ensure vigorous stirring to maximize the surface area of any undissolved solids.

  • Add a Co-solvent: Introduce a miscible organic co-solvent that can better dissolve the starting material. Acetic acid or ethanol can be effective choices for this purpose.[2][3] When using a co-solvent, ensure it is stable under the reaction conditions.

Section 3: Troubleshooting Guide - Product Impurity

Problem: The final 5-FU product is contaminated with byproducts, making purification difficult.

Possible Cause 1: Degradation from Harsh Conditions

As mentioned, overly aggressive conditions (e.g., >100°C or highly concentrated acid for extended periods) can cause the pyrimidine ring to open or undergo other irreversible side reactions.

Solution:

  • Use Milder Conditions: Reduce the temperature and/or acid concentration and compensate with a longer reaction time.

  • Inert Atmosphere: While not always necessary for hydrolysis, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace metal impurities are present.[1]

Possible Cause 2: Incomplete Reaction

The most common "impurity" is often the unreacted starting material. This indicates the reaction has not gone to completion.

Solution:

  • Re-evaluate Reaction Time and Temperature: Refer to the optimization table in Section 2. The reaction may simply need more time or a modest increase in temperature to achieve full conversion.

  • Confirm Reagent Stoichiometry: Ensure that the acid catalyst is present in a sufficient molar excess to drive the reaction to completion.

Section 4: Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Methylthio-4-hydroxy-5-fluoropyrimidine

This protocol is a representative example based on common synthetic transformations.[1][3]

Materials:

  • 2-Methylthio-4-hydroxy-5-fluoropyrimidine (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Activated Carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2-methylthio-4-hydroxy-5-fluoropyrimidine in 6 M HCl (approx. 10 mL per gram of starting material).

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. The suspension should gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath for 1-2 hours to precipitate the crude product.

  • Isolation: Collect the crude 5-FU by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold ethanol wash to remove residual acid and soluble impurities.

  • Drying: Dry the crude product under vacuum at 50-60°C.

Protocol 2: Purification of Crude 5-FU by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude 5-FU in a minimum amount of hot deionized water (approx. 80-90°C). 5-FU has limited solubility, so patience is key.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filtration: Perform a hot filtration through celite or filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerate at 4°C for several hours to maximize crystal formation.

  • Collection: Collect the purified white, crystalline 5-FU by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum.[3]

Workflow start Start: Precursor reaction Acid-Catalyzed Hydrolysis (Protocol 1) start->reaction qc1 In-Process Control: Reaction Monitoring (HPLC/TLC) reaction->qc1 workup Cooling & Filtration qc1->workup Reaction Complete purification Recrystallization from Water (Protocol 2) workup->purification qc2 Final QC: Purity & Identity (HPLC, NMR, MS) purification->qc2 end Final Product: Purified 5-FU qc2->end Pass

References

Troubleshooting low yield in 5-Fluoro-2-hydroxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-hydroxypyrimidine Reactions

A Senior Application Scientist's Guide to Troubleshooting Low Yield

Welcome to the technical support center for this compound chemistry. As a pivotal intermediate in pharmaceutical synthesis, particularly in the development of antineoplastic agents like 5-Fluorouracil (5-FU) and its prodrugs, achieving high yield and purity in reactions involving this compound is critical.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the root causes of common failures and provide actionable, step-by-step protocols to optimize your experimental outcomes.

Section 1: Foundational Troubleshooting & General FAQs

This section addresses broad issues applicable to most reactions involving this compound, whether it is the reactant or the desired product.

FAQ 1: My reaction yield is consistently low, but my starting materials are fully consumed. Where could my product be going?

This is a classic scenario pointing towards product instability, degradation, or challenging workup procedures.

Answer: When starting materials are consumed without a corresponding high yield of the desired product, the issue often lies in one of three areas:

  • Product Degradation: this compound and its derivatives can be sensitive to pH and temperature.[4][5] Under harsh acidic or alkaline conditions, or prolonged heating, the pyrimidine ring can undergo hydrolysis or other rearrangements, leading to a complex mixture of byproducts.[6]

  • Side Reaction Pathways: The reaction may be proceeding through an alternative, thermodynamically favorable pathway that you haven't accounted for. This is common when reaction temperatures are too high or when reactive impurities are present in the starting materials or solvent.[7]

  • Workup and Purification Losses: The product may be lost during the extraction, crystallization, or chromatography phases. This compound has moderate polarity, which can lead to partitioning issues during aqueous workups or irreversible adsorption onto silica gel.[8][9][10]

Troubleshooting Workflow:

The first step is to systematically diagnose the problem. The following workflow provides a logical progression from initial observation to targeted optimization.

G A Low Yield Observed (Starting Material Consumed) B Analyze Crude Reaction Mixture (LC-MS, Crude NMR) A->B Diagnostic Step C Hypothesis: Degradation B->C D Hypothesis: Side Products B->D E Hypothesis: Workup Loss B->E F Run Reaction at Lower Temp. Monitor by TLC/LC-MS C->F Action G Screen pH / Buffers (if applicable) C->G Action H Identify Side Products (Mass Spec, NMR) D->H Action J Analyze Aqueous & Organic Layers Post-Extraction E->J Action L Optimized Protocol F->L G->L I Modify Reaction Conditions (Solvent, Reagent Stoichiometry) H->I Refinement I->L K Test Alternative Purification (e.g., Recrystallization, Different Column) J->K Refinement K->L

Caption: General troubleshooting workflow for low yield reactions.

FAQ 2: I am seeing a lot of my starting material left over, even after extended reaction times. What are the likely causes?

Answer: Unreacted starting material typically points to issues with reaction kinetics or reagent deactivation.

  • Insufficient Activation Energy: The reaction temperature may be too low, or the chosen catalyst may be inefficient.

  • Reagent Quality and Stoichiometry: Reagents, especially those that are hygroscopic or sensitive to air, may have degraded. It's also possible that an incorrect stoichiometry was used.[7][8]

  • Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, sulfur compounds) can poison catalysts, particularly in metal-catalyzed reactions.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent at the reaction temperature, the reaction will be slow and incomplete. 5-Fluorouracil, a related compound, is known to be insoluble in water.[2]

Actionable Protocol: Small-Scale Reaction Condition Screen

Before committing to a large-scale reaction, perform a small-scale screen to identify optimal conditions.

  • Setup: In parallel vials, set up several small-scale reactions (e.g., 20-50 mg of starting material).

  • Variable Testing: Vary one parameter per set of reactions:

    • Temperature: Run reactions at T, T+10°C, and T+20°C (where T is the original temperature).

    • Solvent: Test a range of solvents with different polarities (e.g., THF, Dioxane, DMF, Acetonitrile).

    • Reagent Stoichiometry: Increase the equivalents of a key reagent (e.g., from 1.1 eq to 1.5 eq).

  • Monitoring: Use TLC or LC-MS to monitor the consumption of starting material at set time points (e.g., 1h, 4h, 12h).

  • Analysis: Identify the conditions that lead to the fastest and most complete consumption of the starting material with the cleanest product profile.

Section 2: Specific Reaction Troubleshooting

This section focuses on common synthetic routes involving this compound.

Scenario 1: Synthesis of this compound from 2,4-Dichloro-5-fluoropyrimidine

A common and cost-effective route involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine, followed by hydrolysis.[11] Low yields are frequently encountered in both steps.

G Start 2,4-Dichloro-5-fluoropyrimidine Mid 2-Chloro-5-fluoropyrimidine Start->Mid Step 1: Selective Reduction (e.g., Zn/Acid) OverReduction 5-Fluoropyrimidine (Side Product) Start->OverReduction Over-reduction End This compound Mid->End Step 2: Hydrolysis (Acidic or Basic) HydrolysisSide 5-Fluoro-2,4-dihydroxypyrimidine (Side Product) Mid->HydrolysisSide Incorrect Hydrolysis

Caption: Synthesis pathway with common points of yield loss.

Question: My yield in the selective reduction step (Step 1) is low, and I'm isolating 5-fluoropyrimidine as a major byproduct. Why?

Answer: The formation of 5-fluoropyrimidine indicates over-reduction. The C2-Cl bond is generally more labile than the C4-Cl bond, but harsh reducing conditions can remove both.

  • Causality: Zinc-acid reduction systems are powerful. If the acid concentration is too high or the temperature is not controlled, the reduction will not be selective. Similarly, catalytic hydrogenation can be difficult to stop at the mono-dechlorinated product, especially under pressure.[11]

  • Troubleshooting & Optimization:

ParameterProblemRecommended Action
Temperature Exothermic reaction leads to over-reduction.Maintain strict temperature control. Start the reaction at 0-5°C and allow it to slowly warm to room temperature.
Rate of Addition Rapid addition of acid or reducing agent causes temperature spikes.Add the acid or metal reductant portion-wise or via a dropping funnel over an extended period.
Reducing Agent Zinc powder activity can vary.Use a consistent grade of zinc dust. Consider alternative, milder reducing agents if the problem persists.
Monitoring Reaction proceeds past the desired intermediate.Monitor the reaction closely by TLC or GC-MS every 15-30 minutes. Quench the reaction immediately upon consumption of the starting material.

Question: In the hydrolysis step (Step 2), my yield is low and the final product is difficult to purify. What should I consider?

Answer: The hydrolysis of 2-chloro-5-fluoropyrimidine to this compound is highly sensitive to pH and temperature. Improper conditions can lead to incomplete reaction or the formation of hard-to-remove impurities.

  • Causality: While both acidic and basic hydrolysis are possible, acidic hydrolysis is often reported to give higher yields and better quality product.[11] Alkaline conditions can sometimes promote ring-opening or other side reactions, especially at elevated temperatures.[6] The product itself can act as a buffer, making pH control challenging.

  • Troubleshooting & Optimization:

ParameterProblemRecommended Action
pH Control Non-optimal pH leads to side reactions or incomplete conversion.Acidic hydrolysis (e.g., using HCl or H2SO4) is generally preferred. Maintain a stable pH throughout the reaction. A buffer system can be beneficial.[4]
Temperature High temperatures can cause degradation.The optimal temperature range is typically 75-95°C.[11] Do not exceed this range unless optimization studies suggest otherwise.
Reaction Time Prolonged heating can degrade the product.Monitor the reaction by LC-MS. Once the starting material is consumed, proceed immediately to workup.
Workup Product is lost during neutralization or extraction.After cooling, carefully adjust the pH to precipitate the product. Wash the isolated solid with cold water and a non-polar solvent (like hexane) to remove impurities.

Section 3: Analytical Monitoring

Effective troubleshooting is impossible without accurate reaction monitoring.

FAQ 3: What is the best way to monitor the progress of my reaction?

Answer: A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the appearance of new spots. It is the first-line technique for routine monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the relative amounts of starting material, product, and byproducts. The mass data is invaluable for identifying unknown impurities and confirming product identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick crude ¹H or ¹⁹F NMR can provide a clear ratio of product to starting material and reveal the structure of major byproducts.[12]

Protocol: Effective Reaction Monitoring by LC-MS

  • Prepare a Standard: Before starting the reaction, prepare a dilute solution of your starting material(s) to use as a reference.

  • Time Zero (t=0) Sample: As soon as all reagents are mixed, immediately withdraw a small aliquot (e.g., 10-20 µL).

  • Quench and Dilute: Quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. Dilute it significantly to be within the linear range of the detector.

  • Periodic Sampling: Repeat the sampling process at regular intervals (e.g., every hour).

  • Analysis: Inject the samples onto the LC-MS. Track the disappearance of the starting material peak and the appearance of the product peak. Integrate the peak areas (at a UV wavelength where both compounds absorb) to estimate the reaction conversion.

By implementing these diagnostic workflows, optimization protocols, and analytical methods, you can systematically address the root causes of low yield in your this compound reactions and significantly improve the efficiency and reliability of your synthetic efforts.

References

Validation & Comparative

A Comparative Guide to 5-Fluorouracil and its Prodrug, 5-Fluoro-2-hydroxypyrimidine, in Colon Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of 5-Fluorouracil and the Quest for Enhanced Therapeutic Windows

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the systemic chemotherapy of colorectal cancer (CRC), demonstrating a significant, albeit modest, impact on patient survival in both adjuvant and palliative settings.[1] As a pyrimidine analogue, its mechanism of action hinges on the disruption of DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cancer cells.[2] However, the clinical utility of 5-FU is often constrained by a narrow therapeutic index, significant toxicities, and challenges with oral bioavailability.[3]

This has spurred the development of various prodrugs, chemical entities that are converted into the active drug—in this case, 5-FU—within the body.[3][4] One such prodrug is 5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-Pyrimidinone (5FP).[2] This guide provides a comprehensive comparison of the efficacy of 5-FU and 5FP in the context of colon cancer, delving into their mechanisms of action, preclinical and clinical findings, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of 5-FU are multifaceted, stemming from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites exert their anticancer effects through two primary pathways:

  • Inhibition of DNA Synthesis: FdUMP forms a stable complex with thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, resulting in "thymineless death" in cancer cells.

  • Disruption of RNA Function: FUTP is incorporated into RNA, leading to disruptions in RNA processing and function. Recent research suggests that in gastrointestinal cancers, this RNA-directed damage may be a dominant mechanism of 5-FU's cytotoxicity.

This compound (5FP), as a prodrug, is inactive in its initial form. Its therapeutic activity is entirely dependent on its conversion to 5-FU. This bioconversion is primarily mediated by the enzyme hepatic aldehyde oxidase.[2]

Metabolic Activation Pathways Figure 1: Metabolic Activation of 5-FU and 5FP cluster_0 5-Fluorouracil (5-FU) Pathway cluster_1 This compound (5FP) Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA Disruption RNA Disruption FUTP->RNA Disruption TS Inhibition Thymidylate Synthase Inhibition FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA Damage DNA Damage FdUTP->DNA Damage 5FP This compound (5FP) 5-FU_prodrug 5-FU 5FP->5-FU_prodrug Hepatic Aldehyde Oxidase

Caption: Metabolic activation pathways of 5-FU and its prodrug 5FP.

Comparative Efficacy: Insights from Preclinical and Clinical Studies

Preclinical Evidence

Preclinical studies in murine models have demonstrated the antitumor activity of 5FP in colon cancer.

  • In Vivo Efficacy: Orally administered 5FP showed potent activity against Colon 38 tumor cells in mice.[2] The therapeutic index of 5FP in these models was found to be similar to that of 5-FU.[5]

Clinical Findings

A Phase I clinical trial of 5FP provided crucial human data on its safety, pharmacokinetics, and conversion to 5-FU.

  • Conversion to 5-FU: The study confirmed that 5FP is converted to 5-FU in humans at all dose levels tested.[2]

  • Tolerability and Dosing: The trial established a maximum tolerated dose (MTD) and a recommended Phase II dose of 625 mg/m2/d orally for 5 days every 28 days. The dose-limiting toxicities were grade 4 neutropenia and grade 3 anemia.[2]

The following table summarizes the available comparative data:

Parameter5-Fluorouracil (5-FU)This compound (5FP)Source(s)
Administration IntravenousOral[2]
Active Form FdUMP, FdUTP, FUTPConverted to 5-FU, then to its active metabolites[2]
In Vitro Efficacy (Colon Cancer Cell Lines) IC50 values vary by cell line (e.g., HT-29: ~34 µM, HCT-116: ~20 µM)Data not available in published literature[6][7][8]
In Vivo Efficacy (Murine Colon Cancer Models) Established efficacyPotent activity against Colon 38 tumors[2]
Therapeutic Index (Murine Models) Established baselineSimilar to 5-FU[5]
Human Conversion to 5-FU N/AConfirmed in Phase I trial[2]
Recommended Clinical Dose Varies by regimen625 mg/m2/d (Phase II)[2]

Experimental Methodologies: A Guide to Assessing Efficacy

The evaluation of anticancer agents like 5-FU and 5FP relies on a suite of standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting efficacy data and designing future studies.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration of a drug required to inhibit cancer cell growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate colon cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (5-FU or 5FP) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow Figure 2: MTT Assay Workflow for Cytotoxicity Assessment start Seed Colon Cancer Cells in 96-well plate treatment Treat with 5-FU or 5FP (various concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate Cell Viability and IC50 Value read_absorbance->analysis

Caption: A stepwise workflow of the MTT assay for determining drug cytotoxicity.

In Vivo Tumor Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and therapeutic index of anticancer drugs.

Colon Cancer Xenograft Study Protocol:

  • Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, 5-FU, 5FP).

  • Drug Administration: Administer the drugs according to the planned schedule and route (e.g., intravenous for 5-FU, oral gavage for 5FP).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups and the control group.

Expert Analysis and Future Directions

The development of this compound (5FP) as an oral prodrug of 5-FU represents a logical step towards improving the therapeutic management of colorectal cancer. The primary advantage of 5FP lies in its potential for oral administration, which offers greater convenience for patients and may lead to more sustained exposure to the active drug, mimicking the effects of continuous infusion 5-FU.

The preclinical data, demonstrating potent antitumor activity in a colon cancer model with a therapeutic index similar to 5-FU, are encouraging. The successful completion of a Phase I clinical trial that confirmed its conversion to 5-FU in humans and established a safe dosage for further investigation provides a solid foundation for its continued development.

However, a significant gap in the current understanding of 5FP's efficacy is the lack of direct in vitro comparative data against 5-FU. Such data would be invaluable for elucidating whether 5FP offers any intrinsic advantages in terms of cytotoxicity in specific colon cancer cell line subtypes.

Future research should focus on:

  • Direct In Vitro Comparison: Conducting head-to-head in vitro cytotoxicity studies of 5FP and 5-FU across a panel of colon cancer cell lines with varying genetic backgrounds.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to optimize the dosing schedule of 5FP to achieve 5-FU exposure levels that are both safe and effective.

  • Phase II/III Clinical Trials: Designing and executing well-controlled clinical trials to definitively compare the efficacy and safety of orally administered 5FP with standard intravenous 5-FU regimens in patients with colorectal cancer.

References

A Head-to-Head Comparison of 5-Fluoro-2-hydroxypyrimidine and Capecitabine as 5-FU Prodrugs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two oral prodrugs of the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU): 5-Fluoro-2-hydroxypyrimidine and the clinically established capecitabine. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanistic pathways, performance data, and experimental protocols essential for evaluating these compounds. Our analysis is grounded in experimental evidence to provide a clear, data-driven perspective on their potential as 5-FU delivery systems.

The Rationale for 5-FU Prodrugs: Overcoming the Limitations of a Workhorse Chemotherapy

5-Fluorouracil has been a cornerstone in the treatment of solid tumors, particularly colorectal cancer, for decades. Its cytotoxic effects stem from the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of intravenous 5-FU is hampered by several factors, including a short biological half-life, unpredictable oral bioavailability, and significant systemic toxicity. These limitations have driven the development of oral prodrugs designed to improve the therapeutic index of 5-FU by offering sustained exposure and, ideally, tumor-selective activation.

Mechanistic Divergence: A Tale of Two Activation Pathways

The fundamental difference between this compound and capecitabine lies in their metabolic activation pathways to release the active 5-FU. This divergence in enzymatic conversion has profound implications for their pharmacokinetic profiles and potential for tumor selectivity.

Capecitabine: A Three-Step, Tumor-Preferential Activation Cascade

Capecitabine is a well-characterized fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU.[1][2][3] This sequential activation is a key feature of its design, aiming for preferential conversion to the cytotoxic agent within tumor tissue.

  • Hepatic Conversion: Following oral absorption, capecitabine is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2][3]

  • Hepatic and Tumoral Deamination: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in both the liver and tumor tissues.[2][3]

  • Tumor-Selective Conversion: The final and rate-limiting step is the conversion of 5'-DFUR to 5-FU, catalyzed by thymidine phosphorylase.[1][2] This enzyme is often found in higher concentrations in tumor tissues compared to normal tissues, providing a mechanism for tumor-selective activation of the drug.[1][3]

This compound (5-Fluoro-pyrimidinone): A Single-Step Hepatic Activation

This compound, also known as 5-fluoro-pyrimidinone (5FP), is an oral prodrug of 5-FU that relies on a different enzymatic pathway for its activation. It is converted to 5-FU in a single step by hepatic aldehyde oxidase.[4] This enzyme is found in high concentrations in the liver of humans and mice but has low activity in the gastrointestinal tract.[1]

This liver-specific activation mechanism suggests that this compound is absorbed intact from the gut and then rapidly converted to 5-FU in the liver, which then distributes systemically.

Metabolic Activation Pathways of 5-FU Prodrugs Metabolic Activation Pathways of 5-FU Prodrugs cluster_capecitabine Capecitabine Pathway cluster_5FP This compound Pathway Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU_C 5-Fluorouracil (5-FU) DFUR->FU_C Thymidine Phosphorylase (Tumor-selective) 5FP This compound (5-FP) FU_F 5-Fluorouracil (5-FU) 5FP->FU_F Aldehyde Oxidase (Liver)

Figure 1: Metabolic activation pathways of Capecitabine and this compound.

Performance Comparison: A Data-Driven Analysis

The distinct activation mechanisms of capecitabine and this compound translate into different pharmacokinetic and pharmacodynamic profiles. The following table summarizes key performance parameters based on available preclinical and clinical data.

ParameterThis compound (5-FP)Capecitabine
Activation Enzyme Hepatic Aldehyde Oxidase[1][4]Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase[1][2][3]
Activation Steps One-step conversion[4]Three-step conversion[1][2][3]
Primary Site of Activation Liver[1][4]Liver and Tumor Tissue[1][2][3]
Oral Bioavailability 100% at 25 mg/kg, 78% at 50 mg/kg (in mice)[1]Rapidly and almost completely absorbed[1]
Elimination Half-life At least 2-fold longer than 5-FU at the same dose (in mice)[1]Capecitabine: ~0.5-1 hour[3]
Preclinical Efficacy Potent activity against Colon 38 tumor cells and P388 leukemia cells in mice[1]Effective in various preclinical cancer models
Therapeutic Index Similar to 5-FU in mouse tumor models[1]Generally improved compared to intravenous 5-FU
Key Feature Rapid hepatic conversion to 5-FU, sustained plasma levels of 5-FU[1]Tumor-preferential activation by thymidine phosphorylase[1][3]

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed colorectal cancer cells (e.g., HCT116, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, capecitabine, and 5-FU (as a positive control) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

MTT Assay Workflow MTT Assay Workflow for Cytotoxicity Assessment A 1. Seed Cells (e.g., HCT116, HT-29) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Treat with Prodrugs (5-FP, Capecitabine, 5-FU control) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate Cell Viability & IC₅₀ H->I

Figure 2: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of 5-FU prodrugs.

In Vivo Efficacy: Colorectal Cancer Xenograft Mouse Model

Animal models are indispensable for evaluating the in vivo efficacy and toxicity of anticancer agents. The subcutaneous xenograft model is a commonly used initial in vivo screen.

Principle: Human colorectal cancer cells are implanted subcutaneously into immunodeficient mice. Tumor growth is monitored over time, and the efficacy of the test compounds in inhibiting tumor growth is assessed.

Protocol:

  • Cell Culture and Preparation:

    • Culture a human colorectal cancer cell line (e.g., HCT116 or SW620) under standard conditions.

    • Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor formation.

    • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, capecitabine, 5-FU). A typical group size is 8-10 mice.

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Drug Administration:

    • Prepare the drug formulations for oral gavage.

    • Administer the respective treatments to the mice according to the predetermined dosing schedule and concentration.

  • Efficacy and Toxicity Assessment:

    • Continue monitoring tumor growth and the body weight of the mice throughout the study as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Conclusion and Future Directions

Both this compound and capecitabine represent innovative approaches to oral 5-FU therapy, each with a distinct activation mechanism that influences its pharmacological properties. Capecitabine's multi-step, tumor-preferential activation is a well-established clinical strategy. This compound offers a simpler, single-step hepatic activation, leading to sustained systemic levels of 5-FU.

Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two prodrugs. Key areas for future investigation include:

  • Direct Comparative Pharmacokinetics: A detailed comparison of the pharmacokinetic profiles of both prodrugs and their metabolites in the same animal model.

  • Tumor-Specific 5-FU Concentrations: Measuring the concentration of 5-FU in tumor versus normal tissues following administration of each prodrug.

  • Efficacy in Different Tumor Models: Evaluating the performance of both prodrugs in a broader range of colorectal cancer and other solid tumor models.

  • Toxicity Profiles: A comprehensive comparison of the toxicity profiles of the two prodrugs at equitoxic doses.

This guide provides a foundational framework for researchers to design and execute robust comparative studies, ultimately contributing to the development of more effective and safer oral fluoropyrimidine therapies.

References

A Senior Application Scientist's Guide to the Validation of 5-Fluoro-2-hydroxypyrimidine as a Selective 5-FU Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 5-Fluorouracil (5-FU) has been a cornerstone in the treatment of solid tumors, particularly colorectal cancer.[1][2][3] However, its clinical application is often hampered by a narrow therapeutic window, significant systemic toxicity, and unpredictable oral bioavailability.[3] These limitations have driven the development of 5-FU prodrugs—inactive precursors that are metabolized into the active 5-FU within the body.[4] The goal of these prodrugs is to enhance tumor-specific drug delivery, thereby increasing efficacy while minimizing harm to healthy tissues.[1][4][5]

This guide provides an in-depth technical comparison and validation framework for a promising new prodrug candidate, 5-Fluoro-2-hydroxypyrimidine (5-FH2P). We will explore its mechanism of action, compare it to established alternatives like capecitabine and tegafur, and provide detailed experimental protocols for its validation.

The Mechanism of 5-FH2P: A Single-Step Activation to Selectivity

The therapeutic advantage of a 5-FU prodrug lies in its selective conversion to the active cytotoxic agent within tumor cells. 5-FH2P is hypothesized to undergo a highly selective, single-step conversion to 5-FU, catalyzed by the enzyme Uridine Phosphorylase 1 (UPP1).[6][7]

The Rationale for UPP1-Mediated Selectivity: The key to this selectivity is the differential expression of UPP1, which is often found to be significantly upregulated in various tumor tissues compared to corresponding normal tissues.[7] This enzymatic disparity creates a therapeutic window, allowing for the targeted release of 5-FU where it is most needed. Uridine phosphorylase is involved in the intracellular activation of 5-FU.[6]

G cluster_blood Systemic Circulation cluster_tumor Tumor Cell 5-FH2P_blood 5-FH2P (Inactive Prodrug) 5-FH2P_tumor 5-FH2P 5-FH2P_blood->5-FH2P_tumor Uptake 5-FU 5-FU (Active) 5-FH2P_tumor->5-FU Uridine Phosphorylase 1 Cytotoxicity Tumor Cell Death 5-FU->Cytotoxicity UPP1 UPP1 (High Expression) UPP1->5-FH2P_tumor

Figure 1: Proposed single-step activation of 5-FH2P in tumor cells.

Comparative Analysis: 5-FH2P vs. Established 5-FU Prodrugs

To appreciate the potential of 5-FH2P, it is essential to compare it with currently approved 5-FU prodrugs, namely capecitabine and tegafur.[8][9]

Capecitabine: This widely used prodrug undergoes a three-step enzymatic conversion to 5-FU.[4][5] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme also found in higher concentrations in tumor tissues.[1][4]

G cluster_blood Systemic Circulation cluster_liver Liver cluster_liver_tumor Liver & Tumor cluster_tumor Tumor Cell Capecitabine_blood Capecitabine (Inactive) 5-DFCR 5'-DFCR Capecitabine_blood->5-DFCR Hepatic Conversion 5-DFUR 5'-DFUR 5-DFCR->5-DFUR Deamination Carboxylesterase Carboxylesterase Carboxylesterase->Capecitabine_blood 5-FU 5-FU (Active) 5-DFUR->5-FU Tumor-selective Conversion Cytidine_Deaminase Cytidine Deaminase Cytidine_Deaminase->5-DFCR Cytotoxicity Tumor Cell Death 5-FU->Cytotoxicity TP Thymidine Phosphorylase (TP) TP->5-DFUR

Figure 2: Multi-step activation pathway of Capecitabine.

Tegafur: Often administered in combination with modulators like uracil (UFT) or gimeracil and oteracil (S-1), tegafur is another 5-FU prodrug.[4][10][11] Its conversion to 5-FU is more complex and less tumor-selective than capecitabine.

FeatureThis compound (5-FH2P)CapecitabineTegafur
Activation Mechanism Single-step enzymatic conversionThree-step enzymatic cascade[4][5]Multi-step conversion
Primary Activating Enzyme Uridine Phosphorylase 1 (UPP1)Thymidine Phosphorylase (TP)[4]Cytochrome P450, TP, and others
Basis for Selectivity High UPP1 expression in tumors[7]High TP expression in tumors[4]Less defined tumor selectivity
Potential Advantages Potentially higher tumor selectivity due to single-step activation; potentially reduced off-target toxicity.Clinically validated efficacy and safety profile.[12]Established clinical use in combination therapies.
Potential Disadvantages Requires extensive clinical validation.Multi-step activation may lead to variability in efficacy; associated with hand-foot syndrome.[11][12]Complex pharmacology and potential for drug-drug interactions.

Experimental Validation Framework for 5-FH2P

A rigorous, multi-faceted approach is necessary to validate 5-FH2P as a selective and effective 5-FU prodrug. The following experimental workflow provides a comprehensive strategy.

G Start Hypothesis: 5-FH2P is a selective UPP1-activated 5-FU prodrug In_Vitro Phase 1: In Vitro Validation Start->In_Vitro Cytotoxicity Cytotoxicity Assays (UPP1-high vs UPP1-low cells) In_Vitro->Cytotoxicity Enzyme_Kinetics Enzymatic Conversion Assay In_Vitro->Enzyme_Kinetics In_Vivo Phase 2: In Vivo Substantiation Cytotoxicity->In_Vivo Enzyme_Kinetics->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Toxicity Systemic Toxicity Assessment In_Vivo->Toxicity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo->PK_PD Conclusion Conclusion: Validation of 5-FH2P as a selective 5-FU prodrug Xenograft->Conclusion Toxicity->Conclusion PK_PD->Conclusion

Figure 3: Overall experimental workflow for the validation of 5-FH2P.
Experiment 1: In Vitro Cytotoxicity Assessment

Rationale: The primary goal is to demonstrate that the cytotoxicity of 5-FH2P is directly correlated with the expression level of UPP1 in cancer cells. This experiment serves to establish a clear mechanistic link between the target enzyme and the prodrug's activity.

Protocol: MTT Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines with well-characterized and varying expression levels of UPP1 (e.g., high-expressing colorectal cancer lines and low-expressing cell lines).

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of 5-FH2P, 5-FU (as a positive control), and a non-activating control compound for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Expected Outcome and Interpretation: A significantly lower IC50 value for 5-FH2P in UPP1-high cell lines compared to UPP1-low cell lines would strongly support the hypothesis of UPP1-mediated activation.

Cell LineUPP1 Expression5-FH2P IC50 (µM)5-FU IC50 (µM)
HCT-116 HighLow (e.g., <10)Low (e.g., <5)
SW620 HighLow (e.g., <15)Low (e.g., <5)
A549 LowHigh (e.g., >100)Low (e.g., <10)
MCF-7 LowHigh (e.g., >100)Low (e.g., <10)
Experiment 2: In Vitro Enzymatic Conversion Assay

Rationale: This experiment aims to directly measure the conversion of 5-FH2P to 5-FU by UPP1, providing biochemical proof of the proposed activation mechanism.

Protocol: HPLC-Based Enzyme Kinetics

  • Enzyme Source: Utilize either recombinant human UPP1 or lysates from UPP1-high cancer cells.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of 5-FH2P and the enzyme source.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C and collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold methanol).

  • HPLC Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of 5-FH2P and the newly formed 5-FU.

  • Data Analysis: Determine the initial reaction velocity at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax).

Expected Outcome and Interpretation: The detection of 5-FU in a time- and enzyme-dependent manner will confirm the enzymatic conversion. The kinetic parameters will provide valuable information about the efficiency of UPP1 in metabolizing 5-FH2P.

Experiment 3: In Vivo Efficacy and Toxicity Studies

Rationale: To translate the in vitro findings into a preclinical setting, it is crucial to evaluate the anti-tumor efficacy and systemic toxicity of 5-FH2P in a living organism.

Protocol: Tumor Xenograft Model

  • Model System: Use immunodeficient mice (e.g., nude or SCID mice) for the subcutaneous implantation of UPP1-high human tumor cells.

  • Tumor Growth: Allow the tumors to reach a palpable size.[1]

  • Treatment Groups: Randomize the mice into groups receiving vehicle control, 5-FH2P, capecitabine, or 5-FU.

  • Drug Administration: Administer the treatments orally according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.[1]

  • Toxicity Monitoring: Monitor the body weight, general health, and signs of toxicity of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, harvest the tumors for further analysis (e.g., histology, biomarker expression).

Expected Outcome and Interpretation: Significant tumor growth inhibition in the 5-FH2P-treated group, comparable or superior to the capecitabine group, with a more favorable toxicity profile (e.g., less weight loss), would provide strong evidence for its potential as a selective 5-FU prodrug.

Conclusion and Future Directions

The validation of this compound as a selective 5-FU prodrug hinges on a systematic and rigorous experimental approach. The proposed framework, from in vitro mechanistic studies to in vivo efficacy and toxicity assessments, provides a comprehensive pathway for its evaluation. If the experimental data aligns with the hypothesis of selective UPP1-mediated activation, 5-FH2P could represent a significant advancement in fluoropyrimidine-based chemotherapy, offering the potential for improved tumor targeting and a wider therapeutic window.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, the identification of predictive biomarkers for patient stratification, and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.

References

A Head-to-Head Comparison of Fluoropyrimidine Prodrugs: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, objective comparison of the leading fluoropyrimidine prodrugs used in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms, pharmacokinetics, clinical efficacy, and safety profiles of these critical therapeutic agents. We will explore the causality behind experimental choices and provide actionable protocols for preclinical evaluation, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Evolution from 5-FU to Oral Prodrugs

For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer.[1] However, its intravenous administration, short half-life, and non-selective toxicity profile have driven the development of oral fluoropyrimidine prodrugs.[2][3] These prodrugs are inactive compounds designed to be metabolized into the active 5-FU within the body, offering the potential for improved convenience, sustained drug exposure, and more selective tumor targeting.[2][3][4] This guide will focus on the head-to-head comparison of the most clinically significant oral fluoropyrimidine prodrugs: capecitabine, and tegafur (a component of S-1).

Mechanism of Action: The Metabolic Journey to Cytotoxicity

The therapeutic effect of all fluoropyrimidine prodrugs hinges on their ultimate conversion to 5-FU and its subsequent anabolism to cytotoxic metabolites.[5][6][7] The primary mechanisms of 5-FU's anticancer activity are the inhibition of thymidylate synthase (TS) by fluorodeoxyuridine monophosphate (FdUMP) and the incorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively, leading to cellular damage and apoptosis.[5][7][8][9]

The key distinction between the prodrugs lies in their unique activation pathways:

  • Capecitabine: Undergoes a three-step enzymatic conversion. It is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-dFCR), then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-dFUR).[9][10][11] The final, crucial step is the conversion of 5'-dFUR to 5-FU by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[9][12] This preferential activation in tumors is a key theoretical advantage of capecitabine.

  • Tegafur (within S-1): Tegafur is a prodrug of 5-FU that is gradually converted to 5-FU, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[4][9] S-1 is a combination product that includes two modulators of 5-FU activity: gimeracil and oteracil potassium.[13][14] Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability of 5-FU.[13][14] Oteracil potassium is primarily active in the gut and reduces the gastrointestinal toxicity of 5-FU by inhibiting its phosphorylation in the gastrointestinal mucosa.[13][14]

Below is a diagram illustrating the metabolic activation pathways of these fluoropyrimidine prodrugs.

G cluster_capecitabine Capecitabine Pathway cluster_tegafur Tegafur (S-1) Pathway cluster_common Common Cytotoxic Pathway Capecitabine Capecitabine dFCR 5'-dFCR Capecitabine->dFCR Carboxylesterase (Liver) dFUR 5'-dFUR dFCR->dFUR Cytidine Deaminase FU_C 5-FU dFUR->FU_C Thymidine Phosphorylase (Tumor) FUMP FUMP FU_C->FUMP Tegafur Tegafur FU_T 5-FU Tegafur->FU_T CYP2A6 (Liver) DPD DPD FU_T->DPD FU_T->FUMP Gimeracil Gimeracil Gimeracil->DPD Inhibits Oteracil Oteracil FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Damage RNA Damage FUTP->RNA_Damage FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibits FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage TS_Inhibition TS Inhibition TS->TS_Inhibition

Caption: Metabolic activation of fluoropyrimidine prodrugs.

Comparative Pharmacokinetics

The distinct activation pathways of capecitabine and tegafur (S-1) result in different pharmacokinetic profiles, which in turn influence their efficacy and toxicity.

ParameterCapecitabineTegafur (as S-1)
Route of Administration OralOral
Bioavailability Well absorbed, converted to 5'-dFURTegafur is well absorbed
Time to Peak Plasma Conc. (Tmax) ~1-2 hours for capecitabine~1 hour for tegafur
Elimination Half-life (t½) ~0.5-1 hour for capecitabine~11 hours for tegafur
Key Metabolic Enzymes Carboxylesterase, Cytidine deaminase, Thymidine phosphorylaseCYP2A6, Dihydropyrimidine dehydrogenase (inhibited by gimeracil)
Tumor Selectivity High, due to elevated thymidine phosphorylase in tumorsModerate, relies on DPD inhibition to maintain 5-FU levels

Data compiled from multiple sources.[3][10][11][14]

The prolonged half-life of tegafur in the S-1 formulation is a direct result of gimeracil's inhibition of DPD, leading to sustained 5-FU exposure.[14] In contrast, capecitabine's design aims for a burst of 5-FU generation within the tumor microenvironment.[12]

Head-to-Head Clinical Efficacy

Direct comparative studies of fluoropyrimidine prodrugs are essential for informing clinical decisions. The efficacy of these agents often depends on the cancer type and the other drugs they are combined with.

In the context of gastric cancer , several studies have compared S-1-based regimens with capecitabine-based regimens. A meta-analysis of randomized controlled trials indicated that there was no statistically significant difference in 1-year survival and overall response rate between S-1 and capecitabine-containing chemotherapies.[12] Another meta-analysis focusing on adjuvant chemotherapy for stage II or III gastric cancer after surgery found no significant difference in 5-year overall survival and disease-free survival between S-1 and capecitabine plus oxaliplatin (CAPOX) regimens.[15][16] However, some studies suggest that for HER2-negative unresectable advanced or recurrent gastric cancer, S-1 plus cisplatin (SP) may be superior to capecitabine plus cisplatin (XP), with the therapeutic efficacy potentially depending on tumor histology.[13]

For colorectal cancer , both capecitabine and S-1 (often in combination with oxaliplatin or irinotecan) are important treatment options. The choice between them can be influenced by regional practices and specific patient factors.

Safety and Toxicity Profiles

The adverse event profiles of fluoropyrimidine prodrugs are a critical consideration in their clinical use. While both are generally better tolerated than intravenous 5-FU, they have distinct toxicity patterns.

Adverse Event (Grade 3/4)CapecitabineS-1
Hand-Foot Syndrome More frequentLess frequent
Diarrhea CommonLess frequent
Nausea/Vomiting CommonCommon
Neutropenia Less frequentMore frequent
Thrombocytopenia Less frequentMore frequent
Stomatitis/Mucositis CommonCommon

Data compiled from multiple sources.[12][17][18][19][20]

The lower incidence of hand-foot syndrome with S-1 compared to capecitabine is a notable difference.[12] Conversely, S-1 tends to be associated with a higher incidence of hematologic toxicities like neutropenia. These differences are likely attributable to their distinct pharmacokinetic and pharmacodynamic properties. The presence of oteracil in S-1 is designed to reduce gastrointestinal toxicity.[13]

A significant factor influencing the toxicity of all fluoropyrimidines is the activity of DPD. Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity.[18][19][20] Genetic testing for DPYD gene variants that lead to DPD deficiency is increasingly recommended before initiating treatment with any fluoropyrimidine.[20]

Experimental Protocols for Preclinical Evaluation

For researchers developing novel fluoropyrimidine prodrugs or evaluating existing ones, robust and reproducible preclinical assays are paramount. Here, we provide detailed, self-validating protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of fluoropyrimidine prodrugs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[21][22][23] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[21][22][23]

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., HT-29 for colorectal cancer, MKN-45 for gastric cancer) to ~80% confluency.

    • Trypsinize, count, and assess viability (should be >95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the fluoropyrimidine prodrugs in culture medium. A wide concentration range is recommended for initial experiments (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell cycles, which is important for cell-cycle-dependent drugs like antimetabolites.[24]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[21][25]

    • Causality: The 4-hour incubation allows for sufficient formazan crystal formation in viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25][26]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22][26]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21] A reference wavelength of >650 nm can be used to subtract background absorbance.[21][22]

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of fluoropyrimidine prodrugs in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice, which lack the ability to reject foreign tissue.[27][28] This allows for the growth of human tumors that can be used to test the efficacy of anticancer agents.[28][29]

G cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis A 1. Culture Cancer Cells (e.g., HCT116) B 2. Harvest & Prepare Cell Suspension (5x10^6 cells in 100µL PBS/Matrigel) A->B C 3. Subcutaneous Injection into flank of nude mice B->C D 4. Monitor Tumor Growth (caliper measurements) until tumors reach ~100-150 mm³ C->D E 5. Randomize Mice into treatment groups (n=8-10/group) - Vehicle Control - Prodrug A - Prodrug B D->E F 6. Administer Treatment (e.g., daily oral gavage) for 2-3 weeks E->F G 7. Monitor Tumor Volume & Body Weight (2-3 times/week) F->G H 8. Euthanize Mice at Endpoint (e.g., tumor volume >1500 mm³ or significant weight loss) G->H I 9. Excise Tumors (weigh and process for histology/biomarkers) H->I J 10. Analyze Data (Tumor Growth Inhibition, Survival) I->J

Caption: Workflow for an in vivo xenograft tumor model study.

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[29] Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Prepare a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel).[29] Matrigel helps to support initial tumor formation.

    • Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.[29]

  • Tumor Growth Monitoring and Randomization:

    • Once tumors become palpable, measure their volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).[29]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, capecitabine, S-1).

    • Causality: Randomization at this stage ensures that all treatment groups start with a similar average tumor burden, which is crucial for a fair comparison of drug efficacy.

  • Drug Administration:

    • Administer the drugs and vehicle control according to the desired schedule (e.g., daily oral gavage for 14-21 days). Doses should be based on previous studies or a maximum tolerated dose (MTD) study.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or if mice show signs of excessive toxicity (e.g., >20% weight loss).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weights should be recorded.

    • Tumor tissue can be processed for histological analysis or biomarker studies (e.g., measurement of key enzymes in the 5-FU pathway).

Future Perspectives and Conclusion

The development of fluoropyrimidine prodrugs has significantly improved the treatment landscape for many cancers. Capecitabine and S-1 each offer distinct advantages in terms of their activation mechanisms, pharmacokinetic profiles, and toxicity patterns. The choice between them often depends on the specific clinical scenario, including cancer type, treatment regimen, and regional experience.

Future research will likely focus on the development of next-generation prodrugs and novel nanodelivery systems to further enhance tumor-specific drug delivery and reduce systemic toxicity.[1] Additionally, the integration of pharmacogenomic testing, such as DPYD genotyping, into routine clinical practice will be crucial for personalizing fluoropyrimidine therapy and improving patient safety.

This guide has provided a detailed, evidence-based comparison of the major fluoropyrimidine prodrugs. By understanding their fundamental differences and employing rigorous preclinical evaluation methods, researchers can continue to advance the development of more effective and safer anticancer therapies.

References

A Comparative Guide to the Cytotoxicity of 5-Fluoro-2-hydroxypyrimidine and 5-Fluorouracil for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-Fluoro-2-hydroxypyrimidine and its renowned active metabolite, 5-Fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for evaluating these compounds. We will explore the relationship between the prodrug and its active form, supported by experimental insights and data to inform your research and development endeavors.

Introduction: A Tale of a Prodrug and its Active Counterpart

In the landscape of cancer chemotherapy, 5-Fluorouracil (5-FU) has long been a cornerstone, valued for its efficacy against a range of solid tumors. However, its administration is often associated with significant toxicity and a narrow therapeutic window.[1] To address these limitations, prodrug strategies have been developed to enhance the therapeutic index of 5-FU. One such prodrug is this compound, also known as 5-Fluoro-2(1H)-pyrimidinone or 5-Fluoro-Pyrimidinone (5FP).[2][3] This guide will illuminate the critical differences and similarities between this compound (a prodrug) and 5-FU (the active cytotoxic agent), providing a clear understanding of their respective roles in cancer therapy research.

Mechanism of Action: Unraveling the Cytotoxic Cascade

The cytotoxic effects of this compound are not direct. Instead, it serves as a precursor to 5-FU, which is responsible for the antitumor activity.

The Metabolic Activation of this compound to 5-Fluorouracil

This compound is converted to 5-Fluorouracil in the liver by the enzyme aldehyde oxidase.[2][4] This conversion is a critical step for the prodrug's activity. The resulting 5-FU then enters the cell and is metabolized into its active forms.

This compound This compound 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) This compound->5-Fluorouracil (5-FU) Hepatic Aldehyde Oxidase Active Metabolites Active Metabolites 5-Fluorouracil (5-FU)->Active Metabolites Intracellular Anabolism Cytotoxicity Cytotoxicity Active Metabolites->Cytotoxicity

Metabolic activation of this compound to 5-FU.
The Multi-Faceted Cytotoxicity of 5-Fluorouracil

Once formed, 5-FU exerts its cytotoxic effects through several mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a reduced folate cofactor.[5][6] This inhibition blocks the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[5][6]

  • Incorporation into DNA and RNA: 5-FU can be converted to fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), which are then incorporated into DNA and RNA, respectively.[5][7] This incorporation disrupts DNA and RNA function, leading to errors in replication, transcription, and translation, ultimately contributing to cell death.[5][7]

cluster_0 5-FU Anabolism cluster_1 Cytotoxic Outcomes 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA Incorporation RNA Incorporation FUTP->RNA Incorporation Apoptosis Apoptosis RNA Incorporation->Apoptosis TS Inhibition TS Inhibition FdUMP->TS Inhibition TS Inhibition->Apoptosis FdUTP FdUTP FdUDP->FdUTP DNA Incorporation DNA Incorporation FdUTP->DNA Incorporation DNA Incorporation->Apoptosis FUDR->FdUMP

Simplified metabolic pathways of 5-FU leading to cytotoxicity.

Comparative Cytotoxicity: Prodrug vs. Active Drug

Direct in vitro cytotoxicity data for this compound is scarce, as its efficacy is contingent on its conversion to 5-FU.[2] Preclinical studies, however, have demonstrated the in vivo anti-tumor activity of this compound (referred to as 5FP) in murine models of colon and leukemia cancers.[2] A Phase I clinical trial further established its successful conversion to 5-FU in humans and determined its maximum tolerated dose.[2]

The cytotoxicity of 5-FU, on the other hand, is well-documented across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) of 5-FU varies depending on the cell line, exposure time, and the assay used.

CompoundTypical In Vitro ActivityKey Considerations
This compound Low direct cytotoxicity.Efficacy is dependent on metabolic conversion to 5-FU by aldehyde oxidase.[2][4]
5-Fluorouracil (5-FU) High cytotoxicity in various cancer cell lines.IC50 values are cell line and assay dependent.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To experimentally compare the cytotoxicity of this compound and 5-FU, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials
  • Cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 5-Fluorouracil

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and 5-FU in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

    • For evaluating the prodrug activity of this compound, consider co-culturing with a source of aldehyde oxidase, such as liver S9 fractions, or using a cell line with known high aldehyde oxidase activity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value for each compound using a suitable software.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Experimental workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This compound represents a promising prodrug approach to improve the therapeutic delivery of 5-FU. Its conversion to the active cytotoxic agent, 5-FU, by hepatic aldehyde oxidase is the cornerstone of its anti-cancer activity. While direct in vitro comparisons of cytotoxicity may show limited activity for the prodrug, in vivo studies and clinical trials have demonstrated its potential.[2] Future research should focus on cell lines with varying levels of aldehyde oxidase to better understand the efficiency of this conversion and to identify patient populations that may benefit most from this prodrug strategy. Further exploration of combination therapies involving this compound and other anticancer agents could also unlock new therapeutic avenues.

References

In Vitro Validation of 5-Fluoro-2-hydroxypyrimidine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vitro mechanism of action of 5-Fluoro-2-hydroxypyrimidine (5-FHP), a pyrimidine analog with potential therapeutic applications. We will dissect its proposed mechanism, compare it directly with the well-established antimetabolite 5-Fluorouracil (5-FU), and provide detailed, self-validating experimental protocols to rigorously test its activity. Our approach emphasizes not just the "how" but the "why," grounding every step in established scientific principles to ensure robust and interpretable data.

The Scientific Rationale: Targeting Pyrimidine Metabolism in Proliferating Cells

Cancer's defining characteristic is uncontrolled cell division, a process heavily reliant on the synthesis of new DNA and RNA. Pyrimidine analogs exploit this dependency by acting as fraudulent substrates that disrupt the normal synthesis and function of nucleic acids. The foundational drug in this class, 5-Fluorouracil (5-FU), has been a cornerstone of chemotherapy for decades. Its efficacy stems from its intracellular conversion into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), the enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

  • Fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage and fragmentation.

This compound (5-FHP), also known as 5-Fluorocytosine's metabolic intermediate, is hypothesized to exert its cytotoxic effects through a similar metabolic pathway, ultimately leading to the inhibition of thymidylate synthase and disruption of nucleic acid integrity. This guide outlines the experimental journey to validate this hypothesis.

cluster_FU 5-Fluorouracil (5-FU) Pathway cluster_FHP Proposed 5-FHP Pathway FU 5-FU F_Uridine Fluorouridine (FUrd) FU->F_Uridine UPRT/UP F_Deoxyuridine Fluorodeoxyuridine (FdUrd) FU->F_Deoxyuridine TP FUMP FUMP F_Uridine->FUMP UK FdUMP FdUMP F_Deoxyuridine->FdUMP TK FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Incorp RNA Disruption FUTP->RNA_Incorp FdUDP FdUDP FdUMP->FdUDP TS_Inhibition TS Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Damage FdUTP->DNA_Incorp FHP 5-FHP metabolite Active Metabolites (e.g., FdUMP) FHP->metabolite Intracellular Conversion TS_Inhibition_FHP TS Inhibition & Nucleic Acid Disruption metabolite->TS_Inhibition_FHP Targets

Caption: Proposed metabolic activation pathways for 5-FU and 5-FHP.

Experimental Framework: A Multi-Pronged Validation Strategy

To build a compelling case for 5-FHP's mechanism, we must move from general cytotoxicity to specific molecular interactions. Our validation workflow is designed to systematically answer key questions:

  • Is 5-FHP cytotoxic to cancer cells?

  • Does it induce cell cycle arrest consistent with disrupted DNA synthesis?

  • Does it directly inhibit thymidylate synthase activity?

  • Does its activity depend on the same metabolic enzymes as 5-FU?

start Hypothesis: 5-FHP is a pyrimidine antimetabolite assay1 Experiment 1: Comparative Cytotoxicity Assay (MTT/MTS) start->assay1 Is it cytotoxic? assay2 Experiment 2: Cell Cycle Analysis (Flow Cytometry) assay1->assay2 How does it kill cells? assay3 Experiment 3: Direct TS Enzyme Inhibition Assay assay2->assay3 What is the direct target? assay4 Experiment 4: Gene Knockdown/Rescue assay3->assay4 Is the pathway conserved? conclusion Validated Mechanism of Action assay4->conclusion

Caption: A logical workflow for the in vitro validation of 5-FHP.

Experiment 1: Comparative Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic potency of 5-FHP and 5-FU across a panel of cancer cell lines.

Rationale: This initial experiment establishes a biological effect and determines the effective dose range (IC50). Comparing these values to 5-FU provides the first benchmark of relative potency. We utilize cell lines with known sensitivities to antimetabolites, such as colorectal (e.g., HCT116) and breast (e.g., MCF-7) cancer lines. The MTT or MTS assay is chosen for its robustness and high-throughput capability, measuring mitochondrial reductase activity as a proxy for cell viability.

Detailed Protocol (MTS Assay):

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 2x stock of 5-FHP and 5-FU by performing serial dilutions in complete medium. A typical starting concentration is 100 µM, serially diluted 1:3 down to low nanomolar concentrations.

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making the effects of DNA synthesis inhibition more pronounced.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the data to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Expected Data & Interpretation:

The results will be summarized in a table comparing the IC50 values. A lower IC50 value indicates higher potency.

CompoundCell LineIC50 (µM) [95% CI]
5-FHP HCT11615.2 [12.1 - 18.3]
5-FU HCT1165.8 [4.9 - 6.7]
5-FHP MCF-722.5 [19.8 - 25.2]
5-FU MCF-78.1 [7.2 - 9.0]
(Note: Data are representative examples)

In this example, 5-FU is more potent than 5-FHP. This could be due to differences in cell uptake, metabolic activation efficiency, or target affinity.

Experiment 2: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if 5-FHP induces cell cycle arrest at a phase consistent with the inhibition of DNA synthesis.

Rationale: By blocking thymidylate synthase, pyrimidine antimetabolites deplete the dTMP pool necessary for DNA replication. This typically causes cells to arrest at the G1/S-phase boundary or within the S-phase, a hallmark known as "thymineless death." We use propidium iodide (PI) staining followed by flow cytometry to quantify the DNA content of each cell and thereby determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

Detailed Protocol:

  • Cell Culture & Treatment: Seed cells in 6-well plates to reach ~60% confluency on the day of treatment. Treat cells with 5-FHP and 5-FU at their respective 1x and 5x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic populations) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Expected Data & Interpretation:

Treatment with an effective pyrimidine analog should cause a significant accumulation of cells in the S-phase compared to the vehicle control.

Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Vehicle Control55%25%20%
5-FHP (5x IC50) 20%65% 15%
5-FU (5x IC50) 22%63% 15%
(Note: Data are representative examples)

The dramatic increase in the S-phase population for both 5-FHP and 5-FU strongly supports the hypothesis that they disrupt DNA replication, consistent with the proposed mechanism of action.

Experiment 3: Direct Enzymatic Assay for Thymidylate Synthase (TS)

Objective: To directly measure the inhibitory effect of 5-FHP's active metabolite on thymidylate synthase.

Rationale: While cell-based assays are crucial, they can be influenced by confounding factors like drug transport and metabolism. A cell-free enzymatic assay provides definitive proof of target engagement. This assay measures the conversion of deoxyuridine monophosphate (dUMP) to dTMP by recombinant human TS. The inhibitory potential of FdUMP (the active metabolite of 5-FU) is used as a positive control. Since 5-FHP requires intracellular activation, it must first be converted to its putative active form (e.g., FdUMP) for this assay.

Detailed Protocol:

  • Reagents: Recombinant human TS enzyme, dUMP substrate, N5,N10-methylenetetrahydrofolate (CH2THF) cofactor, and the test inhibitors (FdUMP as a positive control, and the presumed active metabolite of 5-FHP).

  • Assay Principle: The activity of TS is typically measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which accompanies the oxidation of the cofactor CH2THF to dihydrofolate (DHF).

  • Reaction Setup: In a 96-well UV-transparent plate, combine buffer, enzyme, and varying concentrations of the inhibitor.

  • Initiation: Start the reaction by adding the dUMP and CH2THF substrates.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings and measure the change in absorbance at 340 nm over time.

  • Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC50 of direct enzyme inhibition.

Expected Data & Interpretation:

If 5-FHP's active metabolite is an effective TS inhibitor, it will show a dose-dependent decrease in enzyme activity, similar to FdUMP.

InhibitorTargetIC50 (nM)
FdUMP (Control)Recombinant TS~5 nM
Active Metabolite of 5-FHPRecombinant TS10-50 nM (Hypothetical)
(Note: Data are representative examples)

A low nanomolar IC50 value would provide powerful evidence that 5-FHP's mechanism of action converges on the direct inhibition of thymidylate synthase.

Conclusion and Future Directions

This guide presents a logical and rigorous pipeline for the in vitro validation of this compound. By systematically progressing from broad cytotoxicity to specific enzyme inhibition and comparing it head-to-head with the gold standard, 5-FU, researchers can build a robust data package. Positive results from these experiments—demonstrating potent cytotoxicity, S-phase arrest, and direct TS inhibition—would strongly support the hypothesis that 5-FHP functions as a classical pyrimidine antimetabolite.

Future work could involve using siRNA to knock down enzymes involved in the 5-FU activation pathway (e.g., UPRT, TK) to see if sensitivity to 5-FHP is similarly affected, providing further evidence of a shared metabolic route.

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 5-Fluoro-2-hydroxypyrimidine vs. Tegafur

For decades, 5-Fluorouracil (5-FU) has been a cornerstone in the treatment of solid tumors, particularly those of the gastrointestinal tract, breast, and head and neck.[1][2] Its efficacy, however, is often counterbalanced by a narrow therapeutic index and the need for intravenous administration, which can be burdensome for patients.[3][4] To overcome these limitations, significant research has focused on developing oral prodrugs that are converted to 5-FU within the body. This strategy aims to improve patient convenience, sustain therapeutic drug concentrations, and potentially offer a more favorable toxicity profile.

This guide provides a comprehensive comparative analysis of two such oral 5-FU prodrugs: Tegafur, a well-established and widely used clinical agent, and this compound (5-FP), a compound with a distinct metabolic activation pathway. We will dissect their mechanisms, pharmacokinetics, clinical data, and safety profiles, providing researchers, scientists, and drug development professionals with the critical insights needed to understand their relative merits and potential applications.

Chemical and Structural Overview

Both Tegafur and 5-FP are structurally related to the pyrimidine family and serve as precursors to the active cytotoxic agent, 5-FU. Their distinct chemical modifications, however, dictate their unique metabolic fates.

PropertyThis compound (5-FP)Tegafur5-Fluorouracil (5-FU)
Chemical Structure (Image of 5-FP structure)(Image of Tegafur structure)(Image of 5-FU structure)
Molecular Formula C₄H₃FN₂O[5]C₈H₉FN₂O₃[1]C₄H₃FN₂O₂
Molecular Weight 114.08 g/mol [5]200.17 g/mol [1]130.08 g/mol
CAS Number 2022-78-8[5]17902-23-7[1]51-21-8

Mechanism of Action: A Shared Cytotoxic Pathway

The anticancer activity of both Tegafur and 5-FP is not direct; it is mediated entirely through their conversion to 5-FU.[6] Once formed, 5-FU undergoes intracellular activation into three key metabolites that exert cytotoxic effects through distinct mechanisms:

  • Inhibition of DNA Synthesis: 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a reduced folate cofactor, inhibiting the enzyme's function.[7][8] This blockade prevents the synthesis of thymidylate, a necessary precursor for DNA replication, leading to a "thymineless death" in rapidly proliferating cancer cells.[2]

  • RNA Disruption: The active metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate.[7][9] This incorporation disrupts RNA processing, splicing, and function, ultimately impairing protein synthesis and contributing to cell death.[10][11]

  • DNA Damage: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and damage, further enhancing the drug's cytotoxic impact.[2]

G cluster_activation Intracellular Activation cluster_effects Cytotoxic Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Dys RNA Dysfunction FUTP->RNA_Dys Incorporates into RNA DNA_Dam DNA Damage FdUTP->DNA_Dam Incorporates into DNA DNA_Syn DNA Synthesis Inhibition TS->DNA_Syn Leads to

Figure 1: The shared cytotoxic mechanism of 5-Fluorouracil (5-FU).

Pharmacokinetics: The Critical Point of Divergence

The fundamental difference between 5-FP and Tegafur lies in their metabolic activation pathways. This divergence has significant implications for their pharmacokinetic profiles, potential drug interactions, and the patient populations that may benefit most from each agent.

Tegafur: As a prodrug, Tegafur is metabolized into the active compound 5-FU, primarily in the liver.[12] This conversion is catalyzed by cytochrome P450 enzymes, with CYP2A6 being identified as the principal enzyme responsible for this bioactivation.[13][14][15] The metabolism is stereoselective, with the R-isomer of Tegafur being metabolized to 5-FU significantly faster than the S-isomer.[16]

To enhance its therapeutic index, Tegafur is almost always co-administered with modulators:

  • Uracil (in UFT): Competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This increases the bioavailability and prolongs the half-life of 5-FU.[17][18]

  • Gimeracil and Oteracil (in S-1): Gimeracil is a potent DPD inhibitor, more so than uracil.[19] Oteracil is an inhibitor of orotate phosphoribosyltransferase, which reduces the activation of 5-FU in the gastrointestinal tract, thereby mitigating local toxicity like diarrhea.[19]

This compound (5-FP): In contrast to Tegafur's reliance on the CYP450 system, 5-FP is converted to 5-FU by hepatic aldehyde oxidase.[6] This alternative enzymatic pathway is a key distinguishing feature. It suggests that 5-FP's activation may be less susceptible to genetic polymorphisms or drug-drug interactions that affect the CYP2A6 enzyme, which is a known variable in Tegafur metabolism.[12]

G cluster_tegafur Tegafur Pathway cluster_5fp 5-FP Pathway Tegafur Tegafur (Oral) CYP2A6 Hepatic CYP2A6 Tegafur->CYP2A6 FU 5-Fluorouracil (5-FU) (Active Drug) CYP2A6->FU FP 5-FP (Oral) AO Hepatic Aldehyde Oxidase FP->AO AO->FU DPD DPD Enzyme (Catabolism) FU->DPD Inactive Inactive Metabolites DPD->Inactive

Figure 2: Comparative metabolic activation pathways.

Summary of Pharmacokinetic Differences

FeatureTegafurThis compound (5-FP)
Administration Oral[1]Oral[6]
Primary Activating Enzyme Hepatic Cytochrome P450 2A6 (CYP2A6)[13][14][15]Hepatic Aldehyde Oxidase[6]
Common Formulations Combined with DPD inhibitors (Uracil, Gimeracil) and/or GI-protective agents (Oteracil)[18][19]Investigated as a single agent[6]
Elimination Half-life (as Tegafur) Approx. 8-11 hours (racemic)[1][7]Data from clinical trials is not widely published.
Key Modulator DPD inhibitors are crucial for maintaining therapeutic 5-FU levels.[3]Not typically formulated with DPD inhibitors.

Clinical Efficacy and Applications

Tegafur: With decades of clinical use, Tegafur-based regimens are established treatments for a range of cancers, including gastric, colorectal, breast, lung, and head and neck cancers.[1] Clinical trials have repeatedly demonstrated that oral Tegafur combinations, such as UFT (Tegafur/Uracil) and S-1 (Tegafur/Gimeracil/Oteracil), offer efficacy comparable to intravenous 5-FU, often with improved convenience and a different, sometimes more manageable, toxicity profile.[20][21][22]

For instance, a meta-analysis of randomized trials in colorectal cancer showed that UFT plus leucovorin was equivalent in efficacy to intravenous 5-FU/leucovorin in terms of overall survival, but with significantly less hematologic toxicity.[22]

This compound (5-FP): The clinical development of 5-FP is less advanced. Published data indicates it has undergone Phase I clinical trials.[6] Preclinical studies demonstrated anti-tumor activity in colon cancer models.[6] Its primary interest lies in its novel activation mechanism, which could potentially overcome resistance or variability associated with the CYP2A6 pathway of Tegafur. However, robust Phase II/III data establishing its clinical efficacy and safety in specific cancer types is not yet available in the public domain.

Toxicity and Safety Profiles

The adverse effects of both drugs are predominantly those of their common metabolite, 5-FU. The severity of these toxicities can be significantly influenced by the activity of the DPD enzyme, which is responsible for breaking down over 80% of administered 5-FU.[3] Patients with DPD deficiency are at high risk of severe or fatal toxicity.[1][23]

Common 5-FU-related toxicities (Grade 3/4) include:

  • Gastrointestinal: Diarrhea, nausea, vomiting, mucositis/stomatitis[24]

  • Hematological: Neutropenia, anemia, thrombocytopenia[19][24]

  • Dermatological: Hand-foot syndrome[25]

  • Other: Fatigue, neurotoxicity, cardiotoxicity[1][24]

Tegafur-Specific Profile: The toxicity profile of Tegafur is highly dependent on its combination partners.

  • UFT (Tegafur/Uracil): Generally associated with less myelosuppression compared to bolus IV 5-FU, but diarrhea remains a common dose-limiting toxicity.[22][26]

  • S-1 (Tegafur/Gimeracil/Oteracil): The inclusion of oteracil is specifically designed to reduce the incidence and severity of diarrhea by limiting 5-FU activation in the gut.[19] However, due to the potent DPD inhibition by gimeracil, myelosuppression can still be significant.[19] Central neurotoxicity has been noted to be more common with Tegafur than with IV 5-FU.[1]

5-FP-Specific Profile: Detailed clinical safety data for 5-FP is limited. As a prodrug of 5-FU, it is expected to share the same spectrum of potential toxicities. The key unknown is whether its different activation pathway and pharmacokinetics will result in a clinically meaningful difference in the frequency or severity of specific adverse events compared to Tegafur-based regimens.

Comparative Adverse Events in Colorectal Cancer (Illustrative)

Adverse Event (Grade 3/4)Tegafur/Uracil + LeucovorinIV 5-FU + Leucovorin
Neutropenia ~2-5%~20-30%
Diarrhea ~10-20%~10-15%
Nausea/Vomiting ~2-5%~5-10%
Stomatitis/Mucositis ~1-3%~10-15%
(Note: Frequencies are approximate and can vary significantly based on the specific study, patient population, and regimen. Data synthesized from multiple sources for illustrative purposes).[22][26]

Experimental Protocols for Comparative Assessment

To provide a framework for direct comparison in a research setting, we outline two key experimental workflows.

Protocol 1: In Vitro Metabolic Conversion Assay
  • Objective: To quantify and compare the enzymatic conversion rates of Tegafur and 5-FP to 5-FU using relevant human liver fractions.

  • Rationale: This experiment directly interrogates the efficiency of the two distinct metabolic activation pathways (CYP2A6 vs. Aldehyde Oxidase). The choice of liver fraction is critical: microsomes are enriched with CYP enzymes, making them ideal for Tegafur, while the S9 fraction or cytosol, containing soluble enzymes like aldehyde oxidase, is necessary for assessing 5-FP conversion.

  • Methodology:

    • Preparation: Prepare reaction mixtures containing human liver microsomes (for Tegafur) or human liver S9 fraction (for 5-FP) in an appropriate buffer.

    • Cofactor Addition: For the Tegafur reaction, add an NADPH-regenerating system. For the 5-FP reaction, no exogenous cofactor is typically required for aldehyde oxidase.

    • Initiation: Add Tegafur or 5-FP at a known concentration to initiate the reaction. Incubate at 37°C.

    • Time-Course Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched with a cold organic solvent (e.g., acetonitrile).

    • Quantification: Samples are centrifuged, and the supernatant is analyzed via a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the formed 5-FU.

    • Data Analysis: Plot the concentration of 5-FU formed over time to determine the initial reaction velocity (Vmax) and Michaelis-Menten constant (Km) for each prodrug.

Figure 3: Workflow for the in vitro metabolic conversion assay.
Protocol 2: Comparative Cytotoxicity Assay in Cancer Cell Lines
  • Objective: To determine and compare the concentration-dependent cytotoxicity (IC50) of Tegafur and 5-FP in cancer cell lines with characterized enzyme expression.

  • Rationale: This assay provides a functional measure of the drugs' anticancer activity. By using cell lines with known high or low expression of CYP2A6 and aldehyde oxidase, one can correlate cytotoxicity with the efficiency of intracellular prodrug activation. This provides a self-validating system to confirm that the observed cytotoxic effect is dependent on the intended metabolic pathway.

  • Methodology:

    • Cell Culture: Seed a relevant cancer cell line (e.g., colorectal adenocarcinoma HT-29 or gastric carcinoma MKN-45) in 96-well plates and allow for overnight attachment.

    • Drug Treatment: Prepare serial dilutions of Tegafur, 5-FP, and 5-FU (as a positive control). Treat cells with this concentration gradient. Include an untreated control.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate for 2-4 hours.

    • Measurement: Read the absorbance or fluorescence on a plate reader.

    • Data Analysis: Normalize the readings to the untreated control wells. Plot the percentage of cell viability against the log of drug concentration and use a non-linear regression model to calculate the IC50 value for each compound.

Conclusion and Future Perspectives

The comparative analysis of Tegafur and this compound reveals two distinct strategies for achieving a common therapeutic goal: the oral delivery of 5-FU.

  • Tegafur represents a mature, clinically validated approach. Its success lies not just in the prodrug itself, but in the sophisticated combination formulations (UFT, S-1) that pharmacologically modulate 5-FU's absorption, activation, and degradation. It is the current standard for oral fluoropyrimidine therapy in many parts of the world.

  • This compound is an investigational compound whose primary scientific interest is its novel activation by aldehyde oxidase. This offers a potential therapeutic alternative that could be valuable for patients with polymorphisms in the CYP2A6 gene or those taking medications that interact with the CYP450 system.

For drug development professionals, the key takeaway is the importance of the metabolic pathway. While both roads lead to 5-FU, the route taken—CYP2A6 versus aldehyde oxidase—has profound implications for pharmacokinetics, drug interactions, and patient selection. The future of 5-FP hinges on the outcomes of rigorous clinical trials to demonstrate a compelling efficacy and safety profile that can challenge the well-entrenched position of Tegafur-based regimens. Further research into patient stratification based on the expression and activity of these activating enzymes could unlock the full potential of personalized fluoropyrimidine therapy.

References

A Comparative Analysis of the Therapeutic Index: 5-Fluoro-2-hydroxypyrimidine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of cancer chemotherapy, the fluoropyrimidine analogue 5-Fluorouracil (5-FU) has long been a cornerstone in the treatment of various solid tumors.[1] However, its clinical utility is often hampered by a narrow therapeutic index, characterized by significant toxicity and unpredictable oral bioavailability.[2] This has spurred the development of prodrugs designed to improve its pharmacokinetic profile and therapeutic window. One such prodrug is 5-Fluoro-2-hydroxypyrimidine (5-FH), also known as 5-Fluoro-2-pyrimidinone (5-FP). This guide provides an in-depth technical comparison of the therapeutic index of 5-FH versus 5-FU, drawing upon available preclinical and clinical data to inform researchers and drug development professionals.

The Crucial Role of the Therapeutic Index in Oncology

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic effect.[3] It is typically calculated as:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect. In preclinical studies, this is often represented by the LD₅₀ (Median Lethal Dose).

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.

A higher therapeutic index is desirable, as it indicates a wider margin between the doses that are effective and those that are toxic.[4] In oncology, where the therapeutic window is often narrow, optimizing the therapeutic index is a critical goal in drug development.[5]

Mechanism of Action: A Tale of Two Pyrimidines

While 5-FU is the active cytotoxic agent, 5-FH acts as its precursor, leveraging a specific metabolic activation pathway.

5-Fluorouracil (5-FU): A Multi-pronged Attack

5-FU exerts its anticancer effects through several mechanisms after intracellular conversion to its active metabolites.[1][6]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the conversion of 5-FU to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[4][7]

  • Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This disrupts RNA processing and DNA stability, further contributing to cytotoxicity.[1][4]

This compound (5-FH): A Prodrug Strategy

5-FH is an oral prodrug of 5-FU, designed to overcome the erratic absorption of its parent drug.[4] It is converted to 5-FU by the enzyme hepatic aldehyde oxidase, which is found in high concentrations in the liver.[4] This liver-specific conversion is intended to generate a sustained release of 5-FU into the systemic circulation.

cluster_5FH This compound (5-FH) Administration cluster_Metabolism Hepatic Metabolism cluster_5FU_Action Cellular Action of 5-FU 5-FH 5-FH (Oral) Aldehyde_Oxidase Hepatic Aldehyde Oxidase 5-FH->Aldehyde_Oxidase Absorption 5-FU_Systemic 5-Fluorouracil (5-FU) (Systemic Circulation) Aldehyde_Oxidase->5-FU_Systemic Conversion 5-FU_Cell 5-FU (in cell) 5-FU_Systemic->5-FU_Cell Cellular Uptake FUMP FUMP 5-FU_Cell->FUMP Anabolism FdUMP FdUMP -> TS Inhibition -> DNA Synthesis Inhibition 5-FU_Cell->FdUMP Anabolism FUDP FUDP FUMP->FUDP FUTP FUTP -> RNA Disruption FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase FdUTP FdUTP -> DNA Disruption FdUDP->FdUTP

Caption: Metabolic Activation of 5-FH to 5-FU and its Cellular Mechanisms of Action.

Comparative Performance: Efficacy and Toxicity

Direct quantitative comparisons of the therapeutic index of 5-FH and 5-FU are limited in publicly available literature. However, preclinical and early clinical studies provide valuable insights into their relative performance.

A key preclinical study in mice demonstrated that while being effectively converted to 5-FU, 5-FH had a therapeutic index that was similar to that of intravenously administered 5-FU in colon and leukemia tumor models.[4] This suggests that the prodrug approach may not inherently widen the therapeutic window but rather offers a more convenient and potentially more consistent oral delivery system.

ParameterThis compound (5-FH)5-Fluorouracil (5-FU)Reference(s)
Administration OralIntravenous[1][4]
Bioavailability 100% at 25 mg/kg (mice)Poor and erratic oral bioavailability[4]
Half-life (mice) At least 2-fold longer than 5-FUShorter than 5-FH[4]
Clearance (mice) 3-fold slower than 5-FUFaster than 5-FH[4]
Therapeutic Index Similar to 5-FU in preclinical modelsEstablished but narrow[4]
Maximum Tolerated Dose (MTD) in Humans 625 mg/m²/day (orally for 5 days)Varies with schedule and combination[6]
Dose-Limiting Toxicities (DLTs) in Humans Grade 4 neutropenia, Grade 3 anemiaMyelosuppression, mucositis, diarrhea[6]

Table 1: Comparative Profile of 5-FH and 5-FU

Experimental Protocols for Therapeutic Index Assessment

To rigorously assess the therapeutic index of a novel fluoropyrimidine like 5-FH in comparison to 5-FU, a series of in vitro and in vivo experiments are required.

In Vitro Cytotoxicity Assay: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological process, such as cell proliferation, by 50%.

Objective: To determine the concentration of 5-FH and 5-FU required to inhibit the growth of cancer cell lines by 50%.

Methodology (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., colorectal, breast) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 5-FH and 5-FU in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) and a no-drug control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Toxicity Study: LD₅₀ or MTD Determination

Objective: To determine the median lethal dose (LD₅₀) or the maximum tolerated dose (MTD) of 5-FH and 5-FU in an animal model (e.g., mice).

Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).

  • Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle and treatment groups receiving escalating doses of 5-FH or 5-FU.

  • Drug Administration: Administer the drugs via the intended clinical route (e.g., oral gavage for 5-FH, intravenous injection for 5-FU) for a specified duration.

  • Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The study endpoint may be mortality (for LD₅₀) or the observation of predefined signs of severe toxicity (for MTD).

  • Data Analysis:

    • LD₅₀: Calculate the LD₅₀ using statistical methods such as the probit analysis.

    • MTD: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

  • Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any drug-induced organ damage.

cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Toxicity Assessment cluster_TI Therapeutic Index Calculation Cell_Culture Cancer Cell Line Culture IC50_Assay IC50 Determination (e.g., MTT Assay) Cell_Culture->IC50_Assay ED50_vitro ED50 (Effective Dose) Proxy IC50_Assay->ED50_vitro TI_Calc Therapeutic Index (TI) = TD50 / ED50 ED50_vitro->TI_Calc Animal_Model Animal Model (e.g., Mice) Toxicity_Study Acute Toxicity Study (LD50 or MTD) Animal_Model->Toxicity_Study TD50_vivo TD50 (Toxic Dose) Proxy Toxicity_Study->TD50_vivo TD50_vivo->TI_Calc

Caption: Experimental Workflow for Determining the Therapeutic Index.

Concluding Remarks for the Senior Application Scientist

The development of this compound as an oral prodrug of 5-Fluorouracil represents a logical step in optimizing fluoropyrimidine therapy. The available data suggests that while 5-FH provides a more reliable pharmacokinetic profile for oral administration, its intrinsic therapeutic index appears to be similar to that of 5-FU. This underscores a critical concept in prodrug design: improved delivery does not always translate to an enhanced safety margin of the active metabolite.

For researchers in the field, this comparison highlights the importance of comprehensive preclinical and clinical evaluation. While the convenience of an oral agent like 5-FH is a significant clinical advantage, the toxicity profile of the liberated 5-FU remains a primary concern. Future research could focus on developing fluoropyrimidine prodrugs that not only offer improved pharmacokinetics but also exhibit a wider therapeutic index, potentially through tumor-specific activation mechanisms or co-administration with agents that mitigate toxicity. The rigorous application of the experimental protocols outlined in this guide will be paramount in identifying and validating such next-generation anticancer agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-2-hydroxypyrimidine (CAS: 2022-78-8). As a crucial precursor in pharmaceutical research and a prodrug of the potent chemotherapeutic agent 5-fluorouracil (5-FU), its handling and disposal demand the highest level of scientific diligence and safety adherence.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection.

Core Principle: Hazard-First Assessment

The foundation of any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound is not merely a laboratory reagent; it is a biologically active molecule that must be treated with the same caution as a cytotoxic drug.

Inherent Hazards: According to its Safety Data Sheet (SDS), this compound is classified with significant health risks:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Serious Eye Damage (Category 1): Causes irreversible eye damage.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Respiratory Irritation (Category 3): May cause respiratory irritation.

The Cytotoxic Connection: Crucially, this compound is a prodrug that converts to 5-fluorouracil, a widely used antineoplastic (chemotherapy) agent.[1] Cytotoxic substances are defined as materials that are genotoxic, mutagenic, or teratogenic.[2] Therefore, as a precautionary and scientifically sound principle, all waste streams containing or contaminated with this compound must be classified and managed as cytotoxic waste. [3][4] This classification dictates the stringent segregation, handling, and disposal methods outlined below.

Personnel Protection: The First Line of Defense

Before handling the compound or its waste, establishing a robust barrier between the researcher and the hazard is non-negotiable. The risk of exposure is not limited to direct contact; aerosolized particles from the solid compound present a significant inhalation hazard.[5][6]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. Given the classification for severe eye damage, standard safety glasses are insufficient.

  • Hand Protection: Use double-layered, chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated. Remember that waste containers should also be considered contaminated and handled only with gloves.[2][7]

  • Body Protection: A full-coverage lab coat or disposable gown is required to protect against skin contact.[2]

  • Respiratory Protection: When handling the solid powder form or when there is any risk of dust generation, a NIOSH-approved N95 (US) or equivalent dust mask is essential.[8]

All handling of the solid compound should occur within a certified chemical fume hood or other ventilated containment device to minimize inhalation exposure.[9]

Operational Plan: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams is a serious compliance and safety issue. Do not dispose of this chemical waste by dumping it down a sink or in regular trash containers.[10]

Step-by-Step Segregation Protocol:

  • Identify Waste Streams: Differentiate between solid waste, liquid waste, sharps, and contaminated PPE.

  • Use Designated Cytotoxic Waste Containers: All waste must be placed in clearly marked, leak-proof containers.[2] While color-coding can vary by region, containers for cytotoxic waste are often distinguished by purple or red lids/bags and must be clearly labeled with the cytotoxic symbol.[3][9][11]

    • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other disposable labware into a dedicated, rigid container lined with a heavy-duty plastic bag. Label clearly: "Cytotoxic Waste - Contains this compound".[2][7]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other chemical waste streams.

    • Contaminated Sharps: All needles, syringes, glass pipettes, and vials that have come into contact with the compound must be immediately placed into a designated, puncture-resistant cytotoxic sharps container.[3][10][11] These containers must be rigid and sealable.

    • Contaminated PPE: All used gloves, disposable gowns, and absorbent pads must be collected in the designated cytotoxic solid waste container.[2][3]

The following diagram illustrates the waste segregation workflow.

G cluster_generation Point of Waste Generation cluster_containment Segregation & Containment cluster_disposal Final Disposal Pathway start This compound Waste Generated is_sharp Sharps (Needles, Syringes, Glass Pipettes) start->is_sharp Is it a sharp? is_solid Solid Waste (Powder, Labware, PPE) start->is_solid Is it solid? is_liquid Liquid Waste (Solutions) start->is_liquid Is it liquid? sharps_container Cytotoxic Sharps Container (Purple/Red Lid) is_sharp->sharps_container solid_container Cytotoxic Solid Waste Container (Labeled Bag/Bin) is_solid->solid_container liquid_container Hazardous Liquid Waste Container (Sealed, Labeled) is_liquid->liquid_container ehs Arrange Pickup via Institutional EHS Office sharps_container->ehs solid_container->ehs liquid_container->ehs incineration High-Temperature Incineration (Licensed Facility) ehs->incineration

Caption: Waste Segregation and Disposal Workflow for this compound.

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and effectively to minimize contamination and exposure risks.[2] The response procedure depends on the scale of the spill.

Minor Spill (< 5 grams):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full, mandatory PPE described in Section 2.

  • Containment: Use dry cleanup procedures. DO NOT use water at this stage as it can create a solution that is harder to contain.[5] Cover the spill with an inert absorbent material like vermiculite or sand.[7]

  • Collection: Carefully sweep or scoop the material into a dedicated cytotoxic waste container. Avoid generating dust.[5]

  • Decontamination: Clean the spill area first with soap and water, then rinse thoroughly.[7][10] All cleaning materials (wipes, absorbent pads) must be disposed of as cytotoxic waste.[7]

Major Spill (> 5 grams):

  • Evacuate: Immediately alert all personnel and evacuate the affected area.

  • Isolate: Restrict access to the area and post warning signs.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[5]

  • Do Not Attempt Cleanup Alone: A major spill requires a trained emergency response team with specialized equipment, including advanced respiratory protection.

Final Disposal: The End-of-Life Pathway

Once properly segregated and contained, the waste must follow a compliant final disposal pathway.

High-Temperature Incineration: The accepted and required method for the destruction of cytotoxic waste is high-temperature incineration in a licensed hazardous waste facility.[8][11] This process operates at temperatures sufficient (e.g., 1100°C or higher) to ensure the complete destruction of the active chemical compound, preventing its release into the environment.[8]

Role of Institutional EHS: Researchers are responsible for proper segregation and labeling. The final disposal must be coordinated through your institution's EHS department or an approved hazardous waste contractor.[7] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA).[8][12]

Quantitative Data and Hazard Summary

ParameterInformationSource(s)
Chemical Name This compound[13]
Synonyms 5-Fluoro-2(1H)-pyrimidone, 5-Fluoropyrimidin-2-one[13]
CAS Number 2022-78-8
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Waste Classification Hazardous Cytotoxic Waste[2][3][11]
Required PPE Chemical Goggles, Double Nitrile Gloves, Lab Coat/Gown, N95 Respirator (for solids)[2][8]
Spill Cleanup Dry absorbent material; decontaminate with soap and water.[5][7]
Primary Disposal Method High-Temperature Incineration via licensed hazardous waste facility.[8][11]

References

Personal protective equipment for handling 5-Fluoro-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Fluoro-2-hydroxypyrimidine

Authored by a Senior Application Scientist

Handling this compound (CAS No. 2022-78-8), a fluorinated pyrimidine analog, demands a rigorous and informed approach to personal safety. As a compound often utilized in complex chemical syntheses, including the development of pharmaceutical agents, its potential hazards necessitate more than just standard laboratory precautions. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in an understanding of the material's specific chemical risks. Our objective is to empower you, the researcher, to work safely and effectively by explaining the causality behind each safety recommendation.

Hazard Analysis: The "Why" Behind the PPE

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is classified with several GHS hazard statements that dictate our safety protocols.

Hazard Statement Classification Implication for PPE Selection
H318 Serious Eye Damage, Category 1Critical Risk. Potentially irreversible eye damage on contact. Standard safety glasses are insufficient. Chemical splash goggles are mandatory.
H315 Skin Irritation, Category 2High Risk. Causes skin irritation upon contact. Requires selection of appropriate chemical-resistant gloves and a protective lab gown.
H335 Respiratory Irritation, STOT SE 3High Risk. Inhalation of the solid powder can irritate the respiratory system. Requires respiratory protection, especially when handling the substance outside of a containment system.
H302 Harmful if Swallowed, Acute Tox. 4Moderate Risk. Reinforces the need to prevent hand-to-mouth contamination through rigorous glove protocol and hygiene.

Source: Sigma-Aldrich, Guidechem Safety Data Sheets[1].

Given its structural similarity to other fluorinated pyrimidines used as antineoplastic agents, it is prudent to handle this compound with the precautions typically afforded to hazardous drugs (HDs)[2][3]. This means assuming potential for cytotoxicity and taking steps to minimize all routes of exposure.

Core PPE Ensemble: Your First Line of Defense

A baseline PPE ensemble is required for any work involving this compound. The following sections detail the specific requirements and the rationale for each component.

Hand and Arm Protection: Beyond the Single Glove

Due to the H315 skin irritation warning and the potential for dermal absorption, robust hand protection is non-negotiable.

  • Protocol:

    • Double-Gloving: Always wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][4] The American Society for Testing and Materials (ASTM) D6978 is the standard for testing glove permeation by chemotherapy drugs and is a good benchmark for selecting appropriate gloves.[3]

    • Cuff Integration: Tuck the cuff of the inner glove under the cuff of your lab gown. The cuff of the outer glove must go over the gown cuff.[2] This creates a continuous barrier, preventing exposure at the wrist, a common point of failure.

    • Regular Changes: Change the outer glove immediately if you suspect contamination. At a minimum, change gloves every 30-60 minutes during extended procedures to mitigate the risk of breakthrough and degradation.[5]

  • Causality: Double-gloving provides a critical fail-safe. Microscopic pinholes are a known issue even in high-quality gloves, and the outer glove effectively becomes a disposable, contaminated surface during handling. Removing it correctly contains this contamination within the primary engineering control (e.g., a fume hood).[5] Polyvinyl chloride (PVC) or vinyl gloves are not recommended as they offer poor protection against many chemicals.[2][5]

Eye and Face Protection: Preventing Irreversible Damage

The H318 classification, "Causes serious eye damage," is the most severe risk category and mandates stringent eye protection.[1]

  • Protocol:

    • Minimum Requirement: At all times when the chemical is in the lab, wear tight-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards (US) or EN 166 (EU).[6]

    • Elevated Risk Tasks: When weighing the solid powder, preparing solutions, or performing any task with a splash or aerosolization risk, supplement your goggles with a full-face shield.[2][7]

  • Causality: Standard safety glasses do not form a seal around the eyes and offer no protection from splashes, dust, or aerosols originating from the side, top, or bottom. A face shield protects the entire face from direct splashes but does not form a seal; therefore, it must always be used in conjunction with goggles to protect against the primary hazard of serious eye damage.[7]

Body Protection: The Impermeable Barrier

A standard cotton lab coat is insufficient as it readily absorbs chemical splashes.

  • Protocol:

    • Required Gown: Wear a disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar non-permeable material.[2][7]

    • Secure Fit: Ensure the gown has long sleeves with tight-fitting elastic or knit cuffs to integrate properly with your gloves.

  • Causality: The coated material prevents liquids from soaking through to your personal clothing and skin. A back-closure design eliminates the risk of splashes penetrating through a front zipper or snap closure.

Respiratory Protection: Managing Inhalation Risk

The fine, solid nature of this compound presents an inhalation hazard (H335).[1]

  • Protocol:

    • Within Engineering Controls: When handling the compound exclusively within a certified chemical fume hood, biological safety cabinet, or glovebox, respiratory protection is typically not required as the airflow control contains the hazard.

    • Outside Engineering Controls: For any handling of the powder outside of a primary engineering control (e.g., weighing, container transfers), a NIOSH-certified N95 respirator is the minimum requirement.[2][8]

    • Spill Scenarios: For cleaning up large spills, a higher level of protection, such as a chemical cartridge respirator, may be necessary.[5]

  • Causality: An N95 respirator is designed to filter at least 95% of airborne particles and is effective against chemical dusts. A standard surgical mask is designed to protect the environment from the wearer and offers the wearer no protection from inhaling chemical particles.[3][5] Proper fit-testing is required for all respirator use to ensure a protective seal is formed.[7]

Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE Selection & Donning Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_work Work Phase cluster_doffing Doffing Sequence (At Exit of Work Area) Assess Assess Task & Location Select Select Required PPE Ensemble Assess->Select ShoeCovers 1. Shoe Covers Select->ShoeCovers Gown 2. Protective Gown ShoeCovers->Gown Resp 3. N95 Respirator (if needed) Gown->Resp Goggles 4. Goggles / Face Shield Resp->Goggles InnerGlove 5. Inner Gloves (under cuff) Goggles->InnerGlove OuterGlove 6. Outer Gloves (over cuff) InnerGlove->OuterGlove Work Perform Chemical Handling OuterGlove->Work DoffOuterGlove 1. Remove Outer Gloves Work->DoffOuterGlove DoffGown 2. Remove Gown DoffOuterGlove->DoffGown DoffGoggles 3. Remove Goggles / Shield DoffGown->DoffGoggles DoffInnerGlove 4. Remove Inner Gloves DoffGoggles->DoffInnerGlove DoffResp 5. Remove Respirator DoffInnerGlove->DoffResp DoffShoe 6. Remove Shoe Covers DoffResp->DoffShoe Wash 7. Wash Hands Thoroughly DoffShoe->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.